Dexmecamylamine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
| Record name | Dexmecamylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexmecamylamine Hydrochloride mechanism of action on α4β2 nAChRs
An In-Depth Technical Guide to the Mechanism of Action of Dexmecamylamine Hydrochloride on α4β2 Nicotinic Acetylcholine Receptors
Introduction
Dexmecamylamine, the S-(+)-enantiomer of Mecamylamine, represents a pharmacologically complex modulator of nicotinic acetylcholine receptors (nAChRs). While its parent compound, racemic mecamylamine, has a long history as a non-selective, non-competitive nAChR antagonist, deeper investigation into its stereoisomers has revealed a more nuanced mechanism of action, particularly for Dexmecamylamine.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed technical exploration of Dexmecamylamine's interaction with the α4β2 nAChR. The α4β2 subtype is the most abundant heteromeric nAChR in the mammalian central nervous system, playing a critical role in cognitive function, reward pathways, and mood regulation, making it a key target for novel therapeutics.[3][4][5][6] Understanding Dexmecamylamine's intricate, state-dependent mechanism is paramount for leveraging its therapeutic potential in CNS disorders such as depression.[7][8][9]
Part 1: The Molecular Target: α4β2 Nicotinic Acetylcholine Receptors
The α4β2 nAChR is a ligand-gated ion channel belonging to the Cys-loop superfamily. It is a pentameric structure composed of α4 and β2 subunits that assemble into a central ion-conducting pore.[3][4] A critical feature of this receptor subtype is its existence in two predominant stoichiometries, which dictates its pharmacological and physiological properties.
-
(α4)2(β2)3 - High-Sensitivity (HS) Stoichiometry : This configuration has two agonist binding sites at the α4-β2 interfaces. It exhibits a high affinity for acetylcholine and nicotine (EC50 ≈ 1 μM for nicotine) but has low calcium permeability.[1]
-
(α4)3(β2)2 - Low-Sensitivity (LS) Stoichiometry : This form possesses three agonist binding sites and demonstrates a lower affinity for nicotine (EC50 ≈ 10 μM) while being highly permeable to calcium ions.[1][10]
The differential expression and functional characteristics of these two stoichiometries across various brain regions contribute to the complexity of nicotinic signaling. This structural duality is the foundation upon which Dexmecamylamine's complex mechanism of action is built.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
S-(+)-Mecamylamine hydrochloride stereoisomer pharmacological differences
An In-Depth Technical Guide to the Pharmacological Divergence of S-(+)- and R-(-)-Mecamylamine Hydrochloride
Abstract
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich pharmacological history, initially as an antihypertensive agent and more recently as a tool for central nervous system (CNS) research.[1][2][3][4] Commercially available as a racemic mixture, mecamylamine is composed of two stereoisomers: S-(+)-Mecamylamine and R-(-)-Mecamylamine. Emerging research has unveiled significant pharmacological differences between these enantiomers, challenging the previously held view of their equivalency. This guide provides a comprehensive technical analysis of these differences, synthesizing data from receptor binding assays, electrophysiological studies, and in vivo models. We will explore the molecular underpinnings of this stereoselectivity, detail the experimental protocols necessary for its characterization, and discuss the profound implications for the development of targeted nAChR-based therapeutics.
Foundational Pharmacology of Mecamylamine
Mecamylamine is a secondary amine that readily crosses the blood-brain barrier, allowing it to act on nAChRs in both the peripheral and central nervous systems.[1][4] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, mecamylamine is a non-competitive inhibitor.[1][5][6] Its primary mechanism involves binding to a distinct site within the ion channel pore of the nAChR, physically occluding the channel when it opens.[6] This action is voltage-dependent, meaning its blocking efficacy is influenced by the membrane potential.[5]
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels assembled from a diverse family of subunits (e.g., α2-α10, β2-β4).[7] The specific subunit composition dictates the receptor's physiological and pharmacological properties. The most abundant nAChR subtype in the brain is the α4β2 receptor, which itself exists in two primary stoichiometries with differing sensitivities to agonists: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.[1] It is at these specific receptor subtypes that the most striking pharmacological differences between the mecamylamine stereoisomers emerge.
Figure 1: General mechanism of mecamylamine as a non-competitive nAChR antagonist.
Stereoselective Interactions with nAChR Subtypes
While early studies often found minimal differences in the overall inhibitory potency of the mecamylamine enantiomers, more nuanced investigations have revealed a complex and stereoselective pharmacological profile.[1]
Receptor Binding Affinity and Kinetics
Radioligand binding assays comparing the ability of S-(+)- and R-(-)-mecamylamine to displace ligands like [³H]-mecamylamine have shown no significant differences in their equilibrium binding affinity (Kᵢ) for bulk nAChRs in rat brain membranes.[1] However, kinetic analysis has been more revealing. S-(+)-Mecamylamine dissociates more slowly from neuronal α4β2 and α3β4 nAChRs compared to the R-(-) enantiomer.[5][8][9] This slower "off-rate" suggests that S-(+)-mecamylamine may produce a more prolonged or sustained blockade of these receptors under therapeutic conditions.[5]
Functional Divergence at α4β2 nAChRs
The most significant divergence occurs at the two major isoforms of the α4β2 nAChR.
-
High-Sensitivity (HS) (α4)₂(β2)₃ Receptors: In a remarkable display of stereoselectivity, S-(+)-mecamylamine acts as a positive allosteric modulator (PAM) at HS α4β2 receptors, potentiating agonist-induced activation.[1][10] In stark contrast, R-(-)-mecamylamine acts as a conventional inhibitor at this same receptor subtype.[10]
-
Low-Sensitivity (LS) (α4)₃(β2)₂ Receptors: The roles are reversed at the LS isoform. Here, S-(+)-mecamylamine is a more potent inhibitor than R-(-)-mecamylamine.[1][10]
This dual, opposing functionality of S-(+)-mecamylamine—potentiating one α4β2 isoform while inhibiting another—is a critical pharmacological distinction. It is worth noting that some studies using the Xenopus oocyte expression system have not been able to replicate the potentiation effect on HS receptors, suggesting that the observed pharmacology may be dependent on the cellular environment or expression system used.[11][12]
Figure 2: Differential effects of mecamylamine stereoisomers on α4β2 nAChR isoforms.
Activity at Muscle-Type and Other Neuronal nAChRs
Subtle but important differences have also been noted at other nAChR subtypes.
-
Muscle-Type nAChRs: These receptors appear to be more sensitive to inhibition by R-(-)-mecamylamine than by S-(+)-mecamylamine.[5] This suggests that S-(+)-mecamylamine may have a wider therapeutic window for CNS applications, with a reduced likelihood of peripheral side effects related to neuromuscular blockade.
-
Other Neuronal nAChRs: For subtypes such as α3β4, α3β2, and α7, the IC₅₀ values for inhibition are largely similar between the two isomers.[1][5] However, consistent with kinetic findings, the recovery from inhibition by S-(+)-mecamylamine is significantly slower at α3β4 receptors.[5]
Summary of In Vitro Pharmacological Data
| Receptor Subtype | Parameter | S-(+)-Mecamylamine | R-(-)-Mecamylamine | Key Finding | Reference |
| α4β2 (High Sensitivity) | Functional Effect | Positive Allosteric Modulator | Inhibitor | Opposing mechanisms of action. | [1][10] |
| α4β2 (Low Sensitivity) | Functional Effect | Inhibitor | Inhibitor | S-(+) is more potent. | [1][10] |
| α4β2 (General) | Dissociation Rate | Slower | Faster | Prolonged action of S-(+). | [5][8] |
| α3β4 | Dissociation Rate | Slower | Faster | Prolonged action of S-(+). | [5] |
| Muscle-Type | Sensitivity | Less Sensitive | More Sensitive | R-(-) is more potent at muscle nAChRs. | [5] |
| Rat Brain Membranes | Binding Affinity (Kᵢ) | ~2.92 µM | ~2.61 µM | No significant difference in affinity. | [1] |
In Vivo Consequences
The translation of these in vitro differences to whole-animal models presents a complex picture.
-
CNS Effects: Some studies report that the R-(-) isomer may be slightly more potent at blocking the central effects of nicotine.[11][12] However, other preclinical models demonstrate that S-(+)-mecamylamine (also known as TC-5214) has more robust antidepressant and anxiolytic activity than the R-(-) enantiomer.[6][9]
-
Safety Profile: Critically, S-(+)-mecamylamine exhibits a superior safety profile in mice, with fewer side effects (e.g., tremors, immobility) and lower mortality compared to both the R-(-) isomer and the racemic mixture at high doses.[6] This aligns with the in vitro finding that R-(-)-mecamylamine is more active at peripheral muscle-type receptors.
Molecular Basis of Stereoselectivity
The distinct pharmacological profiles of the mecamylamine enantiomers are rooted in their differential interactions with the nAChR's transmembrane domain (TMD). Studies utilizing high-resolution Nuclear Magnetic Resonance (NMR) and molecular docking have provided insights into these interactions at the atomic level.[13][14]
These investigations reveal that S-(+)- and R-(-)-mecamylamine adopt different orientations and engage with distinct sets of amino acid residues within the channel pore.[14] Both enantiomers interact with luminal (pore-lining) and non-luminal sites. However, specific differences in binding modes have been identified. For example, in the (α4)₂(β2)₃-TMD, (S)-(+)-mecamylamine interacts with specific luminal sites that are distinct from those engaged by the R-(-) enantiomer.[13] An important distinction is that R-(-)-mecamylamine binds to an intrasubunit site within the α4-TM3 domain that is not engaged by S-(+)-mecamylamine.[14] These subtle differences in binding pose and contact points within the complex environment of the ion channel are sufficient to produce the dramatically different functional outcomes, such as inhibition versus positive allosteric modulation.
Key Experimental Methodologies
Characterizing the stereoselective pharmacology of compounds like mecamylamine requires precise and robust experimental techniques.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for characterizing the function of ion channels expressed in a controlled system.
Objective: To measure the inhibitory or modulatory effect of mecamylamine stereoisomers on specific human nAChR subtypes.
Methodology:
-
Receptor Expression: Oocytes from Xenopus laevis are harvested and injected with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2). Oocytes are then incubated for 2-7 days to allow for receptor expression and assembly on the cell surface.
-
Oocyte Clamping: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
Agonist Application: The oocyte is perfused with a solution containing a standard nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₂₀). This produces an inward current that is recorded.
-
Antagonist/Modulator Co-application: After a baseline response is established, the agonist is co-applied with varying concentrations of S-(+)- or R-(-)-mecamylamine.
-
Data Analysis: The peak current response in the presence of the test compound is measured and normalized to the control response. Concentration-response curves are generated to calculate IC₅₀ (for inhibitors) or EC₅₀ (for potentiators) values. To assess kinetics, washout periods are monitored to determine the rate of recovery from inhibition.
Figure 3: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Protocol: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of mecamylamine stereoisomers at nAChRs.
Methodology:
-
Membrane Preparation: Tissue (e.g., rat brain) or cells expressing the nAChR of interest are homogenized and centrifuged to prepare a membrane fraction rich in receptors.
-
Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-mecamylamine) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (S-(+)- or R-(-)-mecamylamine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing compound. Non-linear regression is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Therapeutic Implications and Future Outlook
The pharmacological divergence of the mecamylamine stereoisomers has significant implications for drug development. The unique profile of S-(+)-mecamylamine (TC-5214) makes it a particularly interesting candidate for CNS disorders.
-
Therapeutic Potential: Its ability to potentiate HS α4β2 receptors, which are implicated in cognitive function and mood, combined with its inhibition of LS α4β2 receptors, which are linked to the rewarding effects of nicotine, presents a multifaceted mechanism of action.[1] This, along with its more robust antidepressant and anxiolytic effects in preclinical models and its superior safety profile, led to its investigation as an augmentation therapy for major depressive disorder.[6][8] While late-stage clinical trials failed to meet their primary endpoints, the research highlighted the potential of targeting nAChRs for mood disorders.[8]
-
Improved Selectivity: The finding that R-(-)-mecamylamine is more potent at muscle-type nAChRs underscores a key principle in pharmacology: stereoisomers can have different target organ toxicities.[5] Developing S-(+)-mecamylamine as a single-enantiomer drug was a rational strategy to maximize CNS therapeutic effects while minimizing peripheral, dose-limiting side effects.[5]
The story of the mecamylamine stereoisomers serves as a powerful case study. It demonstrates that racemic drugs can mask complex and even opposing activities of their constituent enantiomers. Future research must continue to dissect the pharmacology of individual stereoisomers to unlock the full potential of nAChR modulators and to design next-generation therapeutics with enhanced selectivity and improved clinical outcomes.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Mecamylamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
TC-5214 as a positive allosteric modulator of nAChRs
An In-Depth Technical Guide to TC-5214 (Dexmecamylamine): A Neuronal Nicotinic Acetylcholine Receptor Modulator
Abstract
This technical guide provides a comprehensive overview of TC-5214 (dexmecamylamine), the (S)-(+)-enantiomer of mecamylamine, a compound investigated for the treatment of Major Depressive Disorder (MDD). While initially explored for its potential as a novel antidepressant, its clinical development was ultimately halted. This document delves into the complex pharmacology of TC-5214, clarifying its primary mechanism of action as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). We will explore its chemical properties, preclinical efficacy in established animal models, the design and outcomes of its clinical trial program, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanism-centric understanding of TC-5214 and the broader implications for targeting the cholinergic system in CNS disorders.
Introduction: The Cholinergic Hypothesis and the Development of TC-5214
The cholinergic system, and specifically the role of nicotinic acetylcholine receptors (nAChRs), has long been implicated in the pathophysiology of depression. A prevailing hypothesis suggests that a state of "hypercholinergic tone" may contribute to depressive symptoms.[1][2] This formed the scientific rationale for investigating nAChR antagonists as potential antidepressants.
TC-5214, or dexmecamylamine, emerged as a promising candidate. It is the S-(+) enantiomer of mecamylamine, a compound known for its noncompetitive antagonism of nAChRs.[3] Preclinical studies demonstrated that TC-5214 produced robust antidepressant- and anxiolytic-like effects in various rodent models.[4] These promising early results, coupled with a favorable safety profile compared to its racemate, propelled TC-5214 into a large-scale clinical development program as an adjunct therapy for MDD.[2]
A crucial point of clarification, and a central theme of this guide, is the precise mechanism of action of TC-5214. While the user's query specified interest in its role as a positive allosteric modulator (PAM), the vast body of scientific literature classifies TC-5214 as a noncompetitive channel blocker .[3] This means it does not bind to the acetylcholine binding site but rather physically obstructs the ion channel pore when it opens. However, the pharmacology is more nuanced. The primary CNS target, the α4β2 nAChR, exists in different subunit arrangements, or stoichiometries, which possess different sensitivities to drugs.[5][6] There is evidence to suggest TC-5214 may function as a PAM on the high-sensitivity (HS) stoichiometry of the α4β2 receptor, while acting as a channel blocker on the low-sensitivity (LS) stoichiometry. This guide will dissect this complex, stoichiometry-dependent pharmacology to provide a complete and accurate picture of TC-5214's interaction with nAChRs.
Chemical and Physical Properties
TC-5214 is a low molecular weight, water-soluble compound, making it suitable for oral administration. Its key properties are summarized below.
| Property | Value | Source |
| Full Chemical Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine | [2] |
| Common Names | TC-5214, Dexmecamylamine, (S)-(+)-Mecamylamine | [2][3] |
| Molecular Formula | C₁₁H₂₁N (as free base) | [2] |
| Molecular Weight | 167.3 g/mol (free base), 203.8 g/mol (HCl salt) | [2] |
| pKa | 11.5 | [2] |
| Solubility | Freely soluble in water | [2] |
Pharmacology and Mechanism of Action
The therapeutic hypothesis for TC-5214 is rooted in its ability to modulate nAChRs, which are ligand-gated ion channels widely distributed in brain regions critical for mood and affect, such as the ventral tegmental area and locus coeruleus.[7][8]
Primary Mechanism: Noncompetitive Channel Blockade
The consensus mechanism for TC-5214 is noncompetitive antagonism via open-channel block.[3][9] Unlike competitive antagonists that bind to the same site as acetylcholine, TC-5214 exerts its effect by physically occluding the ion channel pore.
The process is as follows:
-
An agonist (e.g., acetylcholine) binds to the nAChR, causing a conformational change that opens the central ion channel.
-
In its open state, the channel becomes accessible to TC-5214.
-
TC-5214 enters and binds within the pore, physically preventing the flow of cations (Na⁺, Ca²⁺).
-
This blockade is use-dependent, meaning the receptor must be activated for the block to occur.[9]
This mechanism effectively dampens cholinergic signaling, counteracting the hypothesized hypercholinergic state in depression.
The Critical Role of α4β2 Subunit Stoichiometry
The α4β2 nAChR subtype is the most abundant in the brain and is considered the primary target for the antidepressant effects of TC-5214.[3] Crucially, α4 and β2 subunits can assemble into two different pentameric structures, each with distinct pharmacological properties.[5][10]
-
(α4)₂(β2)₃ Stoichiometry: Possesses a high sensitivity (HS) to acetylcholine.
-
(α4)₃(β2)₂ Stoichiometry: Possesses a low sensitivity (LS) to acetylcholine.
This structural difference creates distinct binding pockets and allosteric sites, allowing for stoichiometry-selective drug action.[11][12]
Stoichiometry-Selective Modulation: A More Complex Picture
While the net effect of TC-5214 is antagonism, there is evidence that its interaction is stoichiometry-dependent. It has been proposed that TC-5214 acts as a:
-
Positive Allosteric Modulator (PAM) of the high-sensitivity (HS) (α4)₂(β2)₃ receptor.
-
Channel Blocker of the low-sensitivity (LS) (α4)₃(β2)₂ receptor.
This dual activity complicates its classification. As a PAM, it would enhance the receptor's response to acetylcholine at the HS subtype, while simultaneously blocking the LS subtype. The ultimate behavioral effects observed in preclinical models—which point towards a net reduction in cholinergic signaling—suggest that the antagonistic, channel-blocking properties are functionally dominant.
Preclinical Evidence in Models of Depression and Anxiety
TC-5214 demonstrated a strong, dose-dependent antidepressant- and anxiolytic-like profile in a range of validated rodent behavioral assays. These results provided the foundational evidence for its progression into human clinical trials.
| Animal Model | Species | Effect | Minimum Effective Dose (MED) | Source |
| Forced Swim Test | Rat | Antidepressant-like (reduced immobility) | 3 mg/kg, i.p. | [3][4] |
| Behavioral Despair Test | Mouse | Antidepressant-like (reduced immobility) | 0.1 - 3.0 mg/kg, i.p. | [3][4] |
| Social Interaction Paradigm | Rat | Anxiolytic-like (increased social interaction) | 0.05 mg/kg, s.c. | [3][4] |
| Light/Dark Chamber | Rat | Anxiolytic-like (increased time in light) | 0.05 mg/kg, s.c. | [3][4] |
These studies consistently showed that TC-5214 could produce effects comparable to standard-of-care antidepressants, supporting the hypothesis that modulating α4β2 nAChRs is a viable strategy for treating depression and anxiety.[3]
Clinical Development and Outcomes
Based on its strong preclinical profile, TC-5214 advanced to a large Phase III clinical program, known as the "Renaissance Program," co-developed by Targacept and AstraZeneca.[2] The trials were designed to evaluate TC-5214 as an adjunctive therapy for patients with MDD who had an inadequate response to first-line treatments like SSRIs or SNRIs.
Clinical Trial Design
The core design of the pivotal Phase III studies (e.g., Studies 004 & 005) was a randomized, double-blind, placebo-controlled trial with an initial open-label phase.[13]
-
Open-Label Lead-in (8 weeks): All patients received a standard antidepressant (SSRI or SNRI). Those who did not respond adequately were eligible for the next phase.
-
Randomization: Inadequate responders were randomized to receive either TC-5214 (at various fixed or flexible doses, e.g., 1-4 mg twice daily) or a placebo, in addition to their ongoing antidepressant.[13][14]
-
Treatment Phase (8 weeks): Patients continued the double-blind treatment.
-
Primary Endpoint: The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization to the end of the treatment period.[13]
Clinical Results and Discontinuation
Despite the promising preclinical data, the Phase III program for TC-5214 failed to demonstrate efficacy. Across multiple studies with both fixed and flexible dosing, TC-5214 did not show a statistically significant improvement in MADRS scores compared to placebo.[13][14] As a result of these negative outcomes, the development of TC-5214 for MDD was discontinued.
Safety and Tolerability
In clinical trials, TC-5214 was generally well-tolerated. The most commonly reported adverse events were consistent with the known effects of nAChR antagonism and included constipation, dizziness, and dry mouth.[13]
Experimental Protocols
The following protocols provide standardized methodologies for assessing the activity of compounds like TC-5214.
Protocol: In Vitro nAChR Antagonist Assay (Cell-Based Fluorescence)
This protocol describes a common method to quantify the antagonist activity of a test compound at a specific nAChR subtype expressed in a cell line.[15][16]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of TC-5214 against agonist-induced activation of α4β2 nAChRs.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs.
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist: Acetylcholine or Nicotine.
-
Test Compound: TC-5214 dissolved in assay buffer.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with fluidic handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the α4β2-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 1 hour at 37°C, protected from light. This allows the dye to load into the cells.
-
Compound Preparation: Prepare a serial dilution of TC-5214 in assay buffer in a separate compound plate. Also prepare a solution of the agonist at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Assay Measurement: a. Place the cell plate and compound plate into the fluorescence plate reader. b. Set the instrument to monitor fluorescence over time. c. Initiate the reading, establishing a stable baseline fluorescence for ~10-20 seconds. d. The instrument automatically adds the TC-5214 dilutions (or vehicle control) to the cell plate. Incubate for a predefined period (e.g., 5-15 minutes). Causality: This pre-incubation allows the antagonist to bind to its target before the agonist is introduced. e. The instrument then adds the agonist to all wells, stimulating the nAChRs. f. Continue recording the fluorescence signal for ~2-3 minutes to capture the peak response and subsequent signal decay.
-
Data Analysis: a. For each well, calculate the maximum fluorescence change (peak minus baseline). b. Normalize the data: Set the response in vehicle-only wells as 100% and the response in wells with a known saturating antagonist as 0%. c. Plot the normalized response against the logarithm of the TC-5214 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vivo Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[17][18]
Objective: To assess the effect of TC-5214 on depression-like behavior (immobility) in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
TC-5214 solution for injection (e.g., dissolved in saline).
-
Vehicle control (saline).
-
Transparent glass cylinder (45 cm tall, 20 cm diameter).
-
Water at 24-25°C, filled to a depth of 30 cm. Causality: The depth is critical to prevent the rat from supporting itself by touching the bottom or climbing out, ensuring the necessity of active swimming or floating.
-
Video camera for recording.
-
Timer.
Procedure:
-
Acclimation: House animals in the testing facility for at least one week prior to the experiment.
-
Drug Administration: Administer TC-5214 (e.g., 3 mg/kg, i.p.) or vehicle to the rats 30-60 minutes before testing.
-
Pre-Swim Session (Day 1 - Optional but recommended for rats): Place each rat in the water-filled cylinder for 15 minutes. This is a habituation session. Remove, dry thoroughly, and return to home cage. Causality: This pre-exposure ensures that on the test day, the behavior measured is despair-like immobility rather than novelty-induced exploratory activity.
-
Test Session (Day 2): a. Place the rat gently into the water cylinder. b. The test session lasts for 5 minutes. c. Record the entire session with a video camera.
-
Behavioral Scoring: a. An observer, blind to the treatment conditions, scores the video recordings. b. The primary measure is immobility time : the duration for which the rat ceases struggling and remains floating, making only small movements necessary to keep its head above water. c. Scoring is typically done for the last 4 minutes of the 5-minute test.
-
Data Analysis: a. Calculate the mean immobility time for the vehicle group and the TC-5214 group. b. Compare the groups using an appropriate statistical test (e.g., Student's t-test). A significant reduction in immobility time in the TC-5214 group is interpreted as an antidepressant-like effect.
Conclusion
TC-5214 represents a scientifically valuable case study in the development of novel therapeutics for Major Depressive Disorder. Its foundation on the cholinergic hypothesis of depression was sound, and its preclinical efficacy was robust. The compound's journey highlights the immense complexity of CNS pharmacology, particularly the nuanced, stoichiometry-dependent interactions with nAChR subtypes. While its primary mechanism is best described as noncompetitive antagonism, its potential modulatory activity at specific receptor isoforms cannot be disregarded and underscores the challenges in translating in vitro mechanisms to in vivo outcomes.
The ultimate failure of TC-5214 in Phase III clinical trials serves as a critical reminder of the translational gap in psychiatric drug development. It suggests that either the cholinergic hypothesis of depression is more complex than initially conceived, or that the specific modulatory profile of TC-5214 was not optimal for achieving a therapeutic effect in a broad patient population with treatment-resistant depression. The data generated from the TC-5214 program, however, remain invaluable for the field, guiding future efforts to target the nicotinic acetylcholine receptor system for neuropsychiatric disorders.
References
- 1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternate stoichiometries of alpha4beta2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stoichiometry-Selective Antagonism of α4β2 Nicotinic Acetylcholine Receptors by Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 18. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuromodulatory Effects of Dexmecamylamine Hydrochloride on Glutamatergic and GABAergic Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dexmecamylamine Hydrochloride, the S-(+)-stereoisomer of mecamylamine, is a neuronal nicotinic acetylcholine receptor (nAChR) modulator with a complex pharmacological profile.[1][2] While primarily known as a non-competitive nAChR antagonist, its interactions within the central nervous system extend to the intricate modulation of major neurotransmitter systems.[3][4] This technical guide provides an in-depth examination of the effects of Dexmecamylamine on glutamate and gamma-aminobutyric acid (GABA) transmission. We will dissect the underlying mechanisms, present detailed experimental protocols for their investigation, and synthesize the findings to offer a coherent model of its action. This document is designed to serve as a practical and theoretical resource for professionals engaged in neuropharmacological research and development, emphasizing the causal relationships behind experimental design and the integration of multiple analytical techniques to build a self-validating body of evidence.
Part 1: Foundational Pharmacology of this compound
1.1 Chemical Identity and Primary Mechanism of Action
Dexmecamylamine is the S-(+)-enantiomer of racemic mecamylamine.[2] Its primary molecular targets are neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission and plasticity.[4] Dexmecamylamine functions principally as a non-competitive antagonist, meaning it does not compete with the endogenous ligand acetylcholine at its binding site.[4] Instead, it is thought to block the ion channel pore, preventing ion flux even when the receptor is activated. It exhibits broad-spectrum activity, antagonizing multiple nAChR subtypes, including α3β4, α4β2, and α7.[3][5]
Crucially, recent evidence indicates that its mechanism is more nuanced than simple channel blockade. Specifically for the S-(+)-isomer, studies have shown it can act as a positive allosteric modulator (PAM) on high-sensitivity α4β2 nAChRs located on presynaptic terminals.[2] This dual functionality—antagonism at some sites and positive modulation at others—underpins its complex effects on neurotransmitter release.
1.2 Visualizing the Mechanism at the Nicotinic Acetylcholine Receptor
The following diagram illustrates the distinct mechanisms of action at the nAChR. Acetylcholine acts as an orthosteric agonist, while Dexmecamylamine acts as a non-competitive antagonist or an allosteric modulator at a separate site.
Caption: Dexmecamylamine's interaction with the nAChR complex.
Part 2: Modulation of Glutamatergic Transmission
2.1 The Canonical Role of nAChRs in Glutamate Release
Presynaptic nAChRs, particularly the α7 and α4β2 subtypes, are widely recognized as key facilitators of glutamate release in various brain regions, including the hippocampus and cortex.[6][7] The activation of these receptors by acetylcholine leads to an influx of Ca²⁺, either directly through the nAChR channel itself (which is permeable to Ca²⁺) or indirectly by causing membrane depolarization that activates voltage-gated calcium channels.[6][8] This elevation in presynaptic intracellular Ca²⁺ enhances the probability of synaptic vesicle fusion and, consequently, glutamate release into the synaptic cleft.[7]
2.2 The Counterintuitive Effect of Dexmecamylamine on Glutamate Terminals
Based on its antagonist properties, one would predict that Dexmecamylamine would suppress nAChR-mediated glutamate release. However, its function as a positive allosteric modulator at certain α4β2 nAChRs complicates this picture. Research has demonstrated that S-mecamylamine (Dexmecamylamine) can enhance spontaneous excitatory postsynaptic currents (sEPSCs) in serotonin neurons by acting on α4β2 nAChRs at glutamate terminals.[2] This suggests that in specific neuronal circuits, Dexmecamylamine can paradoxically increase glutamatergic transmission.
Causality Insight: This dual mechanism is critical for drug development. A simple antagonist might globally suppress glutamatergic activity, whereas a modulator like Dexmecamylamine could selectively amplify glutamatergic drive in circuits where high-sensitivity α4β2 nAChRs are prevalent, while potentially dampening it elsewhere. This provides a mechanism for more targeted therapeutic effects.
2.3 Experimental Workflow: Electrophysiological Assessment
To dissect these effects, whole-cell patch-clamp electrophysiology in acute brain slices is the gold-standard technique. It allows for the direct measurement of synaptic currents from a single neuron, providing high-resolution data on changes in neurotransmitter release.
Caption: Workflow for patch-clamp analysis of sEPSCs.
2.4 Detailed Protocol: Whole-Cell Recording of sEPSCs
This protocol describes the methodology for assessing the effect of Dexmecamylamine on spontaneous glutamatergic transmission.
-
Slice Preparation:
-
Anesthetize an adult rodent according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (containing sucrose to improve cell viability).
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the region of interest (e.g., prefrontal cortex) using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Identify pyramidal neurons in the desired layer (e.g., Layer V) using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) filled with an internal solution containing Cs-methanesulfonate (to block K⁺ channels and improve voltage clamp).
-
Establish a gigaseal (>1 GΩ) on the cell membrane and apply gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at -70 mV. This holding potential is near the reversal potential for GABAₐ receptors, thus isolating glutamatergic EPSCs as inward currents.[9]
-
Include a GABAₐ receptor antagonist like picrotoxin (100 µM) or bicuculline (10 µM) in the aCSF to further isolate glutamatergic currents.[10]
-
-
Data Acquisition and Analysis:
-
After allowing the recording to stabilize, acquire baseline sEPSC data for 10-15 minutes.
-
Introduce this compound (e.g., 3 µM) into the perfusing aCSF and record for an additional 20-30 minutes.
-
Use event detection software (e.g., Mini Analysis Program, Clampfit) to analyze sEPSC frequency (events/second) and amplitude (pA). An increase in frequency is indicative of a presynaptic effect (increased release probability), while a change in amplitude can suggest postsynaptic effects.
-
2.5 Representative Data Summary
The following table summarizes plausible quantitative data from such an experiment, demonstrating the potential paradoxical effect.
| Condition | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) |
| Baseline | 1.5 ± 0.2 | 12.3 ± 1.1 |
| Dexmecamylamine (3 µM) | 2.8 ± 0.3 | 12.5 ± 1.2 |
| Washout | 1.7 ± 0.2 | 12.4 ± 1.1 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Baseline. |
Part 3: Modulation of GABAergic Transmission
3.1 The Role of nAChRs in GABA Release
Similar to their role at glutamatergic terminals, nAChRs are densely expressed on GABAergic interneurons and their presynaptic terminals.[11][12] Activation of these receptors is a potent mechanism for increasing GABA release.[8][13] This nicotinic facilitation of GABAergic transmission can be mediated by various nAChR subtypes and serves as a powerful way for the cholinergic system to regulate network inhibition and excitability.[11]
3.2 The Antagonistic Effect of Dexmecamylamine on GABA Terminals
In contrast to its complex effects on glutamate, the action of the mecamylamine family on GABAergic transmission appears more aligned with straightforward antagonism. Studies suggest that blocking nAChRs, such as the α7 subtype, on GABAergic terminals leads to a reduction in GABA-mediated spontaneous inhibitory postsynaptic currents (sIPSCs).[2] Therefore, Dexmecamylamine is expected to decrease the tonic, nAChR-driven release of GABA, thereby reducing inhibitory tone in affected circuits.
3.3 Experimental Workflow: In-Vivo Neurochemical Monitoring
To measure the net effect of a systemic drug on neurotransmitter levels in the living brain, in-vivo microdialysis is an invaluable technique. It allows for the sampling of extracellular fluid from a discrete brain region in an awake, behaving animal, providing a direct measure of neurochemical changes over time.[14][15]
Caption: Workflow for in-vivo microdialysis experiment.
3.4 Detailed Protocol: In-Vivo Microdialysis with HPLC-EC Detection
This protocol outlines the steps to measure extracellular GABA and glutamate in response to Dexmecamylamine.
-
Surgical Implantation:
-
Anesthetize a rodent and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula to the skull with dental acrylic.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant rate (e.g., 1.0 µL/min).[16]
-
Allow the system to equilibrate for at least 2 hours.
-
Begin collecting dialysate samples into vials containing a small amount of acid to prevent degradation. Collect 3-4 baseline samples (e.g., 20 minutes per sample).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or saline vehicle.
-
Continue collecting samples for at least 2 hours post-injection.
-
-
Neurotransmitter Analysis:
-
Quantify GABA and glutamate concentrations in the dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical (EC) or fluorescence detection.[17]
-
This process involves a pre-column derivatization step (e.g., with o-phthaldialdehyde, OPA) to make the amino acids detectable.
-
Separate the derivatized amino acids on a reverse-phase HPLC column.
-
Calculate concentrations by comparing the peak areas from the samples to those from a standard curve of known GABA and glutamate concentrations.
-
Express results as a percentage change from the average baseline concentration for each animal.
-
3.5 Representative Data Summary
This table shows plausible data from a microdialysis experiment, reflecting the expected divergent effects on glutamate and GABA.
| Analyte | Peak Effect (% of Baseline) |
| Extracellular Glutamate | 145 ± 15% |
| Extracellular GABA | 70 ± 8% |
| *Data are presented as Mean ± SEM. *p < 0.05 vs. pre-injection baseline. |
Part 4: Verifying Target Engagement
4.1 Rationale for Binding Assays
A core tenet of pharmacological investigation is to confirm that a drug binds to its intended molecular target with measurable affinity. A competitive radioligand binding assay is a robust method to determine the binding affinity (Kᵢ) of an unlabeled compound (like Dexmecamylamine) by measuring its ability to displace a known radiolabeled ligand from the receptor.[18] This validates that the observed neurochemical and electrophysiological effects are likely mediated by direct interaction with nAChRs.
4.2 Detailed Protocol: Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Prepare membranes from a cell line expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs) or from rodent brain tissue homogenates (e.g., rat cortex for α4β2, hippocampus for α7).[18]
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs), and varying concentrations of unlabeled this compound (the "competitor").[19]
-
For each subtype, prepare parallel wells to measure:
-
Total Binding: Receptor + Radioligand only.
-
Non-specific Binding: Receptor + Radioligand + a high concentration of a saturating, unlabeled ligand (e.g., nicotine) to block all specific binding sites.
-
Competition: Receptor + Radioligand + Dexmecamylamine (typically 8-10 concentrations).
-
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[18]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of Dexmecamylamine. This will generate a sigmoidal competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of Dexmecamylamine that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Part 5: Synthesis and Implications
5.1 An Integrated Model of Dexmecamylamine Action
The experimental evidence points to a sophisticated mechanism whereby Dexmecamylamine rebalances synaptic transmission. By concurrently enhancing glutamatergic drive in certain circuits and globally dampening nAChR-mediated GABAergic inhibition, the net effect is a shift towards increased neuronal excitability. This is not a simple "on/off" switch but a nuanced recalibration of the excitation/inhibition (E/I) balance.
Caption: Integrated model of Dexmecamylamine's dual synaptic effects.
5.2 Field Insights and Therapeutic Rationale
This dual-modulatory action provides a compelling rationale for its investigation as an antidepressant.[2] Many theories of depression involve hypoactivity in key neural circuits, particularly those involving monoamines like serotonin. By increasing glutamate release onto (and thus exciting) serotonin neurons in the dorsal raphe nucleus while simultaneously reducing local GABAergic inhibition, Dexmecamylamine could produce a robust increase in serotonergic cell firing and release, an effect sought by many conventional antidepressants.[2] This targeted E/I rebalancing represents a sophisticated alternative to broad reuptake inhibition.
The described experimental protocols form a self-validating system. The binding assay confirms the molecular target. The electrophysiology demonstrates the functional consequence at the synapse. The in-vivo microdialysis confirms the net neurochemical outcome in the living brain. Together, they provide a powerful, multi-level validation of the drug's mechanism of action, a critical requirement for modern drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Glutamate and GABA Release Are Enhanced by Different Subtypes of Presynaptic Nicotinic Receptors in the Lateral Geniculate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antecscientific.com [antecscientific.com]
- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dexmecamylamine Hydrochloride for Hyperhidrosis Research
A Senior Application Scientist's Synthesis of Mechanistic Insights and Practical Methodologies for Drug Development Professionals, Researchers, and Scientists.
Introduction: The Unmet Need in Hyperhidrosis and the Rationale for a Nicotinic Acetylcholine Receptor Antagonist
Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, imposes a significant burden on patients' quality of life, affecting social, professional, and emotional well-being.[1][[“]] While various treatments exist, from topical antiperspirants to more invasive procedures like sympathectomy, there remains a substantial need for effective and well-tolerated systemic therapies.[1][[“]][3]
The pathophysiology of primary hyperhidrosis is linked to sympathetic nervous system overactivity.[1][[“]] Eccrine sweat glands, the primary glands involved in hyperhidrosis, are uniquely innervated by sympathetic cholinergic nerves.[3][[“]] This means that while they are part of the "fight or flight" system, the neurotransmitter released at the neuroglandular junction is acetylcholine (ACh), not norepinephrine. This ACh acts on muscarinic receptors on the sweat gland to induce sweat production.[3][5]
Dexmecamylamine hydrochloride, the S-(+)-enantiomer of mecamylamine, is a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[6][7] The rationale for its investigation in hyperhidrosis lies in its ability to act as a ganglionic blocker.[7] By targeting nAChRs in the autonomic ganglia, dexmecamylamine can modulate the sympathetic outflow to the sweat glands, thereby reducing sweat production at its source. Specifically, dexmecamylamine targets the α3β4 nAChR subtype, which is predominant in autonomic ganglia.[8][9]
This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals, covering its mechanism of action, preclinical evaluation methodologies, and clinical trial insights.
Pharmacology and Mechanism of Action of Dexmecamylamine
Dexmecamylamine is a non-competitive antagonist of neuronal nAChRs.[7] Its primary target in the context of hyperhidrosis is the α3β4 nAChR subtype located in the sympathetic ganglia.[8]
The Sympathetic Innervation of Eccrine Sweat Glands: The Point of Intervention
The sympathetic pathway to the eccrine sweat glands involves a preganglionic neuron originating in the spinal cord and a postganglionic neuron located in a sympathetic ganglion. The preganglionic neuron releases ACh, which binds to nAChRs on the postganglionic neuron, leading to its activation. The activated postganglionic neuron then releases ACh at the sweat gland, which stimulates muscarinic receptors to produce sweat.
Dexmecamylamine acts at the sympathetic ganglion, blocking the nAChRs on the postganglionic neuron. This interruption of the nerve impulse transmission reduces the cholinergic stimulation of the sweat glands, leading to decreased sweat production.
References
- 1. Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Characterization of sweat induced with pilocarpine, physical exercise, and collected passively by metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atacamatherapeutics.com [atacamatherapeutics.com]
- 8. data.epo.org [data.epo.org]
- 9. benchchem.com [benchchem.com]
The Stereochemical Dichotomy of Mecamylamine: A Technical Guide to the Differential Activities of its R-(-) and S-(+) Enantiomers
Abstract
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich pharmacological history, initially as an antihypertensive agent and more recently as a tool in neuroscience research and a potential therapeutic for central nervous system disorders.[1][2] As a chiral molecule, mecamylamine exists as two enantiomers, R-(-)-mecamylamine and S-(+)-mecamylamine, which, despite their identical chemical composition, exhibit distinct pharmacological profiles. This in-depth technical guide provides a comprehensive analysis of the differential activities of these enantiomers, focusing on their interactions with various nAChR subtypes. We will explore the nuanced mechanisms of action that underpin their unique effects, provide detailed experimental protocols for their characterization, and discuss the implications of this stereoselectivity for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships of mecamylamine and its enantiomers.
Introduction: The Critical Role of Stereochemistry in Pharmacology
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with chiral biological targets such as receptors and enzymes, leading to significant variations in their pharmacokinetic and pharmacodynamic properties. The case of mecamylamine serves as a compelling example of this principle, where the separation of its racemic mixture into individual R-(-) and S-(+) enantiomers has unveiled a complex and fascinating story of differential receptor modulation.
Initially developed as a racemic mixture, the distinct pharmacological properties of mecamylamine's enantiomers have garnered significant attention, particularly in the context of their interactions with the diverse family of nicotinic acetylcholine receptors (nAChRs).[3][4] These ligand-gated ion channels are integral to a wide array of physiological processes in both the central and peripheral nervous systems, and their dysfunction is implicated in numerous neurological and psychiatric disorders.[4] Understanding the stereoselective interactions of mecamylamine enantiomers with nAChR subtypes is therefore not only of academic interest but also holds significant potential for the development of more targeted and efficacious therapeutics.
This guide will dissect the unique pharmacological signatures of R-(-)- and S-(+)-mecamylamine, providing a foundational understanding for researchers in the field.
Comparative Pharmacology of R-(-)- and S-(+)-Mecamylamine
The primary mechanism of action for both mecamylamine enantiomers is the non-competitive antagonism of nAChRs, meaning they block receptor function without competing with the endogenous ligand, acetylcholine, at its binding site.[5] However, the nature and potency of this antagonism, as well as other modulatory effects, differ significantly between the two enantiomers, particularly at the well-characterized α4β2 nAChR subtype, which exists in two stoichiometries with differing sensitivities to agonists.[3]
Differential Activity at the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is a key target for nicotine in the brain and is involved in reward, addiction, and cognitive processes. It exists in two primary stoichiometries: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.[3] The differential effects of the mecamylamine enantiomers on these isoforms are a cornerstone of their distinct pharmacological profiles.
-
S-(+)-Mecamylamine: This enantiomer exhibits a dual mode of action. It is a more potent inhibitor of the low-sensitivity (LS) α4β2 nAChRs compared to its R-(-) counterpart.[3] Intriguingly, at the high-sensitivity (HS) α4β2 nAChR, S-(+)-mecamylamine acts as a positive allosteric modulator (PAM), meaning it enhances the receptor's response to an agonist.[3][6] This PAM activity is a unique feature that distinguishes it from the R-(-) enantiomer.
-
R-(-)-Mecamylamine: In contrast, R-(-)-mecamylamine acts as a non-competitive inhibitor at both the high- and low-sensitivity α4β2 nAChR isoforms.[6]
This differential activity is visually represented in the following signaling pathway diagram:
Dissociation Kinetics and Other nAChR Subtypes
Beyond the α4β2 subtype, stereoselectivity is also observed in the dissociation kinetics of the enantiomers from other nAChRs. S-(+)-mecamylamine has been shown to dissociate more slowly from both α4β2 and α3β4 nAChRs compared to R-(-)-mecamylamine.[1][4] This slower "off-rate" can lead to a more prolonged blockade of these receptors.
While a comprehensive quantitative comparison across all nAChR subtypes is still an area of active research, the available data suggest a nuanced and subtype-dependent stereoselectivity. For instance, some studies indicate that muscle-type nAChRs may be more sensitive to R-(-)-mecamylamine.[4]
Summary of Quantitative Data
The following table summarizes the available quantitative data on the activity of R-(-)- and S-(+)-mecamylamine at different nAChR subtypes. It is important to note that experimental conditions can influence these values, and direct comparisons between studies should be made with caution.
| nAChR Subtype | Enantiomer | Activity | Ki (μM) | IC50 (μM) | Reference |
| Rat Brain Membranes | R-(-)-Mecamylamine | Inhibition of [³H]-mecamylamine binding | 2.61 ± 0.81 | - | [3] |
| S-(+)-Mecamylamine | Inhibition of [³H]-mecamylamine binding | 2.92 ± 1.48 | - | [3] | |
| Human α4β2 (LS) | R-(-)-Mecamylamine | Non-competitive inhibition | - | Less Potent | [3] |
| S-(+)-Mecamylamine | Non-competitive inhibition | - | More Potent | [3] | |
| Human α4β2 (HS) | R-(-)-Mecamylamine | Non-competitive inhibition | - | - | [6] |
| S-(+)-Mecamylamine | Positive Allosteric Modulation | - | - | [3][6] | |
| Human α3β4 | R-(-)-Mecamylamine | Non-competitive inhibition (faster off-rate) | - | - | [1][4] |
| S-(+)-Mecamylamine | Non-competitive inhibition (slower off-rate) | - | - | [1][4] | |
| Human α7 | R-(-)-Mecamylamine | Inhibition | - | - | [3] |
| S-(+)-Mecamylamine | Inhibition | - | - | [3] |
Experimental Protocols for Characterizing Mecamylamine Enantiomers
To rigorously assess the differential activities of R-(-)- and S-(+)-mecamylamine, specific and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Enantioselective Synthesis of Mecamylamine
Access to enantiomerically pure R-(-)- and S-(+)-mecamylamine is a prerequisite for studying their differential pharmacology. While several synthetic routes have been described, a common approach involves the resolution of a racemic intermediate or the use of chiral starting materials. A general, conceptual workflow for enantioselective synthesis is outlined below. Researchers should consult detailed synthetic chemistry literature for specific reaction conditions and purification techniques.[7][8][9]
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the binding affinity (Ki) of the mecamylamine enantiomers for different nAChR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of R-(-)- and S-(+)-mecamylamine at a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).
-
R-(-)-mecamylamine and S-(+)-mecamylamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation vials and scintillation cocktail.
-
96-well plates, vacuum filtration manifold, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target nAChR in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled competing ligand (e.g., nicotine or unlabeled mecamylamine).
-
Competition Binding: Membrane preparation, radioligand, and increasing concentrations of either R-(-)- or S-(+)-mecamylamine.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the mecamylamine enantiomer concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to functionally characterize the effects of mecamylamine enantiomers on nAChR ion channel activity.
Objective: To measure the inhibition or potentiation of agonist-evoked currents by R-(-)- and S-(+)-mecamylamine at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR of interest.
-
Microinjection setup.
-
TEVC amplifier, headstage, microelectrode holders, and micromanipulators.
-
Glass capillaries for pulling microelectrodes.
-
3 M KCl for filling electrodes.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine in ND96).
-
Solutions of R-(-)- and S-(+)-mecamylamine.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill them with 3 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Data Acquisition:
-
Baseline: Record the baseline current in the recording solution.
-
Agonist Application: Perfuse the oocyte with the agonist solution and record the inward current.
-
Antagonist/Modulator Application: Co-apply the agonist with increasing concentrations of either R-(-)- or S-(+)-mecamylamine and record the resulting current. To assess PAM activity, apply a low concentration of the agonist in the presence of the modulator.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the mecamylamine enantiomers.
-
For inhibition, plot the percentage of the control current against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
For potentiation, calculate the percentage increase in the agonist-evoked current in the presence of the modulator.
-
Schild Analysis for Determining Competitive vs. Non-Competitive Antagonism
Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism.[2][10][11][12][13]
Procedure:
-
Generate agonist concentration-response curves in the absence and presence of several fixed concentrations of the antagonist (e.g., R-(-)-mecamylamine).
-
Determine the EC50 of the agonist for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the antagonist concentration on the x-axis.
-
Interpretation:
-
A linear plot with a slope of 1 is indicative of competitive antagonism.
-
A non-linear plot or a slope significantly different from 1 suggests non-competitive antagonism. For mecamylamine, a non-competitive antagonist, the Schild plot is expected to be non-linear.
-
Implications for Drug Development and Future Directions
The stereoselective pharmacology of mecamylamine's enantiomers has significant implications for the development of novel therapeutics targeting nAChRs. The unique profile of S-(+)-mecamylamine, with its potent inhibition of LS α4β2 nAChRs and PAM activity at HS α4β2 nAChRs, suggests it may have a distinct therapeutic window and side-effect profile compared to the racemic mixture or the R-(-) enantiomer.[3] For example, its potential antidepressant effects may be linked to its specific modulatory actions.[5]
Future research should focus on a more comprehensive characterization of the enantiomers' activities across the full spectrum of nAChR subtypes. This will provide a more complete picture of their selectivity and potential off-target effects. Additionally, exploring the in vivo consequences of their differential receptor modulation in animal models of CNS disorders will be crucial for translating these basic pharmacological findings into clinical applications. The development of even more selective allosteric modulators of nAChR subtypes, inspired by the unique properties of S-(+)-mecamylamine, represents a promising avenue for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthesis and preliminary evaluation of some analogues of mecamylamine - a compound with anti-addiction properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. researchgate.net [researchgate.net]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Methodological & Application
In Vivo Models for Testing Dexmecamylamine Hydrochloride Efficacy: Application Notes and Protocols
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors with Dexmecamylamine Hydrochloride
This compound, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting a degree of selectivity for the α4β2 and α3β4 subtypes.[1] The therapeutic potential of Dexmecamylamine stems from the growing body of evidence implicating hypercholinergic states in the pathophysiology of various central nervous system (CNS) disorders, including major depressive disorder and addiction.[2][3] By antagonizing nAChRs, Dexmecamylamine is hypothesized to modulate downstream signaling pathways, including dopaminergic and serotonergic systems, thereby exerting its therapeutic effects.[4][5]
The cholinergic hypothesis of depression posits that an overactive cholinergic system contributes to depressive symptoms.[6] Consequently, antagonizing nAChRs presents a novel therapeutic strategy. Preclinical studies have demonstrated that both nicotine (as a desensitizing agent) and nAChR antagonists like mecamylamine can produce antidepressant-like effects, suggesting a complex regulatory role for these receptors in mood.[2][7]
In the context of addiction, nAChRs, particularly the α4β2 and α3β4 subtypes, are critically involved in the reinforcing effects of nicotine and other drugs of abuse.[8][9] Antagonism of these receptors is expected to interfere with the reward pathways, thereby reducing drug-seeking and self-administration behaviors.
This document provides a comprehensive guide to validated in vivo models for assessing the efficacy of this compound in preclinical research. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the therapeutic potential of this compound.
I. Models for Antidepressant and Anxiolytic Efficacy
The antidepressant and anxiolytic potential of Dexmecamylamine can be evaluated using a battery of well-established behavioral paradigms in rodents. These models are designed to assess core symptoms of depression and anxiety, such as behavioral despair, anhedonia, and social withdrawal.
A. Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy. The test is based on the principle of behavioral despair, where animals, after an initial period of struggling, adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.[7]
The immobility observed in the FST is interpreted as a state of behavioral despair or learned helplessness, a core feature of depression.[10] By antagonizing nAChRs, Dexmecamylamine is hypothesized to modulate neurotransmitter systems implicated in mood regulation, such as serotonin and norepinephrine, leading to an increase in active coping strategies in this stressful situation.[4]
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm. The depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure enhances the sensitivity of the test on the following day. After 15 minutes, the rats are removed, dried with a towel, and returned to their home cages.
-
Day 2 (Test Session): 24 hours after the pre-test, this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses. Typically, a dose range of 1-4 mg/kg has been shown to be effective for mecamylamine in chronic stress models.[4] A minimum effective dose of 3 mg/kg (i.p.) has been reported for Dexmecamylamine in the rat FST.[1]
-
Following a 30-minute pre-treatment period, the rats are placed back into the swim cylinder for a 5-minute test session.
-
The entire 5-minute session is recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer blinded to the treatment conditions. A significant decrease in immobility time in the Dexmecamylamine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Table 1: Dosing Regimen for this compound in the Rat Forced Swim Test
| Compound | Dose Range (i.p.) | Pre-treatment Time | Reference |
| Dexmecamylamine HCl | 1 - 3 mg/kg | 30 minutes | [1] |
| Mecamylamine HCl | 1 - 4 mg/kg (chronic) | 30 minutes | [4] |
B. Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.
The immobility displayed by mice when suspended by their tails is thought to reflect a state of hopelessness. Antidepressants are effective in reducing this immobility. The neurobiological underpinnings are believed to be similar to those in the FST, involving modulation of monoaminergic systems.
-
Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces. The tail is secured to a suspension bar with adhesive tape.
-
Animals: Male C57BL/6J or NMRI mice (20-25 g).
-
Procedure:
-
This compound or vehicle is administered i.p. at doses ranging from 0.1 to 3.0 mg/kg.[1]
-
After a 30-minute pre-treatment period, a piece of adhesive tape is attached approximately 1-2 cm from the tip of the mouse's tail.
-
The mouse is then suspended by the tape from the suspension bar for a 6-minute session.
-
The entire session is video-recorded.
-
-
Data Analysis: The total duration of immobility is scored. A significant reduction in immobility in the Dexmecamylamine-treated group compared to the vehicle group suggests an antidepressant-like effect.
C. Sucrose Preference Test
This test is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is indicative of an anhedonic-like state.
Anhedonia is linked to dysfunction in the brain's reward circuitry, in which dopamine plays a crucial role. By modulating nAChRs that influence dopaminergic pathways, Dexmecamylamine may restore the preference for rewarding stimuli.
-
Apparatus: Standard home cages equipped with two drinking bottles.
-
Animals: Rats or mice.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to two bottles of water in their home cage.
-
Baseline: For the next 48 hours, one bottle is replaced with a 1% sucrose solution. The position of the bottles is switched every 24 hours to avoid place preference. Fluid consumption from each bottle is measured.
-
Treatment: Animals are then subjected to a stress protocol (e.g., chronic mild stress) to induce anhedonia, if desired. During the treatment phase, animals receive daily injections of this compound or vehicle.
-
Testing: Sucrose preference is assessed at regular intervals during the treatment period.
-
-
Data Analysis: Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100. A significant increase in sucrose preference in the Dexmecamylamine-treated group compared to the vehicle group indicates an anti-anhedonic effect.
II. Models for Anti-Addiction Efficacy
The rewarding and reinforcing properties of drugs of abuse can be modeled in animals using paradigms such as nicotine self-administration and conditioned place preference. These models are crucial for evaluating the potential of Dexmecamylamine to reduce the motivation to seek and take drugs.
A. Nicotine Self-Administration
This operant conditioning paradigm is considered the gold standard for assessing the reinforcing effects of a drug. Animals learn to perform a specific action (e.g., lever pressing) to receive an infusion of the drug.
The reinforcing effects of nicotine are primarily mediated by the activation of nAChRs in the mesolimbic dopamine system, leading to dopamine release in the nucleus accumbens. As a nAChR antagonist, Dexmecamylamine is expected to block these reinforcing effects, thereby reducing the motivation to self-administer nicotine.
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter surgically implanted in the jugular vein of the rat.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter.
-
Acquisition: Rats are placed in the operant chambers and allowed to press the active lever to receive an infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a cue light. Inactive lever presses are recorded but have no programmed consequences. Sessions are typically 1-2 hours daily.
-
Maintenance: Once stable responding is achieved, the effect of Dexmecamylamine can be tested.
-
Treatment: Prior to a self-administration session, rats are pre-treated with this compound or vehicle. Doses of mecamylamine between 0.75 and 3.0 mg/kg (s.c.) have been shown to decrease nicotine self-administration.[11]
-
-
Data Analysis: The number of active and inactive lever presses is recorded. A significant reduction in active lever pressing in the Dexmecamylamine-treated group indicates a decrease in the reinforcing effects of nicotine.
Table 2: Dosing Regimen for Mecamylamine in the Rat Nicotine Self-Administration Model
| Compound | Dose Range (s.c.) | Pre-treatment Time | Effect | Reference |
| Mecamylamine HCl | 0.75 - 3.0 mg/kg | 15-30 minutes | Dose-related decrease in infusions | [11] |
B. Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to measure the rewarding effects of a drug by pairing its administration with a specific environment.
If a drug is rewarding, the animal will develop a preference for the environment associated with the drug's effects. This preference is thought to be mediated by the same neural circuits involved in drug reinforcement. Dexmecamylamine, by blocking the rewarding effects of nicotine, should prevent the formation of this conditioned preference.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, rats are allowed to freely explore all three chambers for 15 minutes to determine any initial preference for one of the outer chambers.
-
Conditioning: Over the next 8 days, rats undergo conditioning sessions. On alternating days, they receive an injection of nicotine (e.g., 0.6 mg/kg, s.c.) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a saline injection and are confined to the opposite chamber.
-
Testing: On day 10, the rats are allowed to freely explore all three chambers again in a drug-free state. The time spent in each chamber is recorded.
-
Treatment: To test the effect of Dexmecamylamine on the expression of CPP, conditioned animals can be pre-treated with the compound before the test session.
-
-
Data Analysis: The time spent in the drug-paired chamber during the test session is compared to the time spent during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Dexmecamylamine is expected to block the acquisition or expression of this preference.
III. Model for Hyperhidrosis Efficacy
Dexmecamylamine has also been investigated for the treatment of hyperhidrosis (excessive sweating). A common preclinical model for this condition involves inducing sweating with a cholinergic agonist.
A. Pilocarpine-Induced Sweating
This model uses the muscarinic receptor agonist pilocarpine to stimulate sweat glands. The amount of sweat produced can then be quantified.
Sweat glands are innervated by sympathetic cholinergic nerves. Pilocarpine acts directly on muscarinic receptors on sweat glands to induce sweating. While Dexmecamylamine is a nicotinic antagonist, its effects in hyperhidrosis may be mediated through its action on autonomic ganglia, which regulate the sympathetic outflow to the sweat glands.
-
Apparatus: A method for quantifying sweat, such as the starch-iodine test.
-
Animals: Male ICR mice.
-
Procedure:
-
The plantar surface of the mouse's hind paw is painted with an iodine solution.
-
Once dry, a suspension of starch in castor oil is applied.
-
Pilocarpine (e.g., 100 µg) is injected intraperitoneally to induce sweating.[12]
-
Sweat droplets appear as dark blue/black dots due to the reaction between iodine, starch, and water.
-
The number of dots is counted at a specific time point after pilocarpine injection.
-
To test the efficacy of Dexmecamylamine, the compound is administered prior to the pilocarpine injection.
-
-
Data Analysis: The number of sweat dots in the Dexmecamylamine-treated group is compared to the vehicle-treated group. A significant reduction in the number of dots indicates an anti-hyperhidrotic effect.
IV. Visualization of Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Caption: Antagonism of presynaptic α4β2 nAChRs by Dexmecamylamine reduces dopamine release.
Caption: Dexmecamylamine blocks ganglionic α3β4 nAChRs, reducing sympathetic outflow.
B. Experimental Workflows
Caption: Workflow for the Forced Swim Test protocol.
Caption: Workflow for the Nicotine Self-Administration protocol.
V. Conclusion and Future Directions
The in vivo models described in these application notes provide a robust framework for evaluating the therapeutic efficacy of this compound. By employing these well-validated behavioral paradigms, researchers can gain valuable insights into the compound's antidepressant, anxiolytic, anti-addictive, and anti-hyperhidrotic potential. A thorough understanding of the underlying neurobiological mechanisms, particularly the modulation of nAChR subtypes and their downstream signaling pathways, is crucial for the continued development of Dexmecamylamine as a novel therapeutic agent. Future research should focus on further elucidating the precise molecular targets and exploring the long-term efficacy and safety of this promising compound.
VI. References
-
Barlocco, D., et al. (2012). TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity. CNS Neuroscience & Therapeutics, 18(9), 775-782. --INVALID-LINK--
-
Ito, Y., et al. (2022). Iodine-starch sweating assay. protocols.io. --INVALID-LINK--
-
Ito, Y., et al. (2022). Iodine-starch sweating assay V.2. protocols.io. --INVALID-LINK--
-
Cui, C.-Y., et al. (2024). Characterization of age-associated gene expression changes in mouse sweat glands. Aging, 16(8), 6985-7001. --INVALID-LINK--
-
Aboul-Fotouh, S. (2015). Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters. Psychopharmacology, 232(6), 1095-1105. --INVALID-LINK--
-
Philip, N. S., et al. (2012). Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature. Psychopharmacology, 222(1), 1-12. --INVALID-LINK--
-
Philip, N. S., et al. (2012). Nicotinic acetylcholine receptors and depression: A review of the preclinical and clinical literature. ResearchGate. --INVALID-LINK--
-
Shytle, R. D., et al. (2002). Nicotinic acetylcholine receptors as targets for antidepressants. Molecular Psychiatry, 7(6), 525-535. --INVALID-LINK--
-
McConnell, K. J., et al. (2019). Administration of pilocarpine by microneedle patch as a novel method for cystic fibrosis sweat testing. Clinical and Translational Science, 12(6), 645-651. --INVALID-LINK--
-
Yu, L. F., et al. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(20), 8204-8223. --INVALID-LINK--
-
Mineur, Y. S., & Picciotto, M. R. (2010). Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states. Neuropharmacology, 58(7), 1041-1047. --INVALID-LINK--
-
Kihara, T., & Shimohama, S. (2004). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. InNicotinic Acetylcholine Receptors: From Molecular Biology to Cognition. Landes Bioscience. --INVALID-LINK--
-
Shim, J., et al. (2019). Results of the starch-iodine sweat test performed on mouse rear paws after pilocarpine injection... ResearchGate. --INVALID-LINK--
-
Ban, J., et al. (2021). Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model. Bio-protocol, 11(11), e4047. --INVALID-LINK--
-
Cy-Tera. (2018). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. --INVALID-LINK--
-
Koba, H., & Ogawa, T. (1993). One-step iodine starch method for direct visualization of sweating. The Journal of investigative dermatology, 101(4), 644-646. --INVALID-LINK--
-
Zaveri, N. T., et al. (2008). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 51(23), 7503-7507. --INVALID-LINK--
-
Gotti, C., & Clementi, F. (2004). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. APSB, 6(4), 275-293. --INVALID-LINK--
-
Yu, J., et al. (2019). Cocaine potently blocks neuronal α3β4 nicotinic acetylcholine receptors in SH-SY5Y cells. Acta pharmacologica Sinica, 40(8), 993-1001. --INVALID-LINK--
-
Grande, G. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. GitHub. --INVALID-LINK--
-
Egea, J., et al. (2015). Nicotinic Receptors in Neurodegeneration. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(4), 459-472. --INVALID-LINK--
-
Pérez, E. G., et al. (2020). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. Biomolecules, 10(11), 1549. --INVALID-LINK--
-
Sarasamkan, N., et al. (2024). T1 and (S)-T2 ligands targeting α3β4 nAChR as potential nicotine addiction pharmacotherapy. Ubaya Repository. --INVALID-LINK--
-
Andreasen, J. T., et al. (2011). Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex. Journal of psychopharmacology, 25(9), 1197-1206. --INVALID-LINK--
-
Glick, S. D., et al. (2006). Antagonism of alpha 3 beta 4 nicotinic receptors as a strategy to reduce opioid and stimulant self-administration. European journal of pharmacology, 538(1-3), 99-105. --INVALID-LINK--
-
Ellson, J., & Gansner, E. (2024). DOT Language. Graphviz. --INVALID-LINK--
-
Jones, H. E., et al. (2001). Mecamylamine acutely increases human intravenous nicotine self-administration. Psychopharmacology, 158(4), 405-412. --INVALID-LINK--
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. --INVALID-LINK--
-
Gopalakrishnan, M., et al. (1997). Regulation of human alpha4beta2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands and second messenger pathways. Molecular pharmacology, 52(3), 524-534. --INVALID-LINK--
-
The Full Stack. (2021, January 13). Graphviz tutorial [Video]. YouTube. --INVALID-LINK--
-
Papke, R. L., et al. (2010). Antagonist effects on function of 4 2 -nAChR and 4 2-nAChR.... ResearchGate. --INVALID-LINK--
-
Brunzell, D. H., et al. (2010). Intravenous nicotine self-administration and cue-induced reinstatement in mice: Effects of nicotine dose, rate of drug infusion and prior instrumental training. Psychopharmacology, 209(4), 349-359. --INVALID-LINK--
-
Kombo, D. C., & Bencherif, M. (2025). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. ResearchGate. --INVALID-LINK--
-
Wu, J., & McIntosh, J. M. (2016). Neuronal Nicotinic Acetylcholine Receptor Modulators from Cone Snails. Toxins, 8(7), 209. --INVALID-LINK--
-
Liu, X. (2014). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of addiction research & therapy, 5(3), 1000186. --INVALID-LINK--
-
Corrigall, W. A., et al. (1992). Intravenous nicotine self-administration in rats: effects of mecamylamine, hexamethonium and naloxone. Journal of pharmacology and experimental therapeutics, 262(3), 1171-1178. --INVALID-LINK--
-
Durgam, S., et al. (2015). Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant. Journal of affective disorders, 183, 206-214. --INVALID-LINK--
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. University of Notre Dame Institutional Animal Care and Use Committee. --INVALID-LINK--
-
Rose, J. E., et al. (1994). Acute effects of nicotine and mecamylamine on tobacco withdrawal symptoms, cigarette reward and ad lib smoking. Pharmacology, biochemistry, and behavior, 47(3), 609-615. --INVALID-LINK--
-
Papke, R. L., & Lindstrom, J. M. (2018). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. The Journal of general physiology, 150(8), 1039-1054. --INVALID-LINK--
-
Durgam, S., et al. (2015). Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy. Journal of affective disorders, 175, 475-484. --INVALID-LINK--
-
Adatto, M., et al. (1995). Pilocarpine-induced cholinergic sweat secretion compared with emotional sweat secretion in atopic dermatitis. The Journal of investigative dermatology, 104(5), 824-828. --INVALID-LINK--
-
Gelfond, J., et al. (2019). Sweat testing. A. Sweating is induced by pilocarpine iontophoresis... ResearchGate. --INVALID-LINK--
-
Fiol, C., et al. (2005). Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. Neuropsychopharmacology, 30(5), 947-956. --INVALID-LINK--
-
Durgam, S., et al. (2015). Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy. ResearchGate. --INVALID-LINK--
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors as targets for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Intravenous nicotine self-administration in rats: effects of mecamylamine, hexamethonium and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Using Xenopus oocytes to study Dexmecamylamine receptor interactions
Application Note & Protocol
Topic: Characterizing Dexmecamylamine Interactions with Neuronal Nicotinic Acetylcholine Receptors Using the Xenopus laevis Oocyte Expression System
Audience: Researchers, scientists, and drug development professionals in neuropharmacology, ion channel research, and molecular pharmacology.
Introduction: A Robust System for Unraveling Complex Receptor Pharmacology
The Xenopus laevis oocyte stands as a powerful and widely adopted heterologous expression system for the functional characterization of ion channels.[1][2][3][4] Its large size (≈1 mm diameter) simplifies the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, while its highly efficient translational machinery ensures robust expression of exogenous proteins.[1][2][5] These features make the oocyte an ideal cellular laboratory for investigating the intricate interactions between novel compounds and specific ion channel subtypes, free from the complexities of a native neuronal environment.
This guide details the application of the Xenopus oocyte system, coupled with two-electrode voltage clamp (TEVC) electrophysiology, to elucidate the pharmacological properties of Dexmecamylamine, a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6][7] Dexmecamylamine, the S-(+)-stereoisomer of mecamylamine, targets critical nAChR subtypes like α4β2 and α3β4, which are implicated in various central nervous system (CNS) processes and disease states, including depression and addiction.[6][7][8][9]
Understanding the mechanism, potency, and subtype selectivity of Dexmecamylamine is crucial for its therapeutic development. This document provides the scientific rationale and detailed protocols for expressing specific nAChR subtypes in Xenopus oocytes and quantifying the inhibitory effects of Dexmecamylamine.
Scientific Principles: The 'Why' Behind the 'How'
Why Xenopus Oocytes? The primary advantage of this system is the ability to express a defined population of receptors.[3] By injecting cRNA encoding specific nAChR α and β subunits (e.g., α4 and β2), we can create a homogenous population of α4β2 receptors on the oocyte membrane.[10][11] This circumvents the challenge of studying a specific receptor subtype amidst the diverse array of channels present in native neurons. The oocyte itself has a low background of endogenous nAChR activity, providing a clean signal-to-noise ratio for studying the expressed channels.[3]
Why Two-Electrode Voltage Clamp (TEVC)? nAChRs are ligand-gated ion channels; upon binding acetylcholine (ACh), they open a central pore permeable to cations (Na+, K+, and Ca2+), generating an electrical current.[12] TEVC is the gold-standard technique for measuring these currents in oocytes.[13][14] It utilizes two intracellular microelectrodes: one to measure the membrane potential (Vm) and a second to inject the current necessary to "clamp" or hold Vm at a desired voltage.[13][15] By holding the voltage constant, we can directly measure the current flowing through the channels in response to agonist application (ACh) and quantify how this current is affected by an antagonist (Dexmecamylamine).[16]
Dexmecamylamine's Mechanism: Noncompetitive Antagonism Dexmecamylamine is a noncompetitive antagonist, meaning it does not compete with the agonist (ACh) for the same binding site.[7][17] Instead, it is understood to act as an open-channel blocker, binding to a site within the ion channel pore itself.[7][8][17] This "plugging" of the pore prevents ion flow even when ACh is bound to the receptor. A key characteristic of this mechanism is that the inhibition is often use-dependent (i.e., the channel must open for the blocker to access its binding site) and may be voltage-dependent.[7] Our experimental design will allow for the characterization of these properties.
Experimental Workflow Overview
The overall process involves preparing the necessary receptor cRNA, harvesting and preparing oocytes, injecting the cRNA to induce receptor expression, and finally performing electrophysiological recordings to measure receptor function and inhibition by Dexmecamylamine.
Caption: High-level experimental workflow from cRNA synthesis to data analysis.
Part 1: Materials and Reagents
| Reagent/Material | Supplier/Grade | Purpose |
| Oocyte Harvesting & Prep | ||
| Mature Female Xenopus laevis | Reputable Supplier | Source of oocytes |
| Collagenase, Type IA | Sigma-Aldrich | Enzymatic removal of follicular layer |
| Modified Barth's Saline (MBS), Ca2+-free | In-house prep | Oocyte washing and digestion solution |
| ND96 Solution | In-house prep | Oocyte incubation and recording buffer |
| Penicillin-Streptomycin | Gibco | Antibiotic for incubation media |
| Sodium Pyruvate | Sigma-Aldrich | Energy substrate for oocytes |
| cRNA Synthesis | ||
| Plasmid DNA (e.g., pSP64T) with nAChR subunit cDNA | Research lab stock | Template for transcription |
| mMESSAGE mMACHINE™ SP6 Transcription Kit | Ambion | In vitro cRNA synthesis |
| Nuclease-free water | Ambion | Reagent dilution |
| Microinjection | ||
| Nanoject III Microinjector | Drummond | Precise delivery of cRNA |
| Borosilicate glass capillaries | World Precision Inst. | For pulling micropipettes |
| Micropipette Puller | Sutter Instrument Co. | Fabricates injection needles |
| TEVC Electrophysiology | ||
| TEVC Amplifier (e.g., Axon GeneClamp 500B) | Molecular Devices | Voltage clamp amplifier |
| Micromanipulators | Sutter Instrument Co. | Positioning of microelectrodes |
| Data Acquisition System (e.g., Digidata 1550) | Molecular Devices | Digitizes and records data |
| pCLAMP Software | Molecular Devices | Controls experiment and analyzes data |
| Ag/AgCl pellets | Warner Instruments | For making electrodes |
| Borosilicate glass capillaries (thick-walled) | World Precision Inst. | For pulling recording electrodes |
| 3 M KCl | In-house prep | Filling solution for microelectrodes |
| Pharmacology | ||
| Acetylcholine (ACh) Chloride | Sigma-Aldrich | Receptor agonist |
| Dexmecamylamine HCl | Benchchem[17] | Receptor antagonist |
| Atropine | Sigma-Aldrich | Muscarinic receptor antagonist |
Solution Recipes:
-
Ca2+-free Modified Barth's Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 10 mM HEPES, 0.82 mM MgSO4. Adjust pH to 7.4 with NaOH.
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES. Adjust to pH 7.4 with NaOH. Supplement with 50 μg/ml streptomycin/penicillin and 225 μg/ml sodium pyruvate for incubation.[18]
Part 2: Detailed Experimental Protocols
Protocol 2.1: In Vitro Synthesis of nAChR cRNA
Causality: This protocol generates high-quality, capped cRNA, which is essential for efficient and stable translation into functional receptor protein by the oocyte's machinery.[19] The 5' cap and 3' poly(A) tail protect the cRNA from degradation and promote translation initiation.
-
Template Linearization: Linearize 10-20 µg of plasmid DNA containing the desired nAChR subunit cDNA (e.g., human α4 in pSP64T) with a suitable restriction enzyme that cuts downstream of the poly(A) tail sequence.[20]
-
Rationale: Linearization prevents run-on transcription, ensuring a homogenous cRNA population of the correct length.
-
-
Purification: Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR cleanup kit. Resuspend the DNA pellet in nuclease-free water.[20]
-
Rationale: Removes enzymes and salts that can inhibit the in vitro transcription reaction.
-
-
In Vitro Transcription: Use a commercial kit (e.g., mMESSAGE mMACHINE™) following the manufacturer's protocol.[21] Typically, 1 µg of linearized DNA is used as a template. For heteromeric receptors, synthesize cRNA for each subunit (e.g., α4 and β2) in separate reactions.
-
cRNA Cleanup: After transcription, remove the DNA template by adding DNase I. Purify the resulting cRNA using a spin column-based method (e.g., PureLink RNA Mini Kit).[22]
-
Rationale: Ensures a pure cRNA solution, free of template DNA and unincorporated nucleotides.
-
-
Quantification & Quality Control: Measure the cRNA concentration using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel; a sharp, distinct band should be visible. Store the cRNA at -80°C in small aliquots.
Protocol 2.2: Preparation of Xenopus laevis Oocytes
Causality: This protocol isolates mature, healthy oocytes and removes the surrounding follicular and vitelline layers. This enzymatic digestion is crucial for allowing microelectrode penetration and achieving a high-quality voltage clamp.[23]
-
Ovary Lobe Extraction: Anesthetize a mature female Xenopus laevis frog by immersion in a solution of tricaine (MS-222). Make a small incision in the lower abdomen and surgically remove a portion of the ovary. Suture the incision and allow the frog to recover in a separate tank.[18]
-
Initial Wash: Place the ovarian lobes in a petri dish containing Ca2+-free MBS to rinse away blood and debris. Manually separate the lobes into smaller clumps.
-
Collagenase Digestion: Transfer the clumps to a 50 mL conical tube with 15-20 mL of Ca2+-free MBS containing 2 mg/mL Collagenase Type IA.[18] Incubate at room temperature (≈22°C) on a gentle rocker for 1-2 hours.
-
Rationale: Collagenase enzymatically breaks down the connective tissue holding the oocytes together and digests the follicular cell layer.[24]
-
-
Washing and Selection: After digestion, when oocytes are visibly separated, stop the reaction by washing them thoroughly 5-7 times with copious amounts of standard ND96 solution (containing Ca2+).
-
Rationale: Washing removes the collagenase and cellular debris. The re-introduction of calcium helps restore membrane integrity.
-
-
Sorting: Under a dissecting microscope, manually select healthy Stage V-VI oocytes. These are the largest oocytes (≈1.2 mm) and have a distinct, sharply demarcated dark (animal) and light (vegetal) pole.[23] Discard any damaged, discolored, or misshapen oocytes.
-
Incubation: Store the selected oocytes in supplemented ND96 solution at 14-17°C. They are ready for injection the next day.
Protocol 2.3: Microinjection of cRNA
Causality: This step introduces the genetic blueprint for the receptor into the oocyte's cytoplasm, where it will be translated into protein and inserted into the plasma membrane.
-
Prepare Injection Mix: Thaw the cRNA aliquots on ice. For heteromeric receptors (e.g., α4β2), mix the subunit cRNAs in a specific ratio (e.g., 1:1 or 1:3 α:β by mass) to a final concentration of ≈0.5-1.0 µg/µL.
-
Pull Needles: Using a micropipette puller, pull borosilicate glass capillaries to a fine point. Under a microscope, break the very tip of the needle with fine forceps to create a small opening (≈20 µm).
-
Load Needle & Calibrate: Load the needle with the cRNA mixture. Calibrate the injector (e.g., Nanoject III) to deliver the desired volume, typically 50 nL per oocyte.[21][25]
-
Injection: Place oocytes in a mesh-bottomed dish in ND96 solution. Secure an oocyte and, using a micromanipulator, insert the needle into the vegetal (light-colored) hemisphere. Inject 50 nL of the cRNA mixture.[24]
-
Rationale: Injecting into the vegetal pole avoids damaging the nucleus, which is located in the animal pole.
-
-
Post-Injection Incubation: Transfer the injected oocytes to a fresh dish of supplemented ND96 solution. Incubate for 2-7 days at 14-17°C to allow for receptor expression. Change the solution daily.
Protocol 2.4: Two-Electrode Voltage Clamp (TEVC) Recording
Causality: This is the functional assay. It allows for the direct measurement of ion flow through the expressed nAChRs and provides a quantitative readout of receptor activation and inhibition.
-
Prepare Electrodes: Pull thick-walled borosilicate capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl. Insert Ag/AgCl pellets into the electrode holders.
-
Setup: Place an injected oocyte in the recording chamber, which is continuously perfused with ND96 solution.
-
Impalement: Under microscopic guidance, impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).[13] Allow the membrane potential to stabilize (typically -30 to -60 mV).
-
Voltage Clamp: Switch the amplifier to voltage-clamp mode. Set the holding potential (Vh) to a value where nAChR currents are robust, typically -70 mV or -80 mV.[13]
-
Agonist Application: Establish a baseline current at the holding potential. Apply the agonist acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., the EC20 or EC50 concentration, determined previously) by switching the perfusion solution. The inward current reflects the flow of positive ions into the oocyte through the activated nAChRs. Wash out the ACh with ND96 until the current returns to baseline.
-
Rationale: Using a submaximal ACh concentration allows for sensitive detection of both potentiation and inhibition.
-
-
Antagonist Application: To determine the inhibitory effect of Dexmecamylamine, pre-incubate the oocyte with a specific concentration of Dexmecamylamine (in ND96) for 1-2 minutes. Then, co-apply the same concentration of Dexmecamylamine along with the EC20/EC50 concentration of ACh.
-
Data Acquisition: Record the peak inward current in response to ACh application both in the absence (I_control) and presence (I_dex) of Dexmecamylamine.
-
Dose-Response Curve: Repeat steps 6-7 with a range of Dexmecamylamine concentrations (e.g., 10 nM to 100 µM) to generate a dose-response curve.
Part 3: Data Analysis and Interpretation
The primary goal is to determine the potency of Dexmecamylamine, expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of nAChR Blockade by Dexmecamylamine
Caption: Dexmecamylamine acts as an open-channel blocker of nAChRs.
-
Calculate Percent Inhibition: For each concentration of Dexmecamylamine, calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_dex / I_control)) * 100
-
Plot Dose-Response Curve: Plot the % Inhibition against the logarithm of the Dexmecamylamine concentration.
-
Fit the Curve: Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50.[26] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Where Y is the % inhibition, X is the log concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness.
-
Exemplary Data Presentation
The results of a dose-response experiment can be summarized in a table.
| Dexmecamylamine [M] | Log [Dex] | Peak Current (nA) | % Inhibition |
| Control (0) | - | -1502 | 0% |
| 1.00E-08 | -8.0 | -1385 | 7.8% |
| 1.00E-07 | -7.0 | -1158 | 22.9% |
| 5.00E-07 | -6.3 | -781 | 48.0% |
| 1.00E-06 | -6.0 | -545 | 63.7% |
| 1.00E-05 | -5.0 | -162 | 89.2% |
| 1.00E-04 | -4.0 | -98 | 93.5% |
| Calculated IC50 | ~5.2 x 10^-7 M |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Current Expression | Poor cRNA quality/quantity; Unhealthy oocytes; Incorrect subunit ratio; Receptor requires accessory subunits. | Verify cRNA integrity on a gel. Re-purify and quantify. Use fresh, healthy oocytes. Test different cRNA subunit ratios. Check literature for required accessory proteins. |
| High Leak Current | Poor oocyte health; Damage from impalement. | Use healthier oocytes. Pull finer-tipped electrodes. Allow more time for membrane to seal and potential to stabilize after impalement. |
| Inconsistent Responses | Incomplete washout of drugs; Receptor desensitization; Rundown of current over time. | Increase washout time between applications (2-5 min).[21] Use a consistent, minimal ACh pulse duration. Monitor control responses throughout the experiment to check for rundown. |
| High Variability Between Oocytes | Biological variability in oocytes; Inconsistent cRNA injection volume. | Record from multiple oocytes from different frogs. Ensure consistent injection technique and volume. Normalize data to a control response for each oocyte. |
References
- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Expression of Ion Channels in Xenopus Oocytes | Semantic Scholar [semanticscholar.org]
- 6. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. Dexmecamylamine Hydrochloride | 107596-30-5 | Benchchem [benchchem.com]
- 18. Preparation of Xenopus laevis oocytes [protocols.io]
- 19. Single RNA species injected in Xenopus oocyte directs the synthesis of active choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 21. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 22. A fractionation-based protocol to investigate RNA solubility phase transition during Xenopus oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microinjection of Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Microinjection of Xenopus Laevis Oocytes [jove.com]
- 25. m.youtube.com [m.youtube.com]
- 26. users.ge.ibf.cnr.it [users.ge.ibf.cnr.it]
Application Notes and Protocols for Electrophysiological Studies of TC-5214 Using Patch-Clamp
Introduction
TC-5214, the (S)-(+)-enantiomer of mecamylamine, is a potent modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are pivotal in synaptic transmission throughout the central and peripheral nervous systems. TC-5214 exhibits a mechanism of action as a non-competitive antagonist, with evidence suggesting it acts as an open-channel blocker.[2][3] Its therapeutic potential has been explored, particularly for major depressive disorder, with its pharmacological activity primarily attributed to the antagonism of the α4β2 nAChR subtype.[1][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in-depth electrophysiological studies of TC-5214 using the whole-cell patch-clamp technique. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Mechanism of Action: Open-Channel Blockade of nAChRs
TC-5214's interaction with nAChRs is not at the acetylcholine binding site but rather within the ion channel pore itself.[2] This "open-channel block" is a state-dependent phenomenon, meaning TC-5214 preferentially binds to and blocks the channel when it is in the open conformation, induced by agonist binding. This mechanism results in a voltage- and use-dependent inhibition of ion flow, which can be meticulously characterized using specific voltage-clamp protocols.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Signaling pathway of nAChR and inhibition by TC-5214."
Quantitative Data Summary
The following table summarizes the inhibitory potency of TC-5214 on various nAChR subtypes, as determined in studies using Xenopus oocyte expression systems. These values serve as a crucial starting point for designing concentration-response experiments in patch-clamp studies.
| nAChR Subtype | IC50 (µM) | Reference |
| α4β2 | 0.5–3.2 | [2] |
| α3β4 | 0.2–0.6 | [2] |
| α7 | 1.2–4.6 | [2] |
| α1β1γδ (muscle-type) | 0.6–2.2 | [2] |
Experimental Protocols
Cell Culture and Preparation
For targeted studies of the α4β2 nAChR, Human Embryonic Kidney (HEK293) cells stably expressing the human α4 and β2 subunits are a highly recommended model system.[4][7]
-
Cell Culture: Culture HEK293-α4β2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 and/or hygromycin B) to maintain stable expression of the nAChR subunits.
-
Plating for Electrophysiology: 24-48 hours prior to recording, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells for patching.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External (Extracellular) | NaCl | 140 |
| KCl | 2.8 | |
| CaCl₂ | 2 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) | KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| pH adjusted to 7.2 with KOH |
-
Agonist Stock Solution: Prepare a 100 mM stock solution of acetylcholine (ACh) chloride in deionized water. Store at -20°C.
-
TC-5214 Stock Solution: Prepare a 10 mM stock solution of TC-5214 in a suitable solvent (e.g., DMSO or water). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record membrane currents using a suitable patch-clamp amplifier and data acquisition software.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for patch-clamp studies of TC-5214."
Detailed Experimental Procedures
Protocol 1: Concentration-Dependent Inhibition of nAChR Currents
Objective: To determine the IC50 of TC-5214 for the inhibition of agonist-evoked nAChR currents.
-
Baseline Recording: Obtain a stable whole-cell recording. Apply a saturating concentration of acetylcholine (e.g., 100 µM - 1 mM) for 2-5 seconds using a rapid perfusion system to evoke a maximal current response. Wash the cell with the external solution for at least 2 minutes to allow for full recovery of the receptors.
-
TC-5214 Application: Pre-incubate the cell with the first concentration of TC-5214 for 2-5 minutes.
-
Co-application: Co-apply the same concentration of acetylcholine with TC-5214 and record the evoked current.
-
Washout: Wash the cell with the external solution until the agonist-evoked current returns to the baseline amplitude.
-
Repeat: Repeat steps 2-4 for a range of TC-5214 concentrations (e.g., 0.1 µM to 100 µM) to construct a concentration-response curve.
-
Data Analysis: Normalize the peak current amplitude in the presence of TC-5214 to the control peak current. Plot the normalized current as a function of TC-5214 concentration and fit the data with a suitable sigmoidal function to determine the IC50.
Protocol 2: Characterization of Voltage-Dependent Block
Objective: To investigate the voltage-dependency of TC-5214's channel block.
-
Establish Baseline I-V Relationship: In the absence of TC-5214, apply a voltage-step protocol from a holding potential of -60 mV to a range of test potentials (e.g., -100 mV to +40 mV in 20 mV increments) during the peak of the agonist-evoked current.
-
Apply TC-5214: Perfuse the cell with a concentration of TC-5214 close to its IC50 until a steady-state block is achieved.
-
Repeat I-V Protocol: Repeat the same voltage-step protocol in the presence of TC-5214 and the agonist.
-
Data Analysis: Plot the current-voltage (I-V) relationships in the absence and presence of TC-5214. A greater inhibition at more negative potentials is indicative of voltage-dependent open-channel block.[3][4]
Protocol 3: Assessment of Use-Dependent Block
Objective: To determine if the blocking effect of TC-5214 is dependent on the frequency of channel activation.
-
Baseline Recordings: Apply repetitive short pulses of agonist (e.g., 100 ms pulses every 10 seconds) and record the peak current amplitude. The peak current should be stable over several applications.
-
TC-5214 Application: Perfuse the cell with a sub-maximal inhibitory concentration of TC-5214 (e.g., IC20-IC30).
-
Repetitive Stimulation: Continue to apply the same repetitive agonist pulses in the presence of TC-5214.
-
Data Analysis: Plot the peak current amplitude of each successive response as a function of time or pulse number. A progressive decrease in current amplitude beyond the initial block indicates use-dependent inhibition.
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed electrophysiological characterization of TC-5214's interaction with nAChRs. By systematically investigating its concentration-dependent, voltage-dependent, and use-dependent effects, researchers can gain a comprehensive understanding of its mechanism of action as an open-channel blocker. These studies are essential for the continued exploration of TC-5214 and other nAChR modulators in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. fda.gov [fda.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Radioligand binding assay for Dexmecamylamine Hydrochloride targets
Application Notes & Protocols
Topic: Characterization of Dexmecamylamine Hydrochloride Binding to Neuronal Nicotinic Acetylcholine Receptors via Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dexmecamylamine, the S-(+)-enantiomer of Mecamylamine, is a neuronal nicotinic acetylcholine receptor (nAChR) modulator with therapeutic potential for neuropsychiatric disorders.[1][2][3] A critical step in its pharmacological profiling is the quantitative characterization of its binding affinity to various nAChR subtypes. This document provides a comprehensive guide to utilizing radioligand binding assays for this purpose. We move beyond a simple recitation of steps to explain the causal logic behind protocol design, focusing on the unique considerations for a non-competitive, open-channel blocker like Dexmecamylamine.[3][4][5] The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers with a robust framework to determine the binding affinity (Ki) of Dexmecamylamine at key central nervous system (CNS) nAChR subtypes, such as α4β2 and α7.
Scientific Principle: Probing a Non-Competitive Interaction
Radioligand binding assays are a cornerstone of pharmacology, enabling the measurement of a ligand's affinity for a receptor.[6] In a typical competitive assay, an unlabeled test compound (Dexmecamylamine) competes with a radiolabeled ligand (the "radioligand") for the same binding site on a receptor—the orthosteric site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
However, Dexmecamylamine presents a more complex scenario. It functions as a non-competitive antagonist, meaning it does not bind to the acetylcholine orthosteric site. Instead, it binds to a distinct site within the receptor's ion channel pore, an action often termed "open channel blockade."[3][4][5][7] For Dexmecamylamine to bind, the channel must first be opened by an agonist. This binding physically obstructs ion flow, inhibiting receptor function.
Therefore, in this context, the "competition" assay does not measure direct displacement at the orthosteric site. Rather, it quantifies the ability of Dexmecamylamine to allosterically inhibit the binding of a radioligand. The resulting IC₅₀ and calculated Ki value represent an apparent affinity for this inhibitory site under the specific equilibrium conditions of the assay. Understanding this mechanistic distinction is crucial for accurate data interpretation.
Experimental Design & Workflow
The overall process involves preparing a source of the target receptor, incubating it with a specific radioligand and varying concentrations of Dexmecamylamine, separating bound from free radioligand, and quantifying the results to determine binding affinity.
Caption: Overall workflow for Dexmecamylamine radioligand binding assay.
Detailed Methodologies
Protocol 1: Receptor Membrane Preparation
This protocol details the preparation of crude cell membranes from cultured cells stably expressing the nAChR subtype of interest. The quality of the membrane preparation is paramount for a successful assay.
Rationale: Using isolated membranes rather than whole cells eliminates confounding factors like cellular uptake and metabolism of the ligands. Multiple washes are critical to remove endogenous ligands that could interfere with the assay.[8]
Materials:
-
Cells: HEK293 or CHO cells stably transfected with the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Lysis Buffer: Ice-cold 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4.
-
Protease Inhibitor Cocktail: 1 tablet per 50 mL of lysis buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Equipment: Cell scrapers, Dounce homogenizer, high-speed refrigerated centrifuge.
Procedure:
-
Cell Harvest: Grow cells to ~90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Scrape cells into ice-cold Lysis Buffer containing a freshly added protease inhibitor cocktail. Allow cells to swell on ice for 15 minutes.
-
Homogenization: Homogenize the cell suspension with 10-15 strokes of a tight-fitting pestle in a Dounce homogenizer on ice. This step is crucial for efficient cell lysis while keeping organelles intact.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation (40,000 x g for 30 min). This wash step is repeated twice to ensure the removal of cytosolic components.
-
Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competition (inhibition) assay in a 96-well format to determine the IC₅₀ of Dexmecamylamine.
Rationale: The radioligand concentration is set near its Kd value. This provides a robust signal-to-noise ratio and ensures maximal sensitivity for detecting competitive effects.[9] Non-specific binding is determined using a high concentration of a known nAChR ligand to saturate all specific binding sites, revealing only the binding of the radioligand to non-receptor components.[10]
Materials & Reagents Summary Table
| Component | For α4β2 Assay | For α7 Assay | Purpose |
|---|---|---|---|
| Membrane Prep | Membranes expressing α4β2 nAChRs | Membranes expressing α7 nAChRs | Source of target receptors |
| Radioligand | [³H]Cytisine or [³H]Epibatidine[11][12] | [³H]Methyllycaconitine[11][13] | High-affinity labeled probe |
| Test Compound | Dexmecamylamine HCl | Dexmecamylamine HCl | Unlabeled compound of interest |
| Non-specific | 10 µM Nicotine or 1 µM Epibatidine | 1 µM α-Bungarotoxin or 10 µM Nicotine | Defines non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, with salts | 50 mM Tris-HCl, pH 7.4, with salts | Maintains physiological conditions |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 7.4 | Removes unbound radioligand |
| Filter Plate | 96-well glass fiber (GF/C) plate | 96-well glass fiber (GF/C) plate | Captures membranes |
| Scintillant | Liquid scintillation cocktail | Liquid scintillation cocktail | Generates signal for counting |
Procedure:
-
Preparation: Thaw the membrane aliquot on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of Dexmecamylamine HCl in Assay Buffer (e.g., from 1 pM to 100 µM). Dilute the radioligand in Assay Buffer to a concentration that is 2.5 times its final desired concentration (typically 1x Kd).
-
Assay Plate Setup (Final Volume = 250 µL):
-
Total Binding (TB): 100 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Assay Buffer + 50 µL Non-specific Ligand (high concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Dexmecamylamine Competition: 50 µL Assay Buffer + 50 µL Dexmecamylamine dilution + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Note: All additions should be done in triplicate.
-
-
Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[9]
-
Harvesting: Pre-soak the GF/C filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[14] Rapidly terminate the reaction by vacuum filtering the contents of the assay plate through the pre-soaked filter plate using a cell harvester.
-
Washing: Immediately wash each well 3-4 times with 300 µL of ice-cold Wash Buffer to remove all unbound radioligand.
-
Counting: Dry the filter mat completely. Add a liquid scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Interpretation
The raw output (CPM) must be processed to yield the final Ki value, a true measure of binding affinity.
Caption: Logical flow of data analysis from raw counts to the final Ki value.
Step-by-Step Analysis:
-
Calculate Specific Binding: For each concentration of Dexmecamylamine, calculate the specific binding by subtracting the average NSB CPM from the average CPM for that concentration. The maximal specific binding is the average Total Binding (TB) CPM minus the average NSB CPM.
-
Generate Inhibition Curve: Convert the specific binding at each Dexmecamylamine concentration to a percentage of the maximal specific binding. Plot the percent inhibition versus the logarithm of the Dexmecamylamine concentration.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the IC₅₀ value, which is the concentration of Dexmecamylamine that inhibits 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Ki): The Ki is a more absolute measure of affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay.[15] Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation :[16][17][18]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀: The experimentally determined concentration of Dexmecamylamine causing 50% inhibition.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.[19][20][21]
-
Trustworthiness Check: A well-behaved assay should yield a sigmoidal inhibition curve with a Hill slope close to 1.0. The "bottom" of the curve should plateau at the level of non-specific binding, and the "top" should plateau at the level of total specific binding. Deviations may suggest complex binding mechanisms or experimental artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 107596-30-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. youtube.com [youtube.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 21. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intraperitoneal Administration of Dexmecamylamine in Rodent Models
Abstract
This document provides a comprehensive guide for the intraperitoneal (IP) injection of Dexmecamylamine (also known as S-(+)-Mecamylamine or TC-5214) in rodent models. Dexmecamylamine is a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established laboratory practices and scientific principles. The guide covers the mechanism of action, dose preparation, injection procedure, and critical considerations for experimental design to ensure data integrity and animal welfare.
Scientific Rationale & Mechanism of Action
Dexmecamylamine as a Nicotinic Antagonist
Dexmecamylamine is the S-(+)-enantiomer of mecamylamine and functions as a neuronal nicotinic receptor modulator.[2][3] It acts as a noncompetitive antagonist, meaning it does not directly compete with the endogenous neurotransmitter, acetylcholine (ACh), for its binding site.[1][4] Instead, it is understood to bind within the ion channel pore of the nAChR, physically obstructing the influx of ions and thereby inhibiting receptor activation.[4] This blockade applies to multiple nAChR subtypes, including α4β2, which is implicated in various central nervous system (CNS) functions.[2][5] By inhibiting nAChRs, Dexmecamylamine can modulate cholinergic signaling, which is a key target in studies of depression, anxiety, and addiction.[2][6]
The Intraperitoneal (IP) Route of Administration
The intraperitoneal route is a common and effective method for systemic drug delivery in rodents.[7][8] When a substance is injected into the peritoneal cavity, it is primarily absorbed into the mesenteric blood vessels, which drain into the portal vein. This allows the compound to be distributed systemically after first passing through the liver. While this entails a first-pass metabolism effect, the IP route offers faster absorption than subcutaneous or oral routes and allows for the administration of larger volumes, making it suitable for many preclinical pharmacology studies.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of Dexmecamylamine at a cholinergic synapse.
Caption: Dexmecamylamine blocks the nAChR ion channel, preventing depolarization.
Materials, Safety, and Pre-Clinical Considerations
Required Materials
-
Dexmecamylamine Hydrochloride (e.g., Cat. No. B120299, Benchchem)[4]
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile syringes (1 mL or appropriate for volume)[10]
-
Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)[10][11]
-
70% Isopropyl alcohol wipes[12]
-
Calibrated animal scale
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, eye protection[13]
-
Sharps disposal container[11]
Safety and Handling
Dexmecamylamine is a bioactive compound and should be handled with care. For research use only. Not for human or veterinary use.[4]
-
Compound Handling: Handle the powdered form in a well-ventilated area or chemical fume hood to avoid inhalation.
-
PPE: Always wear gloves, a lab coat, and safety glasses when handling the compound or its solutions.[13]
-
Disposal: Dispose of all used needles and syringes immediately in a designated sharps container without recapping.[10][11]
Animal Welfare
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Monitoring: After injection, animals should be monitored for any adverse reactions, such as bleeding at the injection site, signs of pain (e.g., hunched posture, piloerection), or peritonitis.[10]
-
Adverse Effects: Known side effects associated with nicotinic antagonists like mecamylamine include constipation, dizziness, and dry mouth.[14][15][16] While these are primarily from human clinical data, researchers should be observant for analogous signs in rodents, such as reduced fecal output or altered grooming and locomotor activity.[17]
-
Restraint: Use proper and humane restraint techniques to minimize stress and ensure the safety of both the animal and the handler.[11][18] A two-person technique is often preferred for rats.[10]
Protocol: Preparation of Dexmecamylamine Solution
This protocol describes the preparation of a stock solution and final dosing solution. All substances for injection must be sterile.[10][12]
Step 1: Determine Dosing Parameters
-
Dosage: The effective dose of Dexmecamylamine can vary. Preclinical studies in rodents have used IP doses ranging from 0.1 mg/kg to 5.0 mg/kg.[2][17] A common dose used in rat forced swim tests is 3 mg/kg.[2] The final dose should be determined based on the specific experimental aims.
-
Vehicle: The standard vehicle for Dexmecamylamine is sterile 0.9% saline.[17]
-
Concentration: The concentration of your stock solution should be calculated to ensure the final injection volume is within recommended limits (see Table 1).
Step 2: Calculate Required Concentration
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Injection Volume (mL/kg)
-
Example Calculation:
-
Desired Dose: 3 mg/kg
-
Target Injection Volume: 10 mL/kg (a standard maximum for rodents)[10]
-
Required Concentration: 3 mg/kg / 10 mL/kg = 0.3 mg/mL
-
Step 3: Prepare the Dosing Solution
-
Weigh the required amount of Dexmecamylamine HCl powder using a calibrated scale.
-
Dissolve the powder in the calculated volume of sterile 0.9% saline. Ensure complete dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Warm the solution to room or body temperature before injection to minimize animal discomfort.[10][11]
| Parameter | Mouse | Rat | Source(s) |
| Typical Weight Range | 20 - 40 g | 200 - 500 g | N/A |
| Recommended Needle Gauge | 25 - 27 G | 23 - 25 G | [10][11] |
| Max Injection Volume | 10 mL/kg | 10 mL/kg | [10] |
| Example Max Volume | 0.25 mL (for 25g mouse) | 2.5 mL (for 250g rat) | [10] |
| Common IP Dose Range | 0.1 - 5.0 mg/kg | 0.05 - 3.0 mg/kg (s.c./i.p.) | [2][17] |
Table 1. Recommended IP Injection Parameters for Rodents.
Protocol: Intraperitoneal (IP) Injection Procedure
This procedure must be performed by trained personnel. Aseptic technique is mandatory.[12]
Caption: A step-by-step workflow for the IP injection of Dexmecamylamine.
Step-by-Step Methodology:
-
Calculate Injection Volume: Weigh the animal immediately before injection and calculate the precise volume of the Dexmecamylamine solution to administer based on its weight.
-
Prepare the Syringe: Draw the calculated volume into a sterile syringe. Use a new sterile syringe and needle for each animal.[10][12] Expel any air bubbles.
-
Restrain the Animal:
-
Mouse: Grasp the loose skin at the scruff of the neck. Secure the tail with the little finger of the same hand.
-
Rat: A two-person technique is preferred.[10][11] One person restrains the animal while the other injects.
-
Tilt the animal so its head is pointing slightly downward. This allows the abdominal organs to shift forward, reducing the risk of puncture.[11][13]
-
-
Locate Injection Site: The preferred injection site is the animal's lower right abdominal quadrant.[10][13] This location avoids the cecum (on the left) and the urinary bladder.[10][13] If necessary, wipe the area with a 70% alcohol swab and allow it to dry.[12][18]
-
Insert the Needle: With the needle bevel facing up, insert it at a 30-45 degree angle into the peritoneal cavity.[10][13]
-
Aspirate: Gently pull back the plunger. If any fluid (urine, blood, or intestinal contents) enters the syringe, the needle is misplaced.[11][12][13] If this occurs, withdraw the needle and re-attempt the procedure with a fresh syringe, needle, and solution.[11][13]
-
Inject: If aspiration is clear (negative pressure), depress the plunger smoothly to inject the solution.
-
Withdraw and Dispose: Withdraw the needle swiftly and place the entire syringe/needle assembly directly into a sharps container.[10][11]
-
Post-Procedure Monitoring: Return the animal to its home cage and observe it for several minutes for any immediate adverse effects. Continue monitoring according to your IACUC-approved protocol.
Experimental Design & Pharmacokinetics
Controls
A robust experimental design is crucial for valid results.
-
Vehicle Control: A control group injected with the same volume of sterile 0.9% saline is mandatory. This group accounts for any behavioral or physiological effects of the injection procedure and the vehicle itself.
-
Naïve Control: An uninjected control group can also be useful to establish a baseline for the behaviors being measured.
Pharmacokinetic Considerations
-
Onset and Duration: Following IP injection in rodents, the effects of mecamylamine have been observed to begin within 10-20 minutes, peak around 30-40 minutes, and last for at least 60 minutes.[17] The half-life in rats has been reported to be approximately 1.2 hours.[17] Researchers should design their behavioral or physiological assays to fall within this active window.
-
Elimination: Dexmecamylamine is primarily eliminated unchanged by the kidneys.[19]
-
Bioavailability: The bioavailability of a related compound after IP administration in rats was found to be approximately 18.5%, indicating a significant first-pass metabolism effect.[9] This should be considered when comparing IP doses to other routes like intravenous administration.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bleeding at Injection Site | Minor vessel puncture. | Apply gentle pressure with sterile gauze until bleeding stops.[10] |
| Solution Leaks from Site | Needle not fully inserted; injection too rapid. | Ensure proper needle depth. Inject solution slowly and smoothly. |
| Animal Vocalizes/Struggles Excessively | Pain from injection (irritant solution, incorrect placement). | Ensure solution is at room/body temp. and pH neutral. Verify injection is intraperitoneal, not subcutaneous or intramuscular. |
| No/Reduced Drug Effect | Incorrect dose calculation; injection into gut or fat pad instead of peritoneal cavity. | Double-check all calculations. Refine injection technique to ensure proper placement. Confirm compound integrity and solution concentration. |
| Signs of Peritonitis (lethargy, abdominal swelling) | Puncture of an abdominal organ; non-sterile injection. | This is a serious complication. Consult with veterinary staff immediately. Always use sterile technique and materials.[10] |
Table 2. Common Issues and Troubleshooting.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 107596-30-5 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dexmecamylamine Hydrochloride for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of Dexmecamylamine Hydrochloride (S-(+)-Mecamylamine HCl; TC-5214) for in vivo studies. Dexmecamylamine is the S-(+) enantiomer of mecamylamine, a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that readily crosses the blood-brain barrier.[1][2] Its utility in CNS research, particularly in models of depression, anxiety, and addiction, necessitates standardized and reproducible preparation protocols.[3] This guide details the compound's physicochemical properties, outlines systematic procedures for vehicle selection and formulation, provides step-by-step protocols for various administration routes, and emphasizes critical safety and handling measures.
Introduction: Understanding this compound
Dexmecamylamine is a neuronal nicotinic receptor modulator with demonstrated antidepressant and anxiolytic-like activities in preclinical models.[3] Unlike its R-(-) counterpart, the S-(+) enantiomer often exhibits a distinct pharmacological profile, making it a specific tool for interrogating cholinergic pathways in the central nervous system. As a non-selective nAChR antagonist, it blocks the action of acetylcholine at these receptors, thereby modulating downstream neurotransmitter release and neuronal activity.[1][4] Its ability to penetrate the CNS makes it particularly valuable for investigating neuropsychiatric and neurological disorders.[1]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is a critical factor for creating homogenous and accurate formulations for animal administration. Proper preparation is paramount to ensure reliable pharmacokinetic and pharmacodynamic outcomes, minimizing variability and maximizing the integrity of experimental data.
Mechanism of Action at a Glance
Dexmecamylamine acts as a non-competitive antagonist, meaning it does not directly compete with acetylcholine for the binding site on nAChRs. Instead, it is thought to block the ion channel pore, preventing ion flux even when the receptor is activated by an agonist.[1] This allosteric inhibition affects multiple nAChR subtypes, including the high-affinity α4β2 subtype prevalent in the brain.[3]
Figure 1: Simplified schematic of Dexmecamylamine's antagonistic action at the nAChR ion channel.
Physicochemical Properties and Storage
A thorough understanding of this compound's properties is the foundation of successful formulation development.
| Property | Data | Source(s) |
| Synonyms | S-(+)-Mecamylamine HCl, TC-5214, (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | [5][6] |
| CAS Number | 107596-30-5 | [5][6] |
| Molecular Formula | C₁₁H₂₂ClN | [5] |
| Molecular Weight | 203.75 g/mol | [5] |
| Appearance | White to off-white solid powder | [5][7] |
| Solubility | Soluble in water (to 100 mM), DMSO (to 75 mM). Slightly soluble in Chloroform and Methanol. | [8] |
| Purity | Typically ≥98% (confirm with supplier's Certificate of Analysis) | N/A |
Table 1: Key Physicochemical Properties of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Compound: Store the vial tightly sealed at 4°C, protected from moisture.[5] Some suppliers recommend storage at -20°C for long-term stability (up to 3 years).[9] Always refer to the supplier's datasheet.
-
Stock Solutions: Once prepared, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C for up to one month, or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles. Whenever feasible, prepare fresh solutions for daily use. Before use, allow the solution to thaw completely and equilibrate to room temperature for at least 60 minutes.
Vehicle Selection for In Vivo Administration
The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the need to minimize physiological effects from the vehicle itself. Given that Dexmecamylamine HCl is readily soluble in water, the simplest vehicles are often the best.
| Vehicle | Primary Use | Suitability for Dexmecamylamine HCl | Key Considerations |
| Sterile Saline (0.9% NaCl) | i.p., s.c., i.v., p.o. | Excellent | Isotonic, minimizing tissue irritation. The vehicle of choice for most applications.[10][11] |
| Phosphate-Buffered Saline (PBS) | i.p., s.c., i.v. | Excellent | Buffered to physiological pH (~7.4), which can enhance stability for some compounds. |
| Sterile Water for Injection | i.p., s.c., p.o. | Good | Suitable, but not isotonic, which may cause localized irritation upon injection. Saline is preferred.[11] |
| Dimethyl Sulfoxide (DMSO) | Stock solutions; co-solvent for p.o., i.p. | For stock only | Not required as a primary vehicle due to high water solubility. If used as a co-solvent, final concentration should be <1-5% to avoid toxicity.[11][12] |
Table 2: Comparison of Common Vehicles for In Vivo Studies.
Recommendation: For most in vivo studies involving this compound, sterile 0.9% saline is the recommended vehicle for intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), and oral gavage (p.o.) administration.[10]
Protocols for In Vivo Formulation
The following protocols provide step-by-step guidance for preparing Dexmecamylamine HCl solutions. All procedures should be performed in a chemical fume hood or a designated clean area using aseptic techniques, especially for injectable formulations.
Figure 2: General workflow for preparing Dexmecamylamine HCl solutions.
Protocol 1: Preparation for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
This is the most common method for systemic administration in rodent models.
Objective: To prepare a 1 mg/mL solution in sterile saline, suitable for a 10 mL/kg injection volume.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for Injection, USP
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
Procedure:
-
Calculation:
-
Target Dose: 1 mg/kg
-
Animal Weight (example): 25 g (0.025 kg)
-
Injection Volume: 10 mL/kg (0.1 mL per 10g body weight)
-
Required Concentration: To deliver 1 mg/kg in a 10 mL/kg volume, the required concentration is (1 mg/kg) / (10 mL/kg) = 0.1 mg/mL .
-
To prepare a 10 mL batch of this solution, you will need 0.1 mg/mL * 10 mL = 1 mg of Dexmecamylamine HCl. Note: It is advisable to prepare a slight overage (e.g., 12 mL) to account for transfer losses.
-
-
Weighing: Accurately weigh 1.2 mg of Dexmecamylamine HCl powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Using a sterile syringe, add 12 mL of sterile 0.9% saline to the conical tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or brief sonication can be used if dissolution is slow, but is typically not necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip and dispense the solution into a new, sterile, sealed vial. This step is critical to ensure the sterility of the final product for injection.
-
Labeling and Storage: Label the final vial with the compound name, concentration (0.1 mg/mL), vehicle, preparation date, and your initials. Store at 4°C for short-term use (1-2 days) or aliquot and freeze at -20°C for longer-term storage.
Protocol 2: Preparation for Intravenous (i.v.) Injection
For i.v. administration, absolute sterility and complete dissolution are non-negotiable. The injection volume is typically lower than for i.p./s.c. routes.
Objective: To prepare a 0.5 mg/mL solution in sterile saline for a 2 mL/kg injection volume.
Procedure:
-
Follow steps 1-4 from Protocol 4.1, adjusting calculations for the desired concentration and volume. For a 1 mg/kg dose at 2 mL/kg, the required concentration is 0.5 mg/mL.
-
Crucial Step - Visual Inspection: Before sterile filtering, hold the solution up to a light source against a dark background to ensure there are absolutely no visible particulates or precipitates.
-
Proceed with Step 5 (Sterile Filtration) and Step 6 (Labeling and Storage) as described above. The final product must be crystal clear.
Dosage and Administration Considerations
Dosage will vary significantly based on the animal model, research question, and desired level of nAChR blockade. It is always essential to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
| Animal Model | Route | Dose Range (mg/kg) | Research Context | Reference(s) |
| Mice | i.p. | 0.1 - 3.0 | Antidepressant-like effects (Forced Swim Test) | [3] |
| Mice | i.p. | 0.5 - 1.0 | Antidepressant-like effects (Tail Suspension Test) | [4][13] |
| Mice | i.p. | 2.0 - 5.0 | Locomotor and autonomic activity | [10] |
| Rats | s.c. | 0.5 - 2.0 | Cue-induced nicotine seeking | [14] |
| Rats | i.p. | 3.0 | Antidepressant-like effects (Forced Swim Test) | [3] |
| Rats | i.p. | 10.0 | Cognitive impairment (Radial Arm Maze) | [15] |
| Rats | i.v. | 5.0 | Blockade of nicotine effects | [16] |
Table 3: Example In Vivo Dosages of Mecamylamine/Dexmecamylamine from Literature.
Key Experimental Controls:
-
Vehicle Control: A group of animals must always be administered the vehicle alone (e.g., sterile saline) using the same volume and route as the drug-treated group. This control accounts for any effects of the injection procedure or the vehicle itself.
-
Dose-Response: A single dose provides limited information. A multi-dose study (e.g., 0.5, 1, and 2 mg/kg) is necessary to establish a dose-dependent effect and identify a therapeutic window.[14]
Safety and Handling Precautions
This compound is classified as toxic if swallowed and can cause skin and eye irritation.[17] Adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a chemical fume hood. Ensure the laboratory is equipped with an eyewash station and a safety shower.[17]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust when handling the powder. Avoid inhalation and contact with skin, eyes, and clothing.[17]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, cover the spill with absorbent material, and collect it in a sealed container for disposal. Do not let the product enter drains.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. S-(+)-Mecamylamine hydrochloride | TargetMol [targetmol.com]
- 10. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mecamylamine attenuates cue-induced reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the nicotinic receptor blocker mecamylamine on radial-arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db.cngb.org [db.cngb.org]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: A Researcher's Guide to Assessing the Anxiolytic Effects of TC-5214 in the Light-Dark Box Test
Introduction: The Scientific Rationale for Investigating TC-5214 in an Anxiety Paradigm
TC-5214, the S-(+)-enantiomer of mecamylamine, is a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype.[1][2] The cholinergic system, particularly through nAChRs, is deeply implicated in the modulation of mood and anxiety.[3][4][5] Preclinical evidence suggests that a state of hypercholinergic tone may contribute to anxiety and depressive states.[2] Consequently, antagonizing nAChRs presents a compelling therapeutic strategy.
Preclinical studies have demonstrated that TC-5214 exhibits both antidepressant and anxiolytic properties in various rodent models.[4][6] Notably, its anxiolytic effects were observed at doses lower than those required for antidepressant activity, highlighting its potential as a targeted anxiolytic agent.[1] One of the key behavioral assays used to establish this anxiolytic profile is the light-dark box test.[4][6]
This test is a cornerstone in the field of behavioral neuroscience for assessing anxiety-like (anxiolytic) and anxiety-inducing (anxiogenic) properties of pharmacological agents.[7][8] The paradigm is founded on the innate conflict in rodents between their natural aversion to brightly illuminated, open areas and their drive to explore a novel environment.[7][9] Anxiolytic compounds, such as benzodiazepines, characteristically increase the time rodents spend in the illuminated compartment and the number of transitions between the two compartments, reflecting a reduction in anxiety-like behavior.[10][11]
These application notes provide a comprehensive, field-proven protocol for utilizing the light-dark box test to rigorously assess the anxiolytic potential of TC-5214 in mice. The methodologies described herein are designed to ensure scientific integrity, data reproducibility, and a clear interpretation of results for researchers, scientists, and drug development professionals. While preclinical studies showed promise, it is important for drug development professionals to be aware that TC-5214 did not meet its primary endpoints in Phase III clinical trials as an adjunct therapy for major depressive disorder.[12]
Mechanism of Action: How TC-5214 Modulates Anxiety-Related Pathways
TC-5214 exerts its effects by blocking the ion channel of nAChRs, thereby preventing depolarization and subsequent neuronal signaling initiated by acetylcholine.[1] The α4β2 nAChR subtype, which TC-5214 preferentially antagonizes, is densely expressed in brain regions critical for anxiety and mood regulation, including the amygdala and mesolimbic pathways.[13] By inhibiting the activity of these receptors, TC-5214 is hypothesized to dampen the hypercholinergic signaling associated with anxiety states, leading to a net anxiolytic effect. This modulation can influence downstream neurotransmitter systems, including the serotonergic and dopaminergic pathways, which are also pivotal in the regulation of anxiety and mood.[13]
Caption: Mechanism of TC-5214's anxiolytic action.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adult male mice, as the light-dark box test has been most extensively validated in this population.[7][11] Adherence to best practices in animal handling and environmental control is critical for minimizing data variability.[5][9]
Materials and Reagents
-
Test Compound: TC-5214 (S-(+)-Mecamylamine hydrochloride), freely soluble in water.[4]
-
Vehicle: Sterile 0.9% saline or sterile water.
-
Animals: Adult male mice (e.g., C57BL/6J strain), 8-12 weeks old. House in groups of 3-5 per cage.[1]
-
Light-Dark Box Apparatus: A rectangular box (e.g., 42 x 21 x 25 cm) divided into a small, dark compartment (approximately 1/3 of the area) and a large, illuminated compartment (approximately 2/3 of the area). The compartments are connected by a small opening (e.g., 3 x 4 cm). The light compartment should be white and the dark compartment black.[1]
-
Illumination: The light compartment should be brightly and evenly illuminated (e.g., 200-400 lux), while the dark compartment remains dark (<5 lux).[1]
-
Video Recording System: A camera mounted above the apparatus to record the entire session for later analysis.
-
Automated Tracking Software (Recommended): Software such as ANY-maze or EthoVision for accurate and unbiased scoring of behavioral parameters.
-
Standard Laboratory Equipment: Syringes, needles (e.g., 27-30 gauge for subcutaneous injection), beakers, graduated cylinders, analytical balance, 70% ethanol for cleaning.
Experimental Workflow Diagram
Caption: The three-phase experimental workflow.
Procedure
-
Animal Acclimation and Handling (Pre-Testing Week):
-
Upon arrival, allow mice to acclimate to the vivarium for at least one week under a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
For 3-5 days leading up to the experiment, handle each mouse for a few minutes daily to reduce handling-induced stress.[9] Consistency in handling by the same experimenter is recommended.[5]
-
-
Drug Preparation (Day of Testing):
-
Prepare fresh solutions of TC-5214. As TC-5214 is freely soluble in water, dissolve it in sterile 0.9% saline to the desired concentrations. A dose of 0.05 mg/kg administered subcutaneously (s.c.) has been shown to be effective in a light/dark paradigm in rats and serves as a good starting point for dose-response studies in mice.[6]
-
Prepare a sufficient volume of the vehicle (sterile 0.9% saline) to serve as the control.
-
-
Testing Procedure (Day of Testing):
-
Transfer the mice to the behavioral testing room in their home cages and allow them to acclimate for at least 30-60 minutes before starting the procedure.[1][10]
-
Administer the prepared TC-5214 solution or vehicle via subcutaneous (s.c.) injection. The volume should be appropriate for the mouse's weight (e.g., 5-10 ml/kg).[14]
-
Return the mouse to its home cage for a pre-treatment period of 30 minutes. This allows for sufficient absorption and distribution of the compound.[15]
-
Thoroughly clean the light-dark box with 70% ethanol and allow it to dry completely before placing the first animal and between each subsequent animal to eliminate olfactory cues.[1]
-
Gently place one mouse into the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Immediately start the video recording and leave the testing room to avoid experimenter-induced anxiety.
-
Allow the mouse to freely explore the apparatus for a 5 to 10-minute session.[1][16]
-
At the end of the session, carefully return the mouse to its home cage.
-
Repeat for all animals, ensuring the apparatus is cleaned between each trial. Test vehicle and drug-treated groups in a counterbalanced order.
-
Data Analysis and Interpretation
The primary measures of anxiety-like behavior in the light-dark box test are quantifiable and lend themselves to robust statistical analysis.
Key Behavioral Parameters to Score
Using automated video tracking software or manual scoring from recordings, quantify the following:
-
Time Spent in the Light Compartment (s): The primary index of anxiolysis. An increase in this duration suggests a reduction in anxiety.[2][7]
-
Number of Transitions: The total count of entries from one compartment to the other (defined as all four paws crossing the threshold). This is an indicator of exploratory activity and can also be increased by anxiolytic compounds.[2]
-
Latency to First Entry into the Dark Compartment (s): The time it takes for the mouse to initially move from the light to the dark side.
-
Total Distance Traveled (cm): An important control measure for locomotor activity. A significant change in distance traveled could indicate sedative or hyperactive effects of the compound, which could confound the interpretation of anxiety-related measures.[1]
Data Presentation
Summarize the collected data in a clear, tabular format. Below is a table with hypothetical data illustrating the expected anxiolytic effects of TC-5214.
| Treatment Group (n=10) | Dose (mg/kg, s.c.) | Time in Light (s) (Mean ± SEM) | Transitions (Count) (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | 0 | 125.4 ± 10.2 | 15.2 ± 1.8 | 25.1 ± 3.5 | 1850 ± 150 |
| TC-5214 | 0.05 | 185.7 ± 12.5 | 24.8 ± 2.1 | 45.6 ± 5.1* | 1910 ± 165 |
| TC-5214 | 0.1 | 210.3 ± 15.1 | 28.1 ± 2.5 | 58.9 ± 6.2** | 1885 ± 140 |
*p < 0.05, **p < 0.01 compared to Vehicle group. SEM = Standard Error of the Mean.
Statistical Analysis
-
For comparing two groups (e.g., a single dose of TC-5214 vs. vehicle), an independent samples t-test is appropriate for each behavioral parameter.
-
For comparing multiple dose groups against a single vehicle control, a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) is the recommended statistical method.[10]
-
Data should be checked for normal distribution and homogeneity of variances to ensure the assumptions of the chosen statistical tests are met. Non-parametric tests may be required if data violate these assumptions.
Interpretation of Results
-
Anxiolytic Effect: A statistically significant increase in the time spent in the light compartment and/or the number of transitions, without a significant change in total distance traveled, is indicative of a true anxiolytic effect of TC-5214.
-
No Effect: No significant differences between the TC-5214 and vehicle groups on any parameter.
-
Confounding Locomotor Effects:
-
A significant decrease in total distance traveled alongside changes in anxiety measures may suggest a sedative effect.
-
A significant increase in total distance traveled could indicate hyperactivity, which might artificially inflate the number of transitions and time in the light. In such cases, analyzing the percentage of time or distance in the light compartment relative to the total can help dissect the results.
-
Trustworthiness and Self-Validation: Ensuring Rigor
To ensure the reliability and validity of your findings, incorporate the following practices:
-
Blinding: The experimenter conducting the behavioral testing and the data analyst should be blind to the treatment conditions to prevent bias.
-
Positive Control: Including a known anxiolytic agent, such as diazepam (e.g., 1-2 mg/kg, i.p.), can validate the sensitivity of the assay in your specific laboratory conditions.[9]
-
Consistent Environment: Conduct all tests at the same time of day, under identical lighting and noise conditions, to minimize environmental confounds.[5]
-
Counterbalancing: The order of testing for different treatment groups should be randomized or counterbalanced to control for any potential time-of-day or order effects.
By adhering to this detailed guide, researchers can confidently and accurately assess the anxiolytic properties of TC-5214, contributing valuable data to the understanding of nicotinic acetylcholine receptor antagonism in anxiety disorders.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 8. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. conductscience.com [conductscience.com]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
Troubleshooting & Optimization
Technical Support Center: Dexmecamylamine Hydrochloride in DMSO
Welcome to the technical support guide for Dexmecamylamine Hydrochloride. As researchers and drug development professionals, achieving accurate and reproducible results is paramount. The proper handling, solubilization, and storage of research compounds like this compound are foundational to experimental success. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues effectively. It addresses the most common questions and challenges encountered when working with Dimethyl Sulfoxide (DMSO) as a solvent for this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of this compound solutions.
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies significantly across different suppliers, which may be due to slight batch-to-batch variations in purity, crystalline form, and the hygroscopic nature of DMSO itself.[1] Reported values range from approximately 5 mg/mL to as high as 41 mg/mL.[2][3] It is crucial to consult the Certificate of Analysis (CoA) for your specific batch, but the data below provides a general reference. For concentrations at the higher end of this range, assistive techniques like sonication or gentle warming may be necessary.[1]
Q2: How should the solid (powder) form of this compound be stored?
A2: For long-term storage, the solid compound should be stored at -20°C.[2][4] Under these conditions, the product is reported to be stable for at least two to four years.[2][4]
Q3: What are the optimal storage conditions for a this compound stock solution in DMSO?
A3: Once dissolved in DMSO, the stability of the solution is best maintained under specific conditions. For long-term storage (up to 6 months), aliquoted solutions should be kept at -80°C.[5] For shorter-term storage (up to 1 month), -20°C is acceptable.[5][6] It is critical to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][8]
Q4: Why is it important to use anhydrous or freshly-opened DMSO?
A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can be a significant cause of compound degradation over time for many chemical entities.[9] Using anhydrous DMSO, or a bottle that has been recently opened and properly sealed, minimizes the water content in your stock solution, thereby enhancing the long-term stability of this compound.[1]
Q5: What is the molecular weight of this compound?
A5: The molecular weight is approximately 203.75 to 203.8 g/mol .[2] This value is essential for accurately calculating molar concentrations for your stock solutions and final experimental dilutions.
Data Summary Table
Table 1: Reported Solubility of this compound in DMSO
| Supplier | Solubility (mg/mL) | Calculated Molarity (mM) | Source |
| Cayman Chemical | ~5 mg/mL | ~24.5 mM | [2][4] |
| Abcam | ~15.3 mg/mL | 75 mM | |
| MedchemExpress | 31.25 mg/mL | 153.37 mM | [1] |
| Selleckchem | 41 mg/mL | 201.22 mM | [3] |
| Molarity calculated using a molecular weight of 203.75 g/mol . |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My this compound is not dissolving completely in DMSO at my desired concentration.
A1: This is a common challenge, especially when targeting higher concentrations. Follow this systematic approach:
-
Verify Concentration: Cross-reference your target concentration with the reported solubility limits in Table 1. You may be attempting to create a supersaturated solution.
-
Use High-Quality DMSO: Ensure you are using anhydrous (or at least a newly opened bottle of) DMSO, as absorbed water can negatively impact solubility.[1]
-
Apply Gentle Energy: Tightly cap the vial and vortex thoroughly. If particles remain, use a sonication water bath for 10-15 minutes. As a final step, you can gently warm the solution in a 37°C water bath, as heat can increase solubility.[1][7]
-
Re-evaluate Concentration: If the compound remains insoluble after these steps, your target concentration likely exceeds the practical solubility limit for your specific lot of the compound. It is recommended to prepare a new, slightly less concentrated stock solution that dissolves completely.
Q2: My compound precipitated after I diluted the DMSO stock into my aqueous buffer (e.g., PBS, cell media). What should I do?
A2: This phenomenon, known as "crashing out," occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. This is one of the most frequent issues when working with DMSO stock solutions.
-
Causality: You have created a solution where the final concentration of the compound exceeds its aqueous solubility limit, even if the DMSO concentration is low.
-
Preventative Measures:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.
-
Active Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the compound's solubility and prevent immediate precipitation.[7]
-
Check Aqueous Solubility: Ensure your final working concentration does not exceed the compound's reported aqueous solubility. For Mecamylamine HCl, the solubility in PBS (pH 7.2) is approximately 5 mg/ml.[2][4]
-
Q3: I have freeze-thawed my main stock solution multiple times. Is its integrity compromised?
A3: It is highly likely. Each freeze-thaw cycle introduces risks. The primary risk is the condensation of atmospheric moisture into the stock solution, which can promote hydrolysis and degradation.[9][10]
-
Self-Validation: If you suspect a problem, the most rigorous approach is to prepare a fresh stock solution from the solid powder and run a side-by-side comparison with your old stock in a sensitive assay. A loss of potency in the old stock is a clear indicator of degradation.
-
Best Practice: To prevent this entirely, always aliquot your initial stock solution into single-use volumes. This practice is a cornerstone of ensuring experimental reproducibility.[5][7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 1 mL, 100 mM stock solution. Adjust mass and volume as required for different concentrations or volumes.
Materials:
-
This compound (MW: 203.75 g/mol )
-
High-purity, anhydrous DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tube
-
Sterile, low-volume aliquot tubes (e.g., 0.5 mL PCR tubes)
-
Pipettors and sterile tips
-
Vortex mixer
-
Optional: Sonication water bath, inert gas (Argon or Nitrogen)
Methodology:
-
Pre-Weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 20.38 mg of this compound into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If full dissolution is not achieved, place the tube in a sonication water bath for 10-15 minutes. Re-inspect for clarity.
-
Aliquoting for Storage: Once the solution is perfectly clear, immediately aliquot it into single-use volumes (e.g., 20 aliquots of 50 µL each) in sterile, tightly-sealing tubes. This is the most critical step for maintaining long-term stability.[7][8]
-
Inert Gas Purge (Optional but Recommended): Before sealing the aliquot tubes, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and further protects the compound from oxidative degradation.[2][4]
-
Storage: Immediately place the labeled aliquots in a freezer box and store at -80°C for long-term storage or -20°C for short-term use.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Mecamylamine Hydrochloride [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. dbaitalia.it [dbaitalia.it]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming voltage-dependent block in Dexmecamylamine experiments
Technical Support Center: Dexmecamylamine Experiments
Welcome, researchers. This guide is designed to provide expert-level support for experiments involving Dexmecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] My goal is to move beyond simple protocols and delve into the mechanistic reasoning—the "why"—behind the experimental steps. Dexmecamylamine, like its racemic parent mecamylamine, exhibits a pronounced voltage-dependent block.[1][3][4] Understanding and controlling for this property is not just a methodological challenge; it is fundamental to generating clean, interpretable, and publishable data.
This center is structured into two main parts:
-
Frequently Asked Questions (FAQs): For quick, high-level answers to common conceptual and practical questions.
-
In-Depth Troubleshooting Guides: Detailed, protocol-driven solutions for complex experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is "voltage-dependent block" in the context of Dexmecamylamine?
Answer: Voltage-dependent block means that the potency of Dexmecamylamine is not constant but changes with the membrane potential of the cell.[3][4] Specifically, for open-channel blockers like Dexmecamylamine, the block is typically stronger at more negative (hyperpolarized) membrane potentials. This occurs because Dexmecamylamine, a positively charged molecule at physiological pH, is driven into the open channel pore by the electrical field of the membrane. A more negative internal potential creates a stronger electrical gradient, effectively "pulling" the blocker into its binding site within the pore and enhancing the inhibition of ion flow.[3][4]
Q2: Why is my observed IC50 for Dexmecamylamine different from published values?
Answer: This is a very common issue and almost always relates back to voltage dependence. The IC50 of a voltage-dependent blocker is not a single value but a function of membrane potential. For example, an IC50 measured at a holding potential of -120 mV can be significantly lower (i.e., more potent) than one measured at -70 mV.[3] When comparing your results to the literature, it is critical to ensure your experimental holding potential matches the one used in the reference study. Other factors like nAChR subtype expression, agonist concentration, and temperature can also influence IC50 values.[1]
Q3: What does it mean that Dexmecamylamine is a "non-competitive" antagonist?
Answer: A non-competitive antagonist does not compete with the agonist (like acetylcholine or nicotine) for the same binding site on the receptor.[1][2] Instead, Dexmecamylamine binds to a different site, specifically within the ion channel pore, but only after the agonist has bound and opened the channel.[2][5] This is why its effects are often "use-dependent" or "activity-dependent"—the channel must be open for the blocker to gain access to its binding site. This mechanism is distinct from a competitive antagonist, which binds to the agonist site and can be overcome by increasing the agonist concentration.[1]
Q4: Can I reverse the block caused by Dexmecamylamine during an experiment?
Answer: Yes, the block can be transiently relieved. This is a key feature of its voltage-dependent action. The block is relieved by a combination of agonist removal (allowing the channel to close) and strong membrane depolarization (e.g., to positive potentials).[5] Depolarization creates an electrical field that repels the positively charged Dexmecamylamine molecule out of the channel pore.[5] However, neither depolarization alone nor agonist removal alone is typically sufficient to cause rapid unbinding.[5] Upon returning to a negative potential and re-applying agonist, the block will re-establish in a use-dependent manner.[5]
Part 2: In-Depth Troubleshooting & Experimental Guides
This section provides detailed protocols and logical frameworks for tackling the challenges posed by voltage-dependent block.
Issue 1: Inconsistent baseline currents and a drifting block percentage.
You Observe: During your whole-cell voltage-clamp recording, the peak current elicited by your agonist (e.g., nicotine) is unstable even before applying Dexmecamylamine. After application, the degree of block seems to drift over time, making a steady-state measurement impossible.
Root Cause Analysis: This issue often stems from poor voltage control or "rundown" of the nAChR response.
-
Poor Voltage Clamp: In large or geometrically complex cells (like many neurons), the voltage may not be uniform across the entire membrane (a "space-clamp" problem).[6] Small fluctuations in membrane potential at the receptor location can cause significant changes in a voltage-dependent block, leading to instability.
-
Channel Rundown: nAChRs can exhibit "rundown," a gradual decrease in response with repeated agonist applications, due to factors like intracellular ion concentration changes or washout of essential cytosolic components.[7]
Troubleshooting Workflow:
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexmecamylamine Hydrochloride | 107596-30-5 | Benchchem [benchchem.com]
- 3. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Space-clamp problems when voltage clamping neurons expressing voltage-gated conductances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dexmecamylamine Hydrochloride for Behavioral Studies
Prepared by: Senior Application Scientist
Welcome to the technical support guide for Dexmecamylamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in preclinical behavioral studies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating experiments and effectively troubleshoot common issues.
Section 1: Core Concepts & Mechanism of Action
This section addresses foundational knowledge critical for designing and interpreting experiments with Dexmecamylamine.
Q1: What is this compound, and how does it differ from racemic Mecamylamine?
A: Dexmecamylamine, also known as S-(+)-Mecamylamine or TC-5214, is the S-(+) stereoisomer of the drug Mecamylamine.[1] Mecamylamine itself is a racemic mixture, meaning it contains equal parts of two mirror-image isomers: S-(+)-mecamylamine and R-(-)-mecamylamine.[1] This distinction is critical because the two isomers have different pharmacological profiles.
While both are antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), S-(+)Mecamylamine (Dexmecamylamine) is reported to be more potent in its effects on serotonergic neuron excitability.[1] Specifically, Dexmecamylamine can act as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamate terminals, which enhances glutamate release. This is distinct from the R-(-) isomer, which has a different blocking profile.[1] Therefore, using the pure Dexmecamylamine isomer reduces the pharmacological variability that can arise from a racemic mixture, leading to more precise and interpretable results.
Q2: What is the primary mechanism of action for Dexmecamylamine in the central nervous system?
A: Dexmecamylamine is a neuronal nicotinic acetylcholine receptor (nAChR) antagonist.[2][3] It functions by non-competitively blocking the ion channel of these receptors, thereby preventing acetylcholine from binding and activating them.[4][5] This action inhibits the normal flow of ions across the neuronal membrane, which modulates neurotransmission.
The compound has a broad-spectrum antagonist profile, affecting multiple nAChR subtypes, including α4β2, α3β4, and α7 receptors.[2][6] The α4β2 subtype is particularly relevant for the antidepressant-like effects observed in some preclinical models, as these receptors are involved in modulating the release of key neurotransmitters like dopamine, serotonin, and norepinephrine.[1][7] By blocking these receptors, Dexmecamylamine can alter the activity of major neural circuits implicated in mood and behavior.
Caption: Dexmecamylamine's dual mechanism on nAChRs.
Section 2: Dosage & Administration Best Practices
Proper dose selection is the most critical factor for a successful study. The following Q&A provides guidance on establishing an effective and reproducible dosing regimen.
Q3: How do I determine an appropriate starting dose for my animal model?
A: Determining a starting dose requires a combination of literature review and empirical testing. Dexmecamylamine (or its racemic parent, mecamylamine) has been tested across various species and behavioral paradigms. A dose that is effective for one behavior (e.g., anxiolytic effects) may be ineffective or produce confounding side effects in another (e.g., cognitive tasks).
First, consult the literature. The table below summarizes doses used in published preclinical studies. Note the species, dose range, administration route, and the behavioral outcome.
| Species | Compound | Dose Range | Route | Behavioral Test/Model | Reference |
| Rat | Mecamylamine | 1, 2, 4 mg/kg/day | i.p. | Chronic Restraint Stress, Forced Swim Test | [7] |
| Rat | Mecamylamine | 3 mg/kg/day | - | Working Memory (Nicotine Challenge) | [4] |
| Mouse | Mecamylamine | 1 - 3 mg/kg | i.p. | Forced Swim Test, Hole-Board Test | [8] |
Second, conduct a dose-response study. This is a non-negotiable step for any new project or lab. A well-designed dose-response study will establish the potency, efficacy, and potential for a "U-shaped" or biphasic response curve for your specific behavioral endpoint.[9] A typical study should include a vehicle control and at least 3-4 logarithmically spaced doses (e.g., 0.5, 1.5, 5.0 mg/kg).
Q4: What are the critical pharmacokinetic (PK) properties of Dexmecamylamine to consider?
A: The most critical PK parameter for Dexmecamylamine is its primary route of elimination. It is almost completely eliminated by the kidneys, with over 90% of a dose being excreted unchanged in the urine.[10]
This has two major implications for your research:
-
Animal Health is a Key Variable: Any degree of renal impairment in your animal subjects can dramatically increase the drug's exposure (AUC) and elimination half-life.[10] This can lead to unintentional overdosing and significant variability in your data. It is crucial to source healthy animals from reputable vendors and monitor them for any signs of illness.
-
Potential for Accumulation: In chronic dosing studies, the drug can accumulate if the dosing interval is shorter than the elimination half-life. This is especially true if renal function is even mildly compromised. When designing a chronic study, consider the drug's half-life in your chosen species to establish an appropriate dosing frequency.
Q5: Which route of administration (ROA) is recommended for behavioral studies?
A: The most common ROA in published preclinical studies is intraperitoneal (i.p.) injection.[7][8] This route offers rapid absorption and avoids the first-pass metabolism that can occur with oral (p.o.) administration, leading to more consistent bioavailability.
However, the choice of ROA should align with the experimental design:
-
Acute studies: I.p. or subcutaneous (s.c.) injections are ideal for precise timing of drug action relative to the behavioral test.
-
Chronic studies: While repeated i.p. injections are possible, they can be a source of chronic stress for the animals, potentially confounding behavioral results. For long-term studies, consider administration via drinking water or osmotic minipumps for a less stressful and more stable delivery method, though this requires more extensive validation of drug stability and intake.
Section 3: Troubleshooting Guide for Unexpected Behavioral Outcomes
Even with careful planning, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.
Caption: A logical workflow for troubleshooting experimental issues.
Issue 1: High Variability in Behavioral Response
-
Q: Why am I seeing significant variation between subjects at the same dose?
-
A: Causality-Based Explanation: High inter-subject variability is often a sign of an uncontrolled underlying variable. Given Dexmecamylamine's primary renal clearance, subclinical differences in kidney function among animals can lead to major differences in drug exposure and, consequently, behavioral effects.[10] Additionally, stress from handling or housing can alter baseline neurochemistry, making the drug's effect more erratic. Finally, genetic drift within an outbred animal stock can lead to differences in nAChR expression or metabolism.
-
Issue 2: No Observable Behavioral Effect
-
Q: My results are not significant. Why might Dexmecamylamine not be producing an effect?
-
A: Causality-Based Explanation: A lack of effect can stem from several sources. The most common is an incorrect dose—you may be operating on the lower, flat portion of the dose-response curve.[9] It is also possible that your behavioral paradigm is not sensitive to the modulation of nAChRs. For example, while Dexmecamylamine shows antidepressant-like effects in rodent stress models, it failed to show efficacy as an adjunct therapy in large-scale human trials for major depressive disorder.[11][12] This highlights a potential translational gap and underscores that the drug's effects can be context- and model-dependent. Finally, consider the timing of administration; if the behavioral test is conducted after the drug has been substantially cleared, the effect may be missed.
-
Issue 3: Contradictory or Off-Target Effects (e.g., sedation, hyperactivity)
-
Q: I'm observing unexpected behaviors like sedation or changes in motor activity. What could be the cause?
-
A: Causality-Based Explanation: Such effects often point to the drug's broader pharmacological profile. Dexmecamylamine is a non-selective antagonist, and blocking different nAChR subtypes in different brain regions can produce a complex array of behavioral outcomes. Furthermore, nAChRs are present in the peripheral nervous system, and their blockade can cause autonomic side effects. The constipation, dizziness, and dry mouth seen in human trials are manifestations of this.[13][14] In a rodent, such effects could present as reduced movement (malaise), altered grooming, or changes in water intake, all of which can confound the interpretation of more complex behavioral tests. Some studies have noted that mecamylamine can induce hypolocomotion at certain doses, which must be accounted for in your experimental design.[8]
-
Section 4: Experimental Protocol: Dose-Response Study in the Rat Forced Swim Test (FST)
This protocol provides a self-validating system for determining the antidepressant-like potential of Dexmecamylamine in your lab.
1. Objective: To determine the dose-dependent effect of Dexmecamylamine on immobility time in the rat FST, a common screening test for antidepressant-like activity.[7]
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Forced swim tanks (e.g., clear Plexiglas cylinders, 40 cm high x 20 cm diameter)
-
Water (23-25°C), filled to a depth of 30 cm
-
Video recording equipment and analysis software (e.g., Any-maze, EthoVision)
-
Standard laboratory supplies (syringes, needles, beakers, scales)
3. Experimental Workflow Diagram:
Caption: Standard two-day workflow for the Porsolt Forced Swim Test.
4. Step-by-Step Methodology:
-
Animal Acclimation: Upon arrival, house rats in groups of 2-3 for at least 7 days to acclimate to the facility. Handle each animal daily for 2-3 minutes for the 3 days preceding the experiment to reduce handling stress.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. On the day of the experiment, make serial dilutions to achieve the final desired doses (e.g., 0.5, 1.5, 5.0 mg/kg) in an injection volume of 1 mL/kg. Always prepare fresh solutions.
-
Day 14: Pre-Swim Session (Habituation): Place each rat individually into the swim tank for a 15-minute session. This is a critical step to ensure that on the test day, the behavior reflects a state of "behavioral despair" rather than an active escape response. After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cage.
-
Day 15: Dosing and Testing:
-
12:00 PM: Randomly assign rats to treatment groups (n=8-12 per group): Vehicle, Dexmecamylamine (Dose 1), Dexmecamylamine (Dose 2), Dexmecamylamine (Dose 3).
-
1:00 PM (60 min pre-test): Administer the assigned treatment via i.p. injection.
-
2:00 PM: Place each rat back into its respective swim tank for a 5-minute test session. Record the entire session on video for later analysis.
-
After the session, remove, dry, and return the animals to their home cages.
-
5. Data Analysis & Interpretation:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
The primary measure is immobility time , defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.
-
Scoring is typically performed on the last 4 minutes of the 5-minute test session.
-
Analyze the data using a one-way ANOVA, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control.
-
Self-Validation Check: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect. If no effect is seen at any dose, it may indicate the dose range was too low or too high (if it induced motor impairment). If all groups, including vehicle, show very low immobility, it may point to a problem with the pre-swim habituation step or environmental stressors.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use Dexmecamylamine for chronic studies? What are the considerations?
A: Yes, chronic studies are feasible, but require careful consideration. Chronic administration of the racemic mecamylamine has been shown to cause an upregulation of nAChRs in the brain.[4] This neuroadaptive change could lead to tolerance, where the behavioral effects of the drug diminish over time. Your study design must account for this possibility, perhaps by including molecular assays (e.g., receptor binding or Western blot) at the end of the study to correlate receptor expression with behavioral outcomes.
Q: What are the known off-target effects I should be aware of?
A: While Dexmecamylamine's primary targets are nAChRs, all small-molecule drugs have the potential for off-target effects.[15] The most well-characterized effects beyond the CNS are related to its ganglionic blocking activity in the peripheral autonomic nervous system, leading to side effects like constipation and dry mouth.[13] Always run control experiments, such as open field tests, to ensure that the observed effects in your primary behavioral task are not simply a consequence of sedation, hyperactivity, or general malaise.
Q: How should I prepare and store this compound solutions?
A: this compound is generally soluble in aqueous solutions like saline. It is best practice to prepare solutions fresh on the day of the experiment. If you must prepare a stock solution for use over several days, store it refrigerated (2-8°C) and protected from light. Before use, allow the solution to return to room temperature and vortex briefly. Always perform a visual check for precipitation or discoloration before administration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 6. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Better antidepressant efficacy of mecamylamine in combination with L-NAME than with L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. science.rsu.lv [science.rsu.lv]
- 13. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TC-5214 experiments
Technical Support Center: TC-5214 Experiments
An Introduction for the Researcher:
Welcome to the technical support guide for TC-5214 ((S)-(+)-Mecamylamine hydrochloride). This document is designed for drug development professionals and researchers encountering variability in experiments involving this unique neuronal nicotinic acetylcholine receptor (nAChR) modulator. Inconsistent results are a common challenge in pharmacology, often stemming from a combination of subtle factors related to the compound's mechanism, the biological system, and the assay technology.
TC-5214 is a non-competitive antagonist that acts as an open-channel blocker, primarily at the α4β2 nAChR subtype.[1][2] Its mechanism is distinct from competitive antagonists that bind directly to the acetylcholine binding site. This guide provides a structured, causality-driven approach to troubleshooting, moving from foundational issues of reagent integrity to the complexities of assay design and data interpretation. Our goal is to empower you to identify root causes, implement robust controls, and achieve reproducible, high-quality data.
Section 1: Foundational Troubleshooting - Compound & Reagent Integrity
This section addresses the most frequent and fundamental sources of experimental variability. Before questioning complex biological interactions, it is imperative to validate the primary tool: the compound itself.
Q1: My dose-response curve for TC-5214 has shifted, or the compound appears inactive. How can I verify my stock solution?
A1: This is the critical first step. The stability and accuracy of your TC-5214 stock solution are paramount. TC-5214 is the hydrochloride salt of a basic compound (pKa ≈ 11.5) and is freely soluble in water.[3][4] However, improper preparation or storage can lead to degradation, precipitation, or concentration errors.
Underlying Causality: The high pKa means that TC-5214 is protonated and highly soluble at neutral or acidic pH. If dissolved in a poorly buffered or slightly alkaline solution, the free base form may be favored, which can have lower solubility and different properties. Long-term storage in aqueous buffers at room temperature can also lead to hydrolysis or adsorption to plasticware.
Troubleshooting Protocol: Stock Solution Validation
-
Preparation:
-
Always use the hydrochloride salt form (TC-5214 HCl, M.W. 203.8 g/mol ) for initial stock preparation.[3]
-
Dissolve in a high-quality aqueous buffer (e.g., 10-50 mM HEPES, pH 7.4) or sterile water. Avoid using DMSO as the primary solvent unless required for a specific assay, as TC-5214 is highly water-soluble.
-
Prepare a high-concentration primary stock (e.g., 10-100 mM). Ensure complete dissolution visually. A brief, gentle vortex or sonication can be used.
-
Critical Control: Measure the pH of the final stock solution. It should be near the pH of the solvent used. A significant deviation may indicate a weighing error or a problem with the solvent.
-
-
Aliquoting & Storage:
-
Aliquot the primary stock into single-use volumes in low-protein-binding tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability. For daily use, a working stock can be kept at 4°C for a short period (1-2 weeks), but validation is recommended.
-
-
Validation:
-
Purity Check: If you have access to analytical instrumentation (HPLC, LC-MS), periodically check the purity and identity of a thawed aliquot against a new vial of the compound.
-
Functional Check: The most practical validation is a functional assay. Use a simple, robust system (e.g., a cell line with stable α4β2 nAChR expression) and a standardized protocol. Compare the IC50 of your working stock against a freshly prepared stock from a new vial. The values should be within a 2-3 fold range.
-
Section 2: In Vitro Assay & Mechanistic Complexities
Once compound integrity is confirmed, the next area to investigate is the experimental assay itself. The unique pharmacology of TC-5214 and its target receptor, α4β2 nAChR, presents specific challenges.
Q2: I'm seeing inconsistent inhibition (IC50 values) in my cell-based functional assay. What could be the cause?
A2: This is a multifaceted issue often linked to the pharmacology of TC-5214 as an open-channel blocker and the biology of the α4β2 receptor.
Root Cause Analysis Workflow The following diagram outlines a logical flow for diagnosing the source of inconsistency.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Factor 1: Open-Channel Block Mechanism TC-5214 binds to a site within the open ion channel of the nAChR, not to the external agonist binding site.[1] This means the channel must first be opened by an agonist (like acetylcholine or nicotine) for TC-5214 to exert its blocking effect.
-
Experimental Implication: The timing and concentration of agonist and antagonist addition are critical. Pre-incubating cells with TC-5214 before adding the agonist may result in a different IC50 value compared to co-application. This is because pre-incubation does not allow TC-5214 to access its binding site until the channels are opened by the subsequent agonist challenge.
-
Recommendation: Standardize your protocol. For maximal blocking effect and reproducibility, a co-application or a very short pre-incubation (1-5 minutes) is often used in electrophysiology. For endpoint assays (e.g., calcium flux), ensure the incubation time with TC-5214 is consistent across all experiments.
Mechanism of TC-5214 Action
Caption: TC-5214 acts as an open-channel blocker of nAChRs.
Factor 2: α4β2 Receptor Stoichiometry The α4β2 nAChR, the primary target of TC-5214, can assemble into two main stoichiometries: (α4)₂(β2)₃ and (α4)₃(β2)₂.[5][6] These subtypes have different sensitivities to agonists. The (α4)₂(β2)₃ form has a high sensitivity, while the (α4)₃(β2)₂ form has a lower sensitivity.
-
Experimental Implication: The population of receptor subtypes expressed in your cell line can cause variability. If the ratio of high-sensitivity to low-sensitivity receptors changes as cells are passaged, the overall response to a fixed concentration of agonist will change, which in turn will alter the apparent potency of TC-5214. Chronic exposure to nicotine can also upregulate α4β2Rs, further complicating results.[7]
-
Recommendation:
-
Cell Culture Discipline: Use cells from a narrow passage number range for all experiments.
-
Agonist Concentration: Use an agonist concentration that elicits a response on the steep part of the dose-response curve (e.g., EC80). This provides a large dynamic range for measuring inhibition but can be sensitive to shifts in receptor population. Using a maximal (saturating) agonist concentration may provide more stable results, but with a smaller signal window.
-
Characterize Your System: If possible, perform a full agonist dose-response curve for each new batch of cells to ensure the EC50 has not significantly shifted.
-
Q3: My results from radioligand binding assays are not matching my functional data. Why?
A3: This is a classic pharmacology question that highlights the difference between measuring affinity (binding) and efficacy (function). For a non-competitive channel blocker like TC-5214, this discrepancy is expected.
-
Binding Assays: Typical competitive binding assays use a radiolabeled ligand that binds to the acetylcholine binding site (e.g., [³H]-epibatidine). Since TC-5214 binds inside the channel, it will not directly compete for this site and will show weak or no activity in this format.
-
Functional Assays: These assays (e.g., calcium flux, ion flux, membrane potential) measure the consequence of channel opening and closing. TC-5214 is potent in these assays because it directly blocks the function of the receptor.
-
Recommendation: Do not rely on competitive binding assays to determine the potency of TC-5214. Instead, use functional assays. If a binding assay is required, it must be designed to detect allosteric or channel-binding modulators, for example, by measuring the dissociation rate of an orthostatic radioligand in the presence of TC-5214 and an agonist.
Section 3: In Vivo Experimentation
Translating in vitro findings to in vivo models introduces new layers of complexity, including pharmacokinetics (PK) and pharmacodynamics (PD).
Q4: The behavioral effects of TC-5214 in my rodent models are inconsistent between cohorts. What should I check?
A4: In vivo variability is common and requires rigorous control over experimental conditions. Preclinical studies have shown TC-5214 to be active in models like the forced swim test and behavioral despair test in mice and rats.[1][2]
Key Factors for In Vivo Consistency
| Factor | Potential Cause of Inconsistency | Recommended Action |
| Dosing | Improper vehicle, incorrect dose calculation, degradation of dosing solution. TC-5214 is water-soluble; complex vehicles are usually unnecessary. | Prepare dosing solutions fresh daily in sterile saline or water. Verify pH. Ensure consistent administration route (e.g., i.p., s.c.) and volume based on precise animal body weight. |
| Pharmacokinetics | Differences in animal age, strain, or sex can alter drug absorption, distribution, metabolism, and excretion (ADME), leading to different brain exposures. | Use a consistent animal supplier, strain, age, and sex. Standardize housing conditions (light/dark cycle, temperature) and acclimatization periods. |
| Target Engagement | The timing between TC-5214 administration and the behavioral test must align with the compound's peak brain concentration (Tmax). | If possible, run a pilot PK study to determine Tmax in your specific animal model. Administer TC-5214 such that the behavioral test occurs during the window of maximal target engagement. |
| Behavioral Paradigm | Subtle changes in the testing environment (lighting, noise), handling stress, or experimenter bias can significantly impact results in sensitive tests like the forced swim or social interaction tests. | Strictly standardize all aspects of the behavioral testing protocol. Ensure experimenters are blinded to the treatment groups. Run vehicle and positive control groups in every cohort. |
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting dose for in vivo studies?
-
A: Published preclinical studies report minimum effective doses around 0.05 mg/kg (s.c.) in rat anxiety models and 0.1-3.0 mg/kg (i.p.) in mouse depression models.[2] It is crucial to perform a dose-response study in your specific paradigm.
-
-
Q: Can I use the racemate (mecamylamine) instead of TC-5214?
-
Q: Why did TC-5214 fail in Phase III clinical trials if it was effective in preclinical models?
-
A: Multiple large-scale Phase III trials failed to show a statistically significant antidepressant effect for TC-5214 as an adjunct therapy compared to placebo.[8][9][10] The discrepancy between preclinical and clinical results is a common challenge in drug development and can be due to many factors, including species differences, complexities of the human disease state, and the specific clinical trial design. This does not invalidate the preclinical findings but underscores the difficulty of translating them to clinical efficacy.
-
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mecamylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Long-Term Administration of Dexmecamylamine in Animals
Introduction to Dexmecamylamine (TC-5214)
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike competitive antagonists that vie with acetylcholine (ACh) for the same binding site, dexmecamylamine binds within the ion channel pore of the nAChR.[3] This physically obstructs the flow of ions, thereby inhibiting neuronal transmission. This mechanism is largely voltage-dependent and results in a blockade of neuronal nAChRs, with a notable impact on the α4β2 subtype, which is implicated in various central nervous system (CNS) functions.[1][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the long-term administration of Dexmecamylamine in animal models. It is designed to address potential challenges and offer troubleshooting strategies to ensure the integrity and success of your research.
Mechanism of Action: A Visual Guide
The following diagram illustrates the non-competitive antagonistic action of Dexmecamylamine at the nicotinic acetylcholine receptor.
Caption: Mechanism of Dexmecamylamine at the nAChR.
Pre-Clinical and Dosing Considerations
Frequently Asked Questions
Q: What are the recommended starting doses for long-term studies in different animal species?
A: Establishing the optimal dose for a long-term study is critical and should always be preceded by a dose-ranging study to determine the maximum tolerated dose (MTD) and the desired level of receptor antagonism. The following table provides a summary of doses used in published preclinical studies and should be used as a starting point for your own dose-finding experiments.
| Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 5 mg/kg | Dose-dependent decrease in locomotor activity.[5] | [5] |
| Rat | Intraperitoneal (i.p.) | 1 - 4 mg/kg/day | Prevention of stress-induced depressive-like behavior.[6] | [6] |
| Rat | Subcutaneous (s.c.) | 0.05 mg/kg | Anxiolytic effects in social interaction and light/dark chamber paradigms.[7] | [7] |
| Dog | Oral | Not specified | Well-tolerated in chronic toxicity studies.[4] | [4] |
Q: How should I prepare Dexmecamylamine for administration?
A: Dexmecamylamine hydrochloride is soluble in aqueous solutions. For parenteral administration, it is imperative to use a sterile, isotonic vehicle with a physiological pH (6.8-7.2).[8] If the pH of your formulation is outside this range, consider buffering the solution or administering it via a central vessel to minimize irritation.[8] All parenteral solutions must be sterile-filtered (0.2-micron filter).[8]
Experimental Protocol: Preparation of Dexmecamylamine for Intraperitoneal Injection in Rats
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the rats.
-
Weigh the calculated amount of this compound in a sterile container.
-
Add sterile, isotonic saline (0.9% NaCl) to the container to achieve the desired final concentration. Ensure the injection volume is appropriate for the size of the animal (typically 5-10 ml/kg for rats).[9]
-
Vortex or gently agitate the solution until the Dexmecamylamine is completely dissolved.
-
Draw the solution through a 0.2-micron sterile filter into a new sterile container.
-
Label the container with the compound name, concentration, date, and "for IP injection."
-
Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term storage.
Monitoring for Adverse Effects in Long-Term Studies
Frequently Asked Questions
Q: What are the most common side effects of long-term Dexmecamylamine administration in animals?
A: The side effects of Dexmecamylamine are primarily related to its mechanism of action as a nicotinic antagonist, which can affect both the central and peripheral nervous systems.[10][11] Based on preclinical and clinical data, the most anticipated side effects include:
-
Autonomic Effects: Due to its ganglion-blocking activity, you may observe signs of parasympathetic inhibition such as constipation, urinary retention, and dry mouth.[4] In mice, mecamylamine has been shown to inhibit fecal output.[5]
-
Cardiovascular Effects: Hypotension is a known effect of mecamylamine, especially at higher doses.[12] Regular monitoring of heart rate and blood pressure is advisable, particularly in larger animal models.
-
CNS Effects: At higher doses, you may observe sedation, decreased locomotor activity, and ataxia.[4][13] Cognitive impairment has also been documented at high doses.[4]
-
General Health: Monitor for changes in body weight, food and water consumption, and overall appearance. Reductions in food intake and body weight can be a consequence of the drug's pharmacological effects.[14]
Q: What is a recommended schedule for monitoring animals during a long-term study?
A: A robust monitoring plan is essential for animal welfare and data integrity. The following table provides a template that should be adapted to your specific study protocol and institutional guidelines.
| Parameter | Frequency | Rationale |
| Clinical Observations | Daily | To detect any acute signs of toxicity or distress. |
| Body Weight | At least weekly | To monitor for significant weight loss, which can be an early indicator of adverse effects. |
| Food and Water Intake | Weekly (or more frequently if changes are observed) | To assess appetite and hydration status. |
| Behavioral Assessments | As per study design (e.g., monthly) | To evaluate for changes in locomotor activity, anxiety-like behaviors, or cognitive function. |
| Cardiovascular Monitoring (in larger animals) | Baseline and at regular intervals | To monitor for hypotension and other cardiovascular effects. |
| Blood and Urine Collection (optional) | As per study design | For hematology, clinical chemistry, and urinalysis to assess organ function. |
Troubleshooting Guide
Q: My animals are showing signs of excessive sedation and ataxia. What should I do?
A: This is a common sign of CNS depression, likely due to a dose that is too high.
-
Immediate Action: Temporarily suspend dosing and provide supportive care as needed. Consult with the veterinary staff.
-
Long-Term Strategy: Reduce the dose of Dexmecamylamine. If the effects persist even at a lower dose, consider whether the chosen animal model is appropriate or if there are any confounding factors.
Q: I am observing significant weight loss in my treatment group. What could be the cause and how should I address it?
A: Weight loss can be multifactorial. The following flowchart can guide your troubleshooting process.
Caption: Troubleshooting weight loss in animals.
Q: I am not observing the expected pharmacological effect. Should I increase the dose?
A: Before increasing the dose, consider the following:
-
Pharmacokinetics: Dexmecamylamine has a relatively short half-life in rats (around 1.2 hours).[15] Is your dosing frequency sufficient to maintain the desired plasma concentration?
-
Route of Administration: Is the chosen route of administration providing adequate bioavailability?
-
Receptor Occupancy: Are you confident that the current dose is sufficient to achieve the target level of nAChR antagonism?
-
Animal Model: Is the chosen animal model appropriate for the desired endpoint?
It is recommended to perform a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma concentrations of Dexmecamylamine with the observed effects.[12] This will provide a more rational basis for dose adjustments.
References
- 1. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 107596-30-5 | Benchchem [benchchem.com]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 10. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test using modelling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexmecamylamine Research: A Technical Guide to Stereoisomer Purity
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Subject: Navigating the Nuances of Dexmecamylamine Stereoisomer Purity in Experimental Design and Outcome Interpretation
This technical support guide addresses the critical impact of stereoisomer purity on research outcomes involving Dexmecamylamine (S-(+)-Mecamylamine). As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to conduct robust, reproducible, and accurately interpreted experiments. The presence of the R-(-)-mecamylamine enantiomer can introduce significant variability and lead to confounding results, making the verification of stereoisomeric purity an indispensable step in your research workflow.
Part 1: The Core Issue - Why Stereoisomer Purity is Non-Negotiable
Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), but it is a racemic mixture of two enantiomers: S-(+)-mecamylamine (Dexmecamylamine) and R-(-)-mecamylamine.[1] These are not pharmacologically equivalent. The crux of the issue lies in their differential modulation of nAChR subtypes, particularly the α4β2 nAChR, which exists in two stoichiometries with differing sensitivities to agonists.[1]
-
Dexmecamylamine (S-(+)-isomer): This is the enantiomer of primary interest in many therapeutic areas, including depression.[2] It is a more potent inhibitor of low-sensitivity (LS) α4β2 nAChRs. Crucially, it also acts as a positive allosteric modulator of high-sensitivity (HS) α4β2 nAChRs.[1]
-
R-(-)-mecamylamine: In contrast, this enantiomer inhibits the high-sensitivity (HS) α4β2 nAChRs.[3] There is also evidence to suggest that R-(-)-mecamylamine is more potent at neuromuscular-type nAChRs, which could contribute to a different side-effect profile.[1][4]
Table 1: Differential Pharmacology of Mecamylamine Enantiomers at the α4β2 nAChR
| Enantiomer | Action at High-Sensitivity (HS) α4β2 nAChR | Action at Low-Sensitivity (LS) α4β2 nAChR | Primary Implication for Researchers |
| Dexmecamylamine (S-(+)-Mecamylamine) | Positive Allosteric Modulator | Potent Inhibitor | The desired therapeutic and research compound. |
| R-(-)-Mecamylamine | Inhibitor | Less Potent Inhibitor | A contaminant that can oppose the action of the S-(+)-isomer at HS receptors and introduce off-target effects. |
Data synthesized from Fedorov et al., 2009 and Papke et al., 2001.[1][4]
Part 2: Troubleshooting Guide - Unexplained Results in Your Dexmecamylamine Experiments?
This section is designed to help you diagnose experimental issues that may stem from impure stereoisomer preparations.
Issue 1: Weaker Than Expected Antagonism or Inconsistent Dose-Response
-
Question: You are performing an in vitro assay (e.g., electrophysiology or neurotransmitter release) to measure Dexmecamylamine's antagonist activity at a receptor population rich in HS α4β2 nAChRs, but the potency is lower than published values or varies between batches.
-
Underlying Cause: Your Dexmecamylamine sample is likely contaminated with R-(-)-mecamylamine. The R-(-)-isomer's inhibitory effect at HS α4β2 receptors is confounding the positive allosteric modulation you would expect from pure Dexmecamylamine, leading to a net effect that appears as weaker or inconsistent antagonism.
-
Troubleshooting Workflow:
-
Verify Stereoisomeric Purity: The first and most critical step is to determine the enantiomeric excess (ee) of your Dexmecamylamine sample using chiral HPLC. Refer to the detailed protocol in Part 3 of this guide. An ee of >99% is recommended for clear mechanistic studies.
-
Source a New Batch: If purity is below an acceptable threshold, obtain a new, high-purity batch of Dexmecamylamine from a reputable supplier. Always request a certificate of analysis specifying the enantiomeric excess.
-
Re-run Experiment: Repeat the experiment with the verified high-purity compound.
-
Issue 2: Unexpected In Vivo Side Effects or Toxicity
-
Question: In your animal studies, you observe side effects not typically associated with pure Dexmecamylamine, such as tremors, ptosis, or greater than expected motor impairment.
-
Underlying Cause: These effects may be due to the presence of the R-(-)-mecamylamine enantiomer, which has been reported to be more potent at neuromuscular-type nAChRs and may have a less favorable safety profile.[2][4]
-
Troubleshooting Workflow:
-
Assess Purity: As with Issue 1, immediately verify the enantiomeric purity of the compound batch used in the study.
-
Review Literature: Compare your observed side effects with preclinical safety data for both the racemate and the individual enantiomers. Studies have shown that Dexmecamylamine (TC-5214) has a better overall safety profile than the R-(-) enantiomer and the racemate.[2]
-
Conduct Comparative Study (if necessary): If you have access to the racemate or the R-(-)-isomer, a small, comparative study can confirm if the observed adverse effects are specific to the impurity.
-
Issue 3: Conflicting Results Between In Vitro and In Vivo Models
-
Question: Your in vitro data shows a clear effect of Dexmecamylamine, but this doesn't translate into the expected outcome in your in vivo model. For example, an expected pro-cognitive effect is absent or diminished.
-
Underlying Cause: The complex interplay of receptor subtypes in a living system can amplify the confounding effects of stereoisomeric impurities. The R-(-)-isomer's activity at various nAChR subtypes throughout the CNS and periphery could be counteracting the intended action of Dexmecamylamine.
-
Troubleshooting Workflow:
-
Purity Check is Paramount: Verify the enantiomeric excess of your compound.
-
Consider Pharmacokinetics: While the pharmacokinetics of the enantiomers have not been shown to be dramatically different, the differential receptor interactions can lead to distinct pharmacodynamic outcomes.[5] Ensure your dosing regimen is based on studies using the pure enantiomer.
-
Refine In Vivo Model: Ensure your behavioral or physiological endpoint is primarily mediated by the receptor subtype you believe is targeted by pure Dexmecamylamine. If the endpoint is sensitive to a broad range of nAChR modulation, the effects of any R-(-)-isomer contamination will be more pronounced.
-
Part 3: Experimental Protocols - A Self-Validating System for Purity Assessment
Ensuring the stereoisomeric purity of your Dexmecamylamine is the foundation of trustworthy research. The following protocol provides a framework for the determination of enantiomeric excess using High-Performance Liquid Chromatography (HPLC).
Protocol: Determination of Enantiomeric Excess of Dexmecamylamine by Chiral HPLC
Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated in time.[6] For basic amines like mecamylamine, polysaccharide-based CSPs are often effective, and the addition of a basic modifier to the mobile phase is crucial to prevent peak tailing and achieve good resolution.[7]
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Dexmecamylamine sample
-
Racemic mecamylamine (for method development and peak identification)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) .
-
Filter and degas the mobile phase thoroughly before use to prevent pump issues and baseline noise.
-
-
Sample Preparation:
-
Dissolve the Dexmecamylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a similar solution of racemic mecamylamine. This is essential to confirm the retention times of both the S-(+)- and R-(-)-enantiomers.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic mecamylamine solution first to identify the two peaks corresponding to the R-(-) and S-(+) enantiomers and to establish that the system is providing adequate separation (resolution > 1.5).
-
Inject the Dexmecamylamine sample.
-
Identify the major peak (Dexmecamylamine, S-(+)-isomer) and any minor peak corresponding to the R-(-)-isomer impurity.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Expected Outcome: A high-quality, research-grade sample of Dexmecamylamine should exhibit an enantiomeric excess of ≥99%.
Diagram: Chiral HPLC Workflow for Purity Verification
Caption: Workflow for verifying Dexmecamylamine purity.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: My supplier provides Dexmecamylamine with 98% purity. Is this sufficient for my experiments?
-
A: The 98% purity likely refers to chemical purity, not stereoisomeric purity. You must confirm the enantiomeric excess (ee) . For sensitive mechanistic studies, an ee of 98% (meaning 1% of the unwanted R-(-)-isomer is present) may still be sufficient to cause confounding effects. Aim for an ee of ≥99% and always verify it for each new batch.
-
-
Q2: Can I just use racemic mecamylamine and assume the effects are due to the S-(+)-isomer?
-
Q3: Are there any situations where the R-(-)-isomer might be useful?
-
A: While most therapeutic interest has focused on the S-(+)-isomer, the R-(-)-isomer is a valuable research tool in its own right. It can be used as a control to dissect the specific contributions of each enantiomer to the overall effects of the racemic mixture and to probe the function of HS α4β2 and neuromuscular nAChRs.
-
-
Q4: My chiral separation is poor (low resolution, peak tailing). What should I do?
-
A: This is a common issue in chiral chromatography. First, ensure your column has not degraded. If the column is in good condition, systematically optimize your mobile phase. For a basic amine like mecamylamine, adjusting the concentration of the basic additive (DEA) is a good first step. You can also vary the ratio of hexane to isopropanol. Lowering the column temperature can sometimes improve resolution, but this must be tested empirically.
-
-
Q5: Some studies report minimal differences between the enantiomers. Does purity really matter that much?
-
A: While some studies, particularly those looking at broad antagonist effects across multiple receptor subtypes, have found only modest differences in IC50 values, more nuanced research has revealed critical distinctions.[4][8] The key difference in the mode of action at HS α4β2 receptors (modulation vs. inhibition) is a compelling reason to insist on high stereoisomeric purity.[1] Furthermore, differences in off-rates and potential for side effects underscore the importance of working with the single, pure enantiomer.[4]
-
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Dexmecamylamine Hydrochloride in solution
Welcome to the technical support center for Dexmecamylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful formulation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent precipitation and ensure the stability and efficacy of your experimental solutions.
Introduction: The Challenge of this compound Solubility
This compound, the S-(+)-enantiomer of Mecamylamine Hydrochloride, is a crucial nicotinic acetylcholine receptor (nAChR) antagonist used in various research applications.[1][2] As with many amine hydrochloride salts, a primary challenge encountered in the laboratory is maintaining its solubility in aqueous solutions, particularly to prevent precipitation. This guide will delve into the chemical principles governing its solubility and provide actionable strategies to maintain a stable solution.
The core of this challenge lies in the equilibrium between the highly soluble protonated form of Dexmecamylamine and its less soluble free base form. This equilibrium is fundamentally governed by the pH of the solution.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Precipitation
This section is formatted in a question-and-answer style to directly address common precipitation issues.
Issue 1: Precipitation upon dissolution in neutral buffer (e.g., PBS pH 7.4).
Question: I dissolved this compound in Phosphate-Buffered Saline (PBS) at pH 7.4, and a precipitate formed immediately or over a short period. Why is this happening and how can I fix it?
Answer:
This is the most common precipitation issue and is directly related to the pH of the solution and the pKa of Dexmecamylamine.
Causality Explained: Dexmecamylamine is a weak base. Its hydrochloride salt is highly soluble in water because the amine group is protonated (positively charged). However, in solutions with a pH approaching or exceeding the pKa of the compound, the amine group gets deprotonated, converting it to the neutral, or "free base," form. This free base is significantly less water-soluble and precipitates out of the solution. The pKa of the parent compound, mecamylamine, is approximately 10.88.[3] While a pH of 7.4 is below this pKa, a significant enough portion of the compound can convert to the less soluble free base to cause precipitation, especially at higher concentrations. For instance, the solubility of mecamylamine hydrochloride in PBS at pH 7.2 is only about 5 mg/mL, whereas in acidic water, it can be significantly higher.[4][5]
Logical Troubleshooting Flow:
References
Technical Support Center: Dexmecamylamine and Nicotinic Acetylcholine Receptors
A Guide for Researchers on Addressing Tachyphylaxis with Repeated Dexmecamylamine Administration
Welcome to the technical support center for researchers utilizing dexmecamylamine in their experimental models. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis, or the rapid decrease in drug efficacy, observed with repeated administration of this nicotinic acetylcholine receptor (nAChR) antagonist. As Senior Application Scientists, we have compiled this guide based on established principles of nAChR pharmacology and field-proven insights to ensure the integrity and success of your research.
Understanding the Challenge: The Paradox of nAChR Antagonism and Tachyphylaxis
Dexmecamylamine, the S-isomer of mecamylamine, is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α3β4 and α4β2 subtypes.[1] These receptors are ligand-gated ion channels crucial for various physiological processes in both the central and peripheral nervous systems.[2]
A key challenge encountered with the repeated administration of nAChR antagonists like dexmecamylamine is the development of tachyphylaxis. This phenomenon, characterized by a progressively diminished response to the drug, can compromise the validity of long-term studies. The primary mechanism suspected to underlie this effect is a paradoxical upregulation of nAChRs.[1][3] Chronic blockade of these receptors can trigger a compensatory cellular response, leading to an increase in the number of receptors on the cell surface. Consequently, a higher concentration of dexmecamylamine is required to achieve the same level of receptor antagonism, manifesting as tachyphylaxis.
This guide will provide you with the foundational knowledge and practical protocols to investigate, characterize, and potentially mitigate dexmecamylamine-induced tachyphylaxis in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing effect of dexmecamylamine in our cell-based assay after repeated treatments. What is the likely cause?
A1: The most probable cause is tachyphylaxis due to the upregulation of nicotinic acetylcholine receptors (nAChRs).[1][3] Continuous exposure to an antagonist can lead to a compensatory increase in the number of receptors expressed on the cell surface. This increase in receptor density effectively dilutes the concentration of dexmecamylamine at its site of action, reducing its inhibitory effect at a given dose.
Q2: How can we confirm that nAChR upregulation is responsible for the observed tachyphylaxis in our experiments?
A2: You can employ a combination of techniques to correlate the diminished response with an increase in receptor number. A radioligand binding assay using a specific nAChR ligand can quantify the receptor density (Bmax) in your control versus dexmecamylamine-treated cells or tissues. An increase in Bmax in the treated group would strongly suggest receptor upregulation. This can be further corroborated by functional assays, such as patch-clamp electrophysiology, which would show a larger agonist-evoked current in the treated cells, reflecting the increased number of functional receptors.
Q3: Is it possible that the tachyphylaxis is due to the metabolism of dexmecamylamine in our culture system?
A3: While drug metabolism is a factor to consider in any experimental system, the known pharmacology of nAChR antagonists points towards receptor upregulation as a more direct and common cause of tachyphylaxis. Dexmecamylamine is primarily eliminated via the kidneys in vivo, suggesting it is relatively stable.[4] To rule out metabolic degradation in your specific in vitro system, you could perform a time-course analysis of dexmecamylamine concentration in your culture medium using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Q4: Can we simply increase the dose of dexmecamylamine to overcome tachyphylaxis?
A4: While increasing the dose may temporarily restore the desired effect, it is often not an ideal long-term solution. This approach can lead to an escalating cycle of receptor upregulation and dose escalation, potentially introducing off-target effects and making it difficult to maintain a consistent level of receptor blockade. Furthermore, higher concentrations of dexmecamylamine may lead to non-specific cellular toxicity. A more robust strategy involves modifying the treatment protocol, such as introducing "drug holidays," to allow the receptor population to return to baseline levels.
Q5: Are there any strategies to prevent or reverse tachyphylaxis to dexmecamylamine?
A5: Yes, several strategies can be employed. The most common is the implementation of a "drug holiday" or intermittent dosing schedule.[5] By providing periods without the drug, you allow the cell's homeostatic mechanisms to downregulate the excess receptors. The optimal duration of the drug-free period will depend on your specific experimental system and should be determined empirically. Another potential approach is to use the lowest effective concentration of dexmecamylamine and to avoid continuous, prolonged exposure whenever possible.
Troubleshooting Guide: Addressing Diminished Dexmecamylamine Efficacy
| Observed Issue | Potential Cause | Recommended Action |
| Decreased inhibition of agonist-induced response after multiple dexmecamylamine applications. | Tachyphylaxis due to nAChR upregulation. | 1. Confirm Upregulation: Perform radioligand binding or Western blot to quantify nAChR levels. 2. Implement Drug Holiday: Introduce a washout period between treatments and re-evaluate the response. 3. Optimize Dosing: Determine the minimal effective concentration and treatment duration. |
| Variability in dexmecamylamine efficacy across different experimental days. | Inconsistent treatment history leading to varying degrees of tachyphylaxis. | Standardize the pre-treatment and treatment protocols for all experiments. Ensure a consistent "washout" period if cells are being reused. |
| Complete loss of dexmecamylamine effect in long-term studies. | Severe nAChR upregulation. | Re-evaluate the experimental design. Consider if continuous, long-term blockade is necessary or if an alternative approach, such as a different antagonist with a different mechanism of action, might be more suitable. |
Experimental Protocols
Protocol 1: Quantification of nAChR Upregulation using Radioligand Binding Assay
This protocol provides a method to determine if repeated dexmecamylamine administration leads to an increase in the number of nAChRs in a cell culture model.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α3β4 and α7, or transfected HEK293 cells).
-
Dexmecamylamine hydrochloride.
-
Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine for high-affinity α4β2 and α3β4 receptors).
-
Unlabeled nAChR agonist (e.g., nicotine) for non-specific binding determination.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Cell scraper.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density. Once adhered, treat one group of cells with dexmecamylamine at the desired concentration and for the desired duration (e.g., 10 µM for 48 hours). The control group should receive vehicle.
-
Membrane Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold homogenization buffer.
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer.
-
-
Protein Quantification: Determine the protein concentration of the membrane preparations using a standard protein assay.
-
Binding Assay:
-
In triplicate, add a known amount of membrane protein (e.g., 50-100 µg) to tubes containing the radiolabeled ligand at a concentration near its Kd.
-
For non-specific binding, add a high concentration of the unlabeled agonist (e.g., 100 µM nicotine) to a separate set of tubes.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) and wash three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Express the results as fmol of ligand bound per mg of protein.
-
Compare the specific binding between the control and dexmecamylamine-treated groups. A significant increase in the treated group indicates receptor upregulation.
-
Protocol 2: Functional Assessment of Tachyphylaxis using Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of nAChR function and the impact of repeated dexmecamylamine administration.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2).
-
Agonist solution (e.g., acetylcholine or nicotine in external solution).
-
This compound solution.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation and Treatment: Culture cells on coverslips. Treat a subset of cells with dexmecamylamine as described in Protocol 1.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Form a gigaseal and establish a whole-cell recording configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Baseline Response: Using a rapid solution exchange system, apply a brief pulse of the agonist (e.g., 100 µM acetylcholine for 1 second) and record the inward current. Repeat this several times to establish a stable baseline response.
-
Dexmecamylamine Application and Washout:
-
Perfuse the cell with dexmecamylamine for a set duration.
-
Apply the agonist in the continued presence of dexmecamylamine to measure the inhibited response.
-
Washout the dexmecamylamine and periodically apply the agonist to monitor the recovery of the response.
-
-
Induction of Tachyphylaxis: Repeatedly apply and washout dexmecamylamine, followed by an agonist application, to simulate a chronic treatment paradigm.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Compare the percentage of inhibition by dexmecamylamine after the first application versus subsequent applications. A decrease in the percentage of inhibition indicates tachyphylaxis.
-
Compare the maximal agonist-evoked current in control versus chronically dexmecamylamine-treated cells. A larger current in the treated cells suggests functional upregulation.
-
Visualizing the Mechanisms
Diagram 1: Proposed Mechanism of Dexmecamylamine-Induced Tachyphylaxis
Caption: Dexmecamylamine-induced tachyphylaxis workflow.
Diagram 2: Experimental Workflow for Investigating Tachyphylaxis
References
- 1. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Up-regulation of human alpha7 nicotinic receptors by chronic treatment with activator and antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors: upregulation, age‐related effects and associations with drug use | Semantic Scholar [semanticscholar.org]
- 5. droracle.ai [droracle.ai]
Validation & Comparative
An In Vivo Comparative Analysis of Dexmecamylamine and R-(-)-mecamylamine: From Receptor Kinetics to Systemic Effects
A Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Racemate
For decades, mecamylamine has served the research community as a quintessential non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its ability to readily cross the blood-brain barrier has made it an invaluable tool for probing the role of the central cholinergic system in everything from hypertension to addiction.[2][3] However, the classic formulation is a racemic mixture of two stereoisomers: S-(+)-mecamylamine (Dexmecamylamine) and R-(-)-mecamylamine.
Emerging research has unveiled a nuanced and stereoselective pharmacology that is lost when considering only the racemic compound. The two enantiomers, while structurally mirror images, exhibit distinct interactions with nAChR subtypes, leading to divergent in vivo profiles. This guide provides an in-depth comparison of Dexmecamylamine and R-(-)-mecamylamine, synthesizing preclinical and clinical data to inform experimental design and drug development strategies. We will explore the subtle yet critical differences in their mechanism of action, pharmacokinetics, and resulting in vivo efficacy and side effect profiles.
The Mechanistic Divide: Differential Modulation of α4β2 nAChRs
The primary mechanistic divergence between Dexmecamylamine and R-(-)-mecamylamine in the central nervous system occurs at the α4β2 nAChR, a subtype crucial for cognitive function and implicated in mood disorders and nicotine dependence. This receptor exists in two stoichiometries with differing sensitivities to acetylcholine: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.
The enantiomers interact with these isoforms in a remarkably distinct manner:
-
Dexmecamylamine (S-(+)-mecamylamine): At the high-sensitivity α4β2 receptor, Dexmecamylamine acts as a positive allosteric modulator (PAM) , enhancing the receptor's response to agonists.[4][5] Conversely, it is a more effective noncompetitive inhibitor of the low-sensitivity α4β2 isoform compared to its R-(-) counterpart.[4] Furthermore, it exhibits a slower dissociation rate from α4β2 and α3β4 receptors, suggesting a more prolonged inhibitory action at these sites in a therapeutic context.[1][6]
-
R-(-)-mecamylamine: This isomer behaves as a more conventional noncompetitive inhibitor at both the high-sensitivity and low-sensitivity α4β2 receptor isoforms.[4][7]
This differential pharmacology is critical; Dexmecamylamine's ability to selectively enhance high-sensitivity α4β2 receptor function while inhibiting the low-sensitivity form presents a unique modulatory profile that was explored for therapeutic potential in major depressive disorder.[4][5]
References
- 1. Mecamylamine - Wikipedia [en.wikipedia.org]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Nicotinic Acetylcholine Receptor Antagonists: S-(+)-Mecamylamine vs. Varenicline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two pivotal modulators of neuronal nicotinic acetylcholine receptors (nAChRs): S-(+)-Mecamylamine and Varenicline. Moving beyond a surface-level overview, we will dissect their distinct mechanisms of action, receptor subtype selectivity, and pharmacokinetic profiles, supported by experimental data and protocols to inform future research and development.
Introduction: The Significance of nAChRs as Therapeutic Targets
Neuronal nicotinic acetylcholine receptors (nAChRs) are members of the cys-loop superfamily of ligand-gated ion channels.[1][2] Widely distributed throughout the central and peripheral nervous systems, they play critical roles in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity.[1] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), with the α4β2 and α7 subtypes being the most abundant in the central nervous system (CNS).[2][3] This diversity gives rise to numerous receptor subtypes with distinct pharmacological and physiological properties.
The involvement of nAChRs in cognitive functions, reward pathways, and mood regulation has made them a focal point for therapeutic intervention in a range of CNS disorders, including nicotine addiction, depression, and neurodegenerative diseases.[4][5] S-(+)-Mecamylamine and Varenicline represent two distinct strategies for modulating nAChR activity, offering a compelling case study in receptor pharmacology.
Deep Dive: S-(+)-Mecamylamine (TC-5214)
S-(+)-Mecamylamine is the pharmacologically active enantiomer of racemic mecamylamine, a compound first developed in the 1950s as an antihypertensive agent.[6][7] Its ability to readily cross the blood-brain barrier has enabled its repurposing for CNS disorders.[8][9]
Mechanism of Action: Non-Competitive Channel Blockade
Unlike antagonists that compete with acetylcholine at its binding site, S-(+)-Mecamylamine is a non-competitive antagonist .[10] Its primary mechanism involves binding to a site within the open ion channel of the nAChR.[6][8] This action physically obstructs the flow of cations (Na⁺, Ca²⁺), effectively preventing receptor-mediated depolarization regardless of agonist concentration. This is often described as a "trapping" mechanism, where the antagonist can become lodged within the channel pore after the agonist has dissociated, prolonging the blockade.[8] This non-competitive inhibition is a key differentiator from many other nAChR modulators.
Receptor Selectivity: Broad and Non-Selective
Mecamylamine is characterized by its lack of subtype selectivity , inhibiting virtually all known nAChR subtypes.[6][8][11] While this broad activity was a drawback for its use as an antihypertensive due to widespread effects on the autonomic nervous system, it makes it a valuable tool in preclinical research for probing the overall role of the nicotinic cholinergic system. For therapeutic purposes, this lack of selectivity necessitates the use of low doses to minimize peripheral side effects.[11]
Therapeutic Application: Major Depressive Disorder
Recent clinical investigation has focused on S-(+)-Mecamylamine (TC-5214) as an adjunctive therapy for Major Depressive Disorder (MDD).[7][12] This application is predicated on the "hypercholinergic tone" hypothesis of depression. By antagonizing nAChRs, S-(+)-Mecamylamine may help to rebalance cholinergic signaling. Clinical trials have explored its potential to augment the effects of selective serotonin reuptake inhibitors (SSRIs).[9] Preclinical studies in animal models of depression and anxiety have shown positive effects, likely attributable to antagonist activity at α4β2 nAChRs.[6][10]
Deep Dive: Varenicline (Chantix®)
Varenicline is a rationally designed drug specifically developed as a first-line therapy for smoking cessation.[13] Its clinical success is rooted in its unique and highly selective mechanism of action.
Mechanism of Action: α4β2 Partial Agonism
Varenicline's efficacy is attributed to its activity as a high-affinity partial agonist at the α4β2 nAChR subtype.[14][15][16] This mechanism is twofold:
-
Agonist Effect: Varenicline weakly stimulates the α4β2 receptor, promoting a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates the craving and withdrawal symptoms that arise during nicotine abstinence.[15][16]
-
Antagonist Effect: Due to its high binding affinity, Varenicline effectively occupies the receptor, preventing nicotine (from a potential smoking relapse) from binding and exerting its full, rewarding agonist effect.[15][17]
This dual activity mitigates withdrawal while simultaneously reducing the reinforcing properties of smoking.
Receptor Selectivity: Highly α4β2-Selective
Varenicline binds with high affinity and selectivity to the α4β2 nAChR, the primary subtype implicated in nicotine addiction.[14][15] It binds more potently to α4β2 receptors than to other common nicotinic subtypes, such as α3β4 (>500-fold), α7 (>3500-fold), and the muscle-type α1βγδ receptor (>20,000-fold).[15] While it does act as a full agonist at α7 receptors and a partial agonist at other subtypes, its therapeutic effect in smoking cessation is overwhelmingly attributed to its action at α4β2.[14][17]
Therapeutic Application: Smoking and E-Cigarette Cessation
Varenicline is an FDA-approved and highly effective medication for smoking cessation.[13] Numerous clinical trials have demonstrated its superiority over placebo and other first-line treatments like bupropion.[18][19][20] Continuous abstinence rates for patients treated with varenicline are significantly higher than for those on placebo.[18][19] More recently, initial clinical trials have shown promising results for varenicline in promoting e-cigarette cessation, addressing a growing public health concern.[21]
Head-to-Head Comparison: S-(+)-Mecamylamine vs. Varenicline
The fundamental differences in the pharmacology of these two compounds dictate their distinct therapeutic profiles.
Comparative Data Summary
| Feature | S-(+)-Mecamylamine | Varenicline |
| Mechanism of Action | Non-competitive Antagonist (Open-channel blocker)[6][10] | Partial Agonist[15][16] |
| Primary Molecular Target | Ion channel pore of nAChRs | Orthosteric (agonist) binding site of α4β2 nAChR[14] |
| Receptor Subtype Selectivity | Non-selective[6][8] | Highly selective for α4β2 subtype[15][17] |
| Pharmacological Effect | General inhibition of nicotinic neurotransmission | Attenuates withdrawal symptoms and blocks nicotine reward[16][17] |
| Primary Therapeutic Use | Investigational for Major Depressive Disorder (adjunct)[12] | Smoking Cessation[13][18] |
| Oral Bioavailability | Rapidly and completely absorbed[8] | High, unaffected by food[15][22] |
| Metabolism | Minimal | Minimal (<10%), not metabolized by CYP enzymes[22][23] |
| Elimination Half-life | ~22 hours[8] | ~24 hours[15] |
| Primary Excretion Route | Renal | Renal (primarily unchanged)[13][22] |
Visualizing the Mechanisms
The distinct interaction of each compound with the nAChR is crucial to understanding their effects.
Caption: Comparative mechanisms of Varenicline and S-(+)-Mecamylamine.
Key Experimental Protocols for Characterization
To differentiate and characterize nAChR antagonists like S-(+)-Mecamylamine and Varenicline, specific in-vitro assays are indispensable.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 nAChRs) and isolate cell membranes via centrifugation.[24]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound (e.g., Varenicline).[25]
-
Competition: The test compound will compete with the radioligand for binding to the receptor.
-
Separation: Separate membrane-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.[24][25]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Functional Activity
This technique provides a direct measure of ion channel function, allowing for the definitive classification of a compound as an agonist, partial agonist, or antagonist.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on coverslips suitable for microscopy.
-
Whole-Cell Configuration: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell mode).[26][27]
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -70 mV).
-
Agonist Application: Apply a known agonist (e.g., acetylcholine) to the cell using a rapid perfusion system. This will evoke an inward current as the nAChR channels open.
-
Test Compound Application:
-
To test for antagonism (Mecamylamine): Co-apply the agonist with varying concentrations of the test compound. A non-competitive antagonist will reduce the maximal current response in a manner that cannot be overcome by increasing the agonist concentration.[8]
-
To test for partial agonism (Varenicline): Apply the test compound alone. A partial agonist will evoke a current that is smaller than the maximal current evoked by a full agonist (like acetylcholine).[15] Then, co-apply the test compound with a full agonist; the partial agonist will reduce the response to the full agonist, demonstrating its antagonistic component.
-
-
Data Acquisition and Analysis: Record the ion currents using a patch-clamp amplifier. Analyze the data to determine EC₅₀ (for agonists), IC₅₀ (for antagonists), and the maximal efficacy relative to a full agonist.
Caption: Workflow for characterizing a partial agonist via patch-clamp.
Conclusion
S-(+)-Mecamylamine and Varenicline, while both targeting the nicotinic cholinergic system, exemplify fundamentally different pharmacological strategies. Varenicline's success in smoking cessation is a testament to the power of rational drug design, leveraging a highly selective, partial agonist mechanism to precisely modulate a specific nAChR subtype (α4β2) implicated in addiction. In contrast, S-(+)-Mecamylamine acts as a non-selective, non-competitive channel blocker. This broader mechanism, while presenting challenges in terms of side effects, offers a different therapeutic approach for conditions like depression, where a more global dampening of nicotinic signaling may be beneficial.
For the research and drug development professional, the comparison of these two agents underscores the critical importance of understanding not only which receptor is targeted, but how it is modulated. The choice between a selective partial agonist and a non-selective channel blocker has profound implications for efficacy, safety, and therapeutic application.
References
- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mecamylamine - Wikipedia [en.wikipedia.org]
- 8. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. (S)-(+)-mecamylamine (TC-5214): a neuronal nicotinic receptor modulator enters phase III trials as an adjunct treatment for Major Depressive Disorder (MDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. biorxiv.org [biorxiv.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Varenicline + Counseling for Smoking Addiction · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]
- 21. First U.S. Trial of Varenicline for E-cigarette Cessation Shows Positive Results | Yale School of Medicine [medicine.yale.edu]
- 22. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. benchchem.com [benchchem.com]
- 25. jneurosci.org [jneurosci.org]
- 26. High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jneurosci.org [jneurosci.org]
A Comparative Guide to Validating the Mechanism of Action of TC-5214 on α4β2 Nicotinic Acetylcholine Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of TC-5214, a modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), with a focus on its potential therapeutic applications in major depressive disorder (MDD). We will explore the underlying science, present detailed experimental protocols, and offer a comparative analysis with other relevant compounds.
Introduction: The Significance of α4β2 nAChRs in Neuronal Signaling and Disease
The α4β2 nicotinic acetylcholine receptor is a predominant subtype of nAChR in the central nervous system, playing a crucial role in cognitive function, reward pathways, and mood regulation.[1][2] These ligand-gated ion channels are implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3]
TC-5214 ((S)-(+)-mecamylamine) is a neuronal nicotinic receptor modulator that has been investigated as an adjunct therapy for MDD.[4][5] Its antidepressant effects are thought to be mediated through the inhibition of α4β2 nAChRs.[4][6] Validating this mechanism is paramount for understanding its therapeutic potential and for the development of more selective and effective treatments.
Experimental Validation: A Multi-Faceted Approach
A robust validation of TC-5214's mechanism of action requires a combination of in vitro and in vivo studies. This guide outlines a workflow designed to provide a comprehensive understanding of its pharmacological profile.
Radioligand Binding Assays: Quantifying Affinity
Principle: Radioligand binding assays are essential for determining the binding affinity (Ki) of a compound to its target receptor. This is a crucial first step in characterizing the interaction between TC-5214 and α4β2 nAChRs.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation: Culture a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for α4β2 nAChRs (e.g., [³H]-epibatidine), and varying concentrations of TC-5214.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of TC-5214 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Comparative Data:
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| TC-5214 | α4β2 nAChR | 500 - 3200 | [8][9] |
| Nicotine | α4β2 nAChR | 1 | [1][10] |
| Varenicline | α4β2 nAChR | ~0.1 | [11] |
Note: Ki values can vary depending on the experimental conditions and the radioligand used.
Functional Assays: Assessing Antagonist Activity
Principle: Functional assays, such as intracellular calcium imaging and electrophysiology, are used to determine the functional consequences of TC-5214 binding to α4β2 nAChRs. These assays can differentiate between agonists, antagonists, and allosteric modulators.
Experimental Workflow:
Caption: Workflow for Intracellular Calcium Imaging Assay.
Protocol:
-
Cell Preparation: Plate cells stably expressing human α4β2 nAChRs in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Pre-incubate the cells with varying concentrations of TC-5214.
-
Agonist Stimulation: Add a known α4β2 nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptors and induce calcium influx.
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for TC-5214's inhibition of the agonist-induced calcium response.
Principle: The patch-clamp technique allows for the direct measurement of ion channel activity, providing detailed information about the mechanism of action of a compound.[12][13] This "gold standard" method can reveal whether TC-5214 acts as a channel blocker, an allosteric modulator, or has other effects on channel gating.
Experimental Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Protocol:
-
Cell Preparation: Culture cells expressing α4β2 nAChRs on coverslips suitable for microscopy.
-
Patch-Clamp Recording: Using a micromanipulator, form a high-resistance seal between a glass micropipette and the cell membrane. Then, rupture the patch of membrane to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell membrane at a holding potential and apply an α4β2 nAChR agonist to evoke an inward current.
-
Compound Application: Co-apply the agonist with various concentrations of TC-5214 and record the resulting changes in the current.
-
Data Analysis: Analyze the current traces to determine the effect of TC-5214 on the amplitude, activation, and deactivation kinetics of the α4β2 nAChR-mediated current.
Comparative Functional Data:
| Compound | Mechanism of Action on α4β2 nAChR | Functional Potency (IC50/EC50) | Reference |
| TC-5214 | Antagonist | IC50: ~0.5 - 3.2 µM | [8][9] |
| Nicotine | Agonist | EC50: ~1-10 µM | [14][15] |
| Varenicline | Partial Agonist | EC50: ~2.3 µM | [16] |
In Vivo Behavioral Models: Assessing Antidepressant-like Activity
Principle: In vivo behavioral models in rodents are used to assess the potential antidepressant-like effects of a compound. The forced swim test and the tail suspension test are commonly used models that measure behavioral despair.
Experimental Workflow:
Caption: Workflow for In Vivo Behavioral Models.
Protocol (Forced Swim Test):
-
Animal Acclimation: Individually house mice and allow them to acclimate to the laboratory conditions for at least one week.
-
Drug Administration: Administer TC-5214, a vehicle control, or a positive control (e.g., imipramine) via the desired route (e.g., intraperitoneal injection).
-
Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last few minutes of the test.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests.
Comparative In Vivo Efficacy:
| Compound | Animal Model | Effect on Immobility Time | Reference |
| TC-5214 | Forced Swim Test (Rat) | Decreased | [17][18] |
| Imipramine (Positive Control) | Forced Swim Test (Rat) | Decreased | [19] |
Signaling Pathways and Downstream Effects
Activation of α4β2 nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine.[20][21] By antagonizing these receptors, TC-5214 is hypothesized to modulate these downstream signaling events, contributing to its antidepressant effects.
Caption: Proposed Signaling Pathway of TC-5214 at the Synapse.
Conclusion
The validation of TC-5214's mechanism of action on α4β2 nAChRs requires a systematic and multi-pronged approach. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers to rigorously assess the pharmacological properties of TC-5214 and similar compounds. While TC-5214 did not ultimately demonstrate efficacy in Phase III clinical trials for MDD, the scientific principles and methodologies outlined here remain highly relevant for the continued exploration of the α4β2 nAChR as a therapeutic target.[22]
References
- 1. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients with major Depressive Disorder [astrazenecaclinicaltrials.com]
- 6. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine - Wikipedia [en.wikipedia.org]
- 11. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch clamp - Wikipedia [en.wikipedia.org]
- 13. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 14. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexmecamylamine and Mecamylamine: Pharmacology, Preclinical Efficacy, and Clinical Perspectives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of nicotinic acetylcholine receptor (nAChR) antagonists, mecamylamine has long been a cornerstone for both clinical applications and fundamental research. However, the emergence of its S-(+)-enantiomer, dexmecamylamine, has prompted a closer examination of the potential stereoselective advantages in targeting nAChR-mediated signaling. This guide provides a comprehensive comparison of dexmecamylamine and its racemic parent, mecamylamine, with a focus on their pharmacological profiles, preclinical data, and clinical outcomes, supported by detailed experimental methodologies.
Introduction: From Racemate to Enantiopure Compound
Mecamylamine, a non-competitive antagonist of nAChRs, was initially developed as an antihypertensive agent.[1] Its ability to cross the blood-brain barrier led to its investigation for various central nervous system (CNS) disorders.[2] Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, was isolated with the hypothesis that it might offer an improved therapeutic window, potentially enhancing efficacy while reducing side effects.[3] This guide will dissect the scientific evidence that either supports or refutes this hypothesis.
Molecular and Pharmacological Profile: A Stereoselective Distinction
Both mecamylamine and dexmecamylamine are non-competitive antagonists of nAChRs, meaning they do not directly compete with acetylcholine for its binding site but rather block the ion channel pore.[4] This mechanism is voltage-dependent.[4] While their primary mechanism is similar, subtle but significant differences in their interactions with nAChR subtypes have been reported.
Chemical Structures
The chemical structures of racemic mecamylamine and its S-(+) and R-(-) enantiomers are depicted below.
Caption: Chemical relationship between racemic mecamylamine and its enantiomers.
Comparative Receptor Binding Affinities
A critical aspect of comparing these two compounds is their affinity for various nAChR subtypes. The following table summarizes the 50% inhibitory concentration (IC50) values for dexmecamylamine (S-(+)-mecamylamine) and the R-(-)-enantiomer at several human nAChR subtypes expressed in Xenopus oocytes. While there are minor differences in IC50 values, a more significant distinction lies in their dissociation rates.[4]
| nAChR Subtype | Dexmecamylamine (S-(+)-Mecamylamine) IC50 (µM) | R-(-)-Mecamylamine IC50 (µM) | Key Observation |
| α3β4 | ~0.3 | ~0.3 | Similar potency |
| α4β2 | ~1.0 | ~1.0 | Similar potency |
| α7 | ~7.0 | ~7.0 | Similar potency |
| Muscle-type | Less potent | More potent | R-(-)-enantiomer has higher affinity for muscle-type nAChRs |
Data synthesized from Papke et al., 2001.[4]
A key finding is that dexmecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors compared to the R-(-)-enantiomer.[4] This slower "off-rate" could lead to a more sustained blockade of these neuronal nAChRs at therapeutic concentrations. Conversely, the R-(-)-enantiomer shows a somewhat higher sensitivity for muscle-type nAChRs, suggesting that dexmecamylamine might have a reduced potential for neuromuscular side effects.[4]
Preclinical Evaluation: Antidepressant and Anxiolytic Potential
The potential therapeutic applications of dexmecamylamine have been most extensively explored in the context of depression and anxiety.
Antidepressant-like Effects: The Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The following is a generalized protocol for this experiment.
Experimental Protocol: Mouse Forced Swim Test
-
Apparatus: A transparent cylindrical container (20 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Mice are individually housed and acclimated to the testing room for at least 1 hour before the test.
-
Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session.
-
Data Collection: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the session.
-
Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Studies have shown that both mecamylamine and nicotine can produce antidepressant-like effects in the mouse forced swim test, though these effects can be strain-dependent.[5] While direct, head-to-head comparisons with dexmecamylamine are limited in the published literature, the rationale for developing dexmecamylamine was based on the hypothesis of improved efficacy.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison for the Discerning Researcher: Dexmecamylamine vs. Dihydro-β-erythroidine
For researchers navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, the choice of an appropriate antagonist is a critical experimental decision. The selection between compounds with distinct mechanisms of action can fundamentally alter experimental outcomes and data interpretation. This guide provides an in-depth, head-to-head comparison of two widely utilized nAChR antagonists: Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, and Dihydro-β-erythroidine (DHβE). We will dissect their core mechanisms, receptor subtype selectivity, and functional consequences, providing the data and protocols necessary for informed experimental design.
At the Core: A Fundamental Mechanistic Divergence
The most critical distinction between Dexmecamylamine and DHβE lies in their mechanism of action at the nAChR, a ligand-gated ion channel. This difference dictates their behavior in vitro and in vivo and is a primary consideration for their application.
-
Dihydro-β-erythroidine (DHβE): A Classic Competitor. DHβE is a natural alkaloid that functions as a competitive antagonist .[1][2] It directly competes with the endogenous agonist, acetylcholine (ACh), and other nicotinic agonists for the binding site on the extracellular domain of the receptor.[3] Its ability to inhibit channel opening can be surmounted by increasing the concentration of the agonist. This makes DHβE an invaluable tool for studies aiming to probe the function of the orthosteric binding site itself.
-
Dexmecamylamine: A Non-Competitive Channel Blocker. In contrast, Dexmecamylamine is a synthetic compound that acts as a non-competitive antagonist .[4] It does not compete with ACh at the agonist binding site. Instead, it is understood to bind within the ion channel pore of the receptor, physically occluding the passage of ions when the channel attempts to open.[4] This action, often described as an "open-channel block," is voltage-dependent, and its inhibitory effect cannot be overcome by increasing agonist concentration.[5][6] This property makes Dexmecamylamine suitable for studying use-dependent block and the biophysics of the ion channel itself.
The following diagram illustrates this fundamental difference in their interaction with the nAChR.
Caption: Mechanisms of nAChR Inhibition.
Receptor Subtype Selectivity: A Quantitative Comparison
While mechanism is a key differentiator, subtype selectivity often dictates the biological question that can be addressed. Both compounds are active at multiple neuronal nAChRs, but with distinct potency profiles. DHβE is widely recognized for its preference for α4-containing receptors, whereas Dexmecamylamine (and its racemate, mecamylamine) exhibits a broader, less selective profile, with notable potency at α3β4 "ganglionic" subtypes.[7]
The table below summarizes inhibitory potencies (IC₅₀) from functional assays, providing a clear quantitative comparison. It is important to note that IC₅₀ values can vary based on the expression system and assay conditions used.
| nAChR Subtype | Dexmecamylamine (IC₅₀ in µM) | Dihydro-β-erythroidine (IC₅₀ in µM) | Key Takeaway |
| α4β2 | 0.5 - 3.2[8] | 0.37 [1][2] | DHβE is generally more potent at the most abundant central nAChR subtype. |
| α3β4 | 0.2 - 0.6 [8] | >10[9] | Dexmecamylamine is significantly more potent at this ganglionic and central subtype. |
| α4β4 | Data not available | 0.19 [1][2] | DHβE shows high potency at this less-common α4-containing receptor. |
| α3β2 | 3.6 (racemate) | 0.41 [1] | DHβE is substantially more potent. |
| α7 | 1.2 - 6.9[8] | >10[9] | Both are weak, but Dexmecamylamine shows some activity at higher concentrations. |
| α1β1γδ (muscle) | 0.6 - 2.2[8] | Weak / Inactive | Dexmecamylamine has moderate off-target activity at the neuromuscular junction. |
Note: Data for Dexmecamylamine may be from studies using the S-(+)-enantiomer or the racemate, as specified in the citation.
Expert Interpretation: This selectivity profile has critical implications for experimental design. For studies aiming to isolate the role of α4β2* nAChRs in central processes like nicotine reward or cognitive function, DHβE is often the superior choice due to its higher potency and selectivity over α3β4 and α7 subtypes.[10] Conversely, if the goal is to achieve a broad blockade of central and autonomic nAChRs, or to specifically target α3β4* receptors, Dexmecamylamine is the more appropriate tool.[11]
In Vivo and Behavioral Pharmacology
Both antagonists effectively cross the blood-brain barrier and have been shown to block the central effects of nicotine in vivo.[2]
-
Nicotine-Induced Behaviors: Both Dexmecamylamine and DHβE dose-dependently block nicotine-induced conditioned responding, antinociception, and hypothermia.[12][13] However, one study found racemic mecamylamine to be more potent in blocking nicotine's antinociceptive effects, while they were equipotent against other measures, suggesting different nAChR subtype involvement in these different behaviors.[2]
-
Antidepressant-like Effects: Interestingly, both compounds have demonstrated antidepressant-like properties in preclinical models, such as the forced swim test in rodents. This has led to the clinical investigation of Dexmecamylamine (TC-5214) as a potential treatment for major depressive disorder, though with limited success.[14]
-
Side Effect Profile: Due to its potent blockade of α3β4 receptors in autonomic ganglia, Dexmecamylamine can produce side effects related to ganglionic blockade (e.g., constipation, dry mouth) at therapeutic doses.[11] DHβE, with its lower affinity for this subtype, generally has a more favorable peripheral side effect profile.
Experimental Protocols: A Guide to Practical Application
The choice between these antagonists must be validated empirically. Below are self-validating protocols for characterizing and comparing these compounds using two gold-standard techniques: competitive radioligand binding and two-electrode voltage clamp electrophysiology.
Experimental Workflow Overview
Caption: Workflow for Antagonist Characterization.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the antagonists by measuring their ability to compete with a radiolabeled ligand for the nAChR binding site. This method is ideal for competitive antagonists like DHβE but can also be used to assess interaction at the binding site for non-competitive antagonists.
Causality: The goal is to quantify the direct interaction between the test compound and the receptor protein in a system devoid of downstream functional events. By using membranes from cells stably expressing a single nAChR subtype, we achieve high specificity.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).
-
Harvest cells and homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 min at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[15]
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of Dexmecamylamine and DHβE (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
To each well, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Unlabeled antagonist (Dexmecamylamine or DHβE) or buffer (for total binding) or a saturating concentration of a known ligand like nicotine (10 µM, for non-specific binding).[16]
-
Membrane preparation (50-100 µg protein).
-
Radioligand (e.g., [³H]Epibatidine at a concentration near its Kₑ, typically 0.1-0.5 nM).
-
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[16]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional inhibition (IC₅₀) of nAChR-mediated ion currents. It is essential for differentiating mechanisms of action and understanding the impact of antagonists on receptor function.
Causality: TEVC allows for direct measurement of ion flow through the channel in response to agonist application. By controlling the membrane voltage, we can isolate the current mediated by the nAChRs and precisely quantify how an antagonist modulates this current, revealing its potency and mechanism (e.g., surmountability, voltage dependence).
Methodology:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in collagenase solution (e.g., 1.25 mg/ml in Ca²⁺-free Barth's solution) for 1-2 hours.[18]
-
Inject each oocyte with ~50 nL of a solution containing the cRNAs for the desired nAChR α and β subunits (e.g., 1:1 ratio, total ~10-40 ng).
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.
-
Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a set value (e.g., -70 mV).[19]
-
-
Antagonist Application and Data Acquisition:
-
Establish a baseline response by applying a control concentration of acetylcholine (ACh) that elicits a submaximal, reproducible current (e.g., the EC₅₀ concentration, typically 10-100 µM depending on the subtype).[18]
-
To determine the IC₅₀, co-apply increasing concentrations of the antagonist (Dexmecamylamine or DHβE) with the fixed concentration of ACh. Allow for a pre-incubation period with the antagonist if slow binding kinetics are suspected.
-
Record the peak inward current for each concentration. Wash the oocyte thoroughly with Ringer's solution between applications.
-
-
Data Analysis:
-
Normalize the peak current in the presence of the antagonist to the control ACh response (I/Iₘₐₓ).
-
Plot the normalized response as a function of the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ and Hill slope.
-
To confirm the mechanism: For DHβE (competitive), the inhibition should be surmountable; increasing the ACh concentration should shift the IC₅₀ curve to the right. For Dexmecamylamine (non-competitive), increasing the ACh concentration should not significantly shift the IC₅₀, but may decrease the maximal response.[6]
-
Conclusion and Recommendations
Dexmecamylamine and dihydro-β-erythroidine are both powerful tools for the study of nicotinic acetylcholine receptors, but they are not interchangeable. Their fundamental differences in mechanism and subtype selectivity profiles must guide their application.
-
Choose Dihydro-β-erythroidine (DHβE) for experiments requiring selective antagonism of α4-containing nAChRs (especially α4β2) with minimal effects on α3β4 or α7 subtypes. Its competitive nature makes it ideal for pharmacological studies investigating the agonist binding site.
-
Choose Dexmecamylamine for achieving a broad-spectrum, non-competitive blockade of neuronal nAChRs or for specifically targeting α3β4-containing receptors . Its use- and voltage-dependent channel-blocking properties are advantageous for studies focused on the biophysical properties of the ion channel pore.
Ultimately, the choice of antagonist should be driven by a clear experimental hypothesis. By understanding the distinct pharmacological fingerprints of these two compounds, researchers can design more precise, targeted, and interpretable experiments to unravel the physiological and pathological roles of nicotinic acetylcholine receptors.
References
- 1. apexbt.com [apexbt.com]
- 2. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Xenopus Oocytes Antagonist Protocol - Invenesis: Swiss Bioscience Company [invenesis.com]
- 10. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mecamylamine, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mecamylamine, dihydro-beta-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
The Anvil of Clinical Reality: Deconstructing the Failure of TC-5214 in Major Depressive Disorder
A Comparative Guide for Therapeutic Development
For researchers and drug development professionals, the path from a promising molecular target to a clinically effective therapeutic is fraught with challenges. The story of TC-5214 (dexmecamylamine), a once-hopeful candidate for major depressive disorder (MDD), serves as a critical case study in the complexities of neuropsychiatric drug development. This guide provides an in-depth, technical analysis of the clinical failure of TC-5214, comparing its performance with that of alternative antidepressants that successfully navigated the rigorous path to approval. Through a detailed examination of its mechanism, clinical trial data, and relevant preclinical assays, we aim to extract valuable insights to inform future research and development endeavors.
TC-5214: A Novel Mechanism Targeting the Cholinergic System
TC-5214 is the (S)-enantiomer of mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its development for MDD was predicated on the cholinergic hypothesis of depression, which posits that a hypercholinergic state contributes to depressive symptoms. The primary molecular target of TC-5214 was the α4β2 subtype of the nAChR, which is highly expressed in brain regions implicated in mood regulation. The therapeutic rationale was that by antagonizing these receptors, TC-5214 would rebalance neurotransmitter systems and produce an antidepressant effect.
Initial preclinical data in rodent models of depression, such as the forced swim test, were promising, suggesting that TC-5214 possessed antidepressant-like activity. These early successes, coupled with a favorable safety profile, propelled TC-5214 into a large-scale clinical development program as an adjunctive therapy for patients with MDD who had an inadequate response to first-line treatments like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Visualizing the Mechanism: The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
The α4β2 nAChR is a ligand-gated ion channel. Its activation by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. Antagonism of this receptor by TC-5214 was expected to dampen this excitatory signaling.
Caption: Simplified signaling of the α4β2 nAChR and TC-5214's antagonistic action.
The RENAISSANCE Program: A Symphony of Disappointing Results
The clinical development of TC-5214 for MDD culminated in the RENAISSANCE program, a series of Phase III, randomized, double-blind, placebo-controlled trials. These studies were designed to evaluate the efficacy and safety of TC-5214 as an adjunct to ongoing antidepressant therapy in patients who had not responded adequately to their current treatment. The primary endpoint for these trials was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization to the end of the 8-week treatment period.
Despite promising Phase IIb data, the RENAISSANCE program, comprising four key efficacy studies (RENAISSANCE 2, 3, 4, and 5), uniformly failed to demonstrate a statistically significant difference between TC-5214 and placebo on the primary endpoint.[1][2][3] This lack of efficacy was observed across a range of fixed and flexible doses.
| RENAISSANCE Program: Key Efficacy Trials | TC-5214 Arm | Placebo Arm | Outcome |
| RENAISSANCE 2 (Flexible Dose) | No significant improvement in MADRS score vs. placebo.[4] | No significant improvement in MADRS score vs. TC-5214.[4] | Failed to meet primary endpoint [4] |
| RENAISSANCE 3 (Flexible Dose) | No significant improvement in MADRS score vs. placebo.[1] | No significant improvement in MADRS score vs. TC-5214.[1] | Failed to meet primary endpoint [1] |
| RENAISSANCE 4 (Fixed Dose) | No statistically significant improvements in MADRS total score.[2][5] | No statistically significant improvements in MADRS total score.[2][5] | Failed to meet primary endpoint [2][5] |
| RENAISSANCE 5 (Fixed Dose) | No statistically significant improvements in MADRS total score.[2][5] | No statistically significant improvements in MADRS total score.[2][5] | Failed to meet primary endpoint [2][5] |
While TC-5214 was generally well-tolerated, with the most common adverse events being constipation, dizziness, and dry mouth, its failure to demonstrate efficacy led to the discontinuation of its development for MDD.[2][5]
A Comparative Analysis: Learning from the Success of Novel Antidepressants
To contextualize the failure of TC-5214, it is instructive to compare its clinical trial outcomes with those of other novel antidepressants that were in development during a similar timeframe and ultimately gained regulatory approval. Here, we examine three such agents: brexpiprazole, vortioxetine, and levomilnacipran.
Brexpiprazole: A Serotonin-Dopamine Activity Modulator
Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. It was approved as an adjunctive therapy for MDD.
Vortioxetine: A Multimodal Antidepressant
Vortioxetine's mechanism of action includes inhibition of the serotonin transporter (SERT) as well as modulation of several serotonin receptors (5-HT1A agonist, 5-HT1B partial agonist, and 5-HT3, 5-HT1D, and 5-HT7 antagonist).
Levomilnacipran: A Potent Norepinephrine-Dominant SNRI
Levomilnacipran is an SNRI with greater potency for norepinephrine reuptake inhibition compared to serotonin reuptake inhibition.
| Comparative Clinical Trial Performance (Adjunctive/Monotherapy MDD) | Drug | Mechanism of Action | Mean Change in MADRS Score from Baseline (Drug vs. Placebo) | Outcome |
| TC-5214 (RENAISSANCE Program) | α4β2 nAChR Antagonist | No statistically significant difference | Failed [1][2][4][5] | |
| Brexpiprazole | D2/5-HT1A Partial Agonist, 5-HT2A Antagonist | Statistically significant improvement (e.g., -8.36 vs -5.15, p=0.0002 in one study) | Successful | |
| Vortioxetine | SERT Inhibitor & Serotonin Receptor Modulator | Statistically significant improvement (Standardized Mean Difference of -0.217 vs. placebo in a meta-analysis) | Successful | |
| Levomilnacipran | Norepinephrine-Dominant SNRI | Statistically significant improvement (e.g., -15.3 vs -12.2, p=0.0051 in one study) | Successful |
This comparative data starkly illustrates the difference between a failed and a successful clinical development program. While all these drugs targeted novel mechanisms, only brexpiprazole, vortioxetine, and levomilnacipran were able to consistently demonstrate a clinically meaningful and statistically significant improvement in depressive symptoms over placebo.
Experimental Protocols: A Glimpse into Preclinical and Clinical Evaluation
Preclinical Efficacy Assessment: The Forced Swim Test in Rats
The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant drugs. The following is a generalized protocol:
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Cylindrical containers (40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Test compound and vehicle
-
Video recording and analysis software
Procedure:
-
Acclimation: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder filled with water to a depth of 15 cm for a 15-minute session. This initial exposure induces a baseline level of immobility.
-
Drug Administration (Day 2): Rats are administered the test compound or vehicle at a specified time before the test session (e.g., 60 minutes for intraperitoneal injection).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.
Clinical Trial Workflow: Adjunctive Therapy for MDD
The design of the RENAISSANCE trials for TC-5214 followed a common workflow for adjunctive MDD studies.
Caption: A typical workflow for an adjunctive MDD clinical trial.
Conclusion: Lessons from a Noble Failure
The failure of TC-5214 in Phase III clinical trials for major depressive disorder underscores the significant challenges in translating preclinical findings and novel mechanisms of action into clinically effective treatments. While the cholinergic hypothesis of depression remains a valid area of investigation, the lack of efficacy of a direct α4β2 nAChR antagonist in a large-scale clinical program suggests that this specific molecular target may not be the optimal point of intervention, or that the patient population selected was not the most appropriate.
The success of other novel antidepressants like brexpiprazole, vortioxetine, and levomilnacipran highlights the continued importance of targeting the monoaminergic systems, albeit with more refined and multi-faceted approaches. For drug development professionals, the story of TC-5214 is a powerful reminder of the following key principles:
-
The limitations of preclinical models: While essential for initial screening, animal models of depression may not fully recapitulate the complex pathophysiology of the human disorder.
-
The importance of robust dose-finding studies: Ensuring that the optimal dose range is evaluated in pivotal trials is critical.
-
The value of patient stratification: Identifying biomarkers or clinical characteristics that could predict response to a novel agent may be crucial for demonstrating efficacy in a heterogeneous disorder like MDD.
By dissecting both the successes and failures in the field, we can continue to refine our strategies and improve the probability of developing truly innovative and effective treatments for patients suffering from major depressive disorder.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Efficacy and safety of adjunctive brexpiprazole 2 mg in major depressive disorder: a phase 3, randomized, placebo-controlled study in patients with inadequate response to antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vortioxetine - Wikipedia [en.wikipedia.org]
- 4. A Phase III, Double-Blind, Placebo-Controlled, Flexible-Dose Study of Levomilnacipran Extended-Release in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
A Renewed Look at Dexmecamylamine Hydrochloride: Re-evaluating its Therapeutic Role in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Once a candidate for major depressive disorder, Dexmecamylamine Hydrochloride (also known as TC-5214) is now being re-examined for its broader therapeutic potential in a range of central nervous system (CNS) disorders. This guide provides an in-depth analysis of Dexmecamylamine, comparing its unique pharmacological profile with existing treatments and outlining experimental frameworks for its re-evaluation.
Introduction to this compound: Beyond Depression
Dexmecamylamine is the S-(+)-enantiomer of mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Originally developed to treat hypertension, mecamylamine's ability to cross the blood-brain barrier opened avenues for its investigation in CNS disorders.[2][3] Dexmecamylamine was specifically evaluated as an adjunct therapy for major depressive disorder (MDD), but Phase III clinical trials did not show a significant antidepressant effect compared to placebo.[4][5]
Despite these results, the unique mechanism of Dexmecamylamine warrants a second look. Its modulation of the nicotinic cholinergic system, which is implicated in various cognitive and neurological processes, suggests potential applications beyond depression, including nicotine addiction and cognitive impairment.[2][6] This guide will explore these possibilities, providing a scientific basis for renewed investigation.
The Shifting Landscape of CNS Therapeutics: Where Does Dexmecamylamine Fit?
The treatment paradigms for many CNS disorders are evolving. For depression, there is a growing need for alternatives to traditional antidepressants like SSRIs and SNRIs, with treatments like ketamine, esketamine, and transcranial magnetic stimulation (TMS) gaining traction for treatment-resistant cases.[7][8][9][10] In the realm of nicotine addiction, current first-line therapies include varenicline, bupropion, and various nicotine replacement therapies (NRTs).[11][12][13]
Dexmecamylamine's distinct mechanism of action as a nicotinic receptor antagonist offers a different therapeutic approach.[14][15] Unlike varenicline, which is a partial agonist, Dexmecamylamine blocks the effects of nicotine, potentially reducing the rewarding aspects of smoking.[12] Its influence on neurotransmitter systems beyond just serotonin and norepinephrine could also offer advantages in treating complex disorders with overlapping cognitive and mood symptoms.[1]
Mechanism of Action: A Tale of Two Stereoisomers
Mecamylamine is a racemic mixture of S-(+)-mecamylamine (Dexmecamylamine) and R-(-)-mecamylamine, each with distinct effects on nAChRs.[1] Dexmecamylamine acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamate terminals, which enhances the release of glutamate.[1] This, in turn, excites serotonergic neurons in the dorsal raphe nucleus, a key area for mood regulation.[1] In contrast, the R-(-) isomer blocks these receptors and also reduces GABA-mediated inhibitory currents by blocking α7 nAChRs.[1] This differential activity suggests that Dexmecamylamine may have a more targeted and potent effect on enhancing serotonin neuron firing compared to its counterpart.[1]
Diagram: Proposed Mechanism of Dexmecamylamine in Modulating Serotonergic Neuron Activity
Caption: Dexmecamylamine's modulation of α4β2 nAChRs on glutamatergic neurons.
Comparative Analysis: Dexmecamylamine vs. Current Therapies
To re-evaluate Dexmecamylamine's potential, a direct comparison with established treatments is crucial. The following tables summarize key parameters for comparison in the context of depression and nicotine addiction.
Table 1: Comparison of Dexmecamylamine with Antidepressant Alternatives
| Feature | This compound | Ketamine/Esketamine | Transcranial Magnetic Stimulation (TMS) |
| Mechanism of Action | Nicotinic acetylcholine receptor antagonist; modulates glutamate and serotonin release.[1] | NMDA receptor antagonist; works on the glutamate system.[10] | Uses magnetic fields to stimulate mood-regulating brain regions.[9][16] |
| Administration | Oral.[17] | Intravenous (Ketamine) or nasal spray (Esketamine).[10] | Non-invasive procedure.[9][16] |
| Primary Indication | Investigated for Major Depressive Disorder (adjunct).[4][5] | Treatment-resistant depression.[10] | Treatment-resistant depression.[9][16] |
| Reported Side Effects | Constipation, dizziness, dry mouth.[4][18] | Dissociative effects, potential for abuse (Ketamine).[10] | Headaches, scalp discomfort, tingling.[9] |
| Clinical Trial Status | Phase III trials for MDD did not meet primary endpoints.[4][5] | FDA-approved for treatment-resistant depression.[10] | FDA-approved for depression.[9] |
Table 2: Comparison of Dexmecamylamine with Smoking Cessation Aids
| Feature | This compound | Varenicline | Bupropion | Nicotine Replacement Therapy (NRT) |
| Mechanism of Action | Nicotinic acetylcholine receptor antagonist.[14][15] | Partial agonist at α4β2 nicotinic acetylcholine receptors.[11][12] | Norepinephrine and dopamine reuptake inhibitor.[11][12] | Provides nicotine to reduce withdrawal symptoms.[13][19] |
| Administration | Oral.[17] | Oral.[12] | Oral.[12] | Patch, gum, lozenge, spray, inhaler.[13][19] |
| Efficacy | Potential to reduce rewarding effects of nicotine.[2] | Considered the most effective single pharmacotherapy.[11] | Effective, also has antidepressant properties.[11][19] | Increases quit rates by 50-70%.[19] |
| Common Side Effects | Constipation, dizziness, dry mouth.[4][18] | Nausea, vivid dreams.[12] | Insomnia, dry mouth.[12] | Varies by product; skin irritation (patch), nausea (gum).[12][13] |
Experimental Protocols for Re-evaluation
A thorough re-evaluation of Dexmecamylamine requires a multi-faceted experimental approach. Below are suggested protocols for preclinical and clinical investigations.
5.1 Preclinical Evaluation: Assessing Pro-Cognitive and Anxiolytic Effects
-
Objective: To determine if Dexmecamylamine exhibits pro-cognitive or anxiolytic properties in animal models.
-
Methodology:
-
Animal Model: Use rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) and anxiety (e.g., elevated plus maze).
-
Drug Administration: Administer varying doses of this compound orally.
-
Behavioral Testing:
-
Cognition: Assess learning and memory using the Morris water maze or novel object recognition test.
-
Anxiety: Measure time spent in the open arms of the elevated plus maze.
-
-
Neurochemical Analysis: Following behavioral testing, analyze brain tissue for changes in acetylcholine, dopamine, and serotonin levels in relevant brain regions (e.g., hippocampus, prefrontal cortex).
-
5.2 Clinical Investigation: A Pilot Study in Nicotine Addiction
-
Objective: To assess the efficacy and safety of Dexmecamylamine as a smoking cessation aid.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled pilot study.
-
Participants: Recruit a cohort of adult smokers motivated to quit.
-
Intervention:
-
Treatment Group: Receive a flexible dose of this compound daily for 12 weeks.
-
Control Group: Receive a matching placebo.
-
-
Outcome Measures:
-
Primary: Biochemically verified continuous abstinence rate at 12 weeks.
-
Secondary: Self-reported craving and withdrawal symptoms, number of cigarettes smoked per day (for those who do not achieve full abstinence).
-
-
Safety Monitoring: Monitor for adverse events, with particular attention to cardiovascular and neuropsychiatric side effects.
-
Diagram: Experimental Workflow for Clinical Re-evaluation
Caption: A streamlined workflow for a pilot clinical trial of Dexmecamylamine.
Future Directions and Considerations
The re-evaluation of this compound should be guided by a clear understanding of its past and a strategic vision for its future.
-
Pharmacokinetics: Dexmecamylamine is primarily eliminated by the kidneys, and its clearance is affected by renal function.[17] Dose adjustments may be necessary for patients with renal impairment.
-
Toxicity Profile: At lower doses used for CNS effects, mecamylamine has a more favorable side-effect profile than the higher doses previously used for hypertension.[2][3] Long-term safety studies of Dexmecamylamine have shown it to be generally well-tolerated, with the most common adverse events being constipation, dizziness, and dry mouth.[18]
-
Combination Therapies: Exploring Dexmecamylamine in combination with other smoking cessation aids, such as NRTs, could be a promising strategy.[19][20]
Conclusion: A Call for Renewed Scientific Inquiry
While this compound did not meet its primary endpoints in previous trials for major depressive disorder, its unique pharmacological profile as a nicotinic acetylcholine receptor antagonist suggests that its therapeutic potential may lie elsewhere. The scientific community is encouraged to re-examine this compound, particularly in the contexts of nicotine addiction and cognitive disorders. Through rigorous preclinical and clinical investigation, the true therapeutic value of Dexmecamylamine may yet be realized.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11 Alternatives to Antidepressant Medications | Amen Clinics Amen Clinics [amenclinics.com]
- 8. What alternatives to first-line therapy for depression are effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cognitivefxusa.com [cognitivefxusa.com]
- 10. news.uthscsa.edu [news.uthscsa.edu]
- 11. Current and Emerging Pharmacotherapeutic Options for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quit smoking: 6 products to strike out nicotine cravings | MD Anderson Cancer Center [mdanderson.org]
- 13. Find the best stop-smoking product for you - Better Health - NHS [nhs.uk]
- 14. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. primebehavioralhealth.com [primebehavioralhealth.com]
- 17. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nida.nih.gov [nida.nih.gov]
- 20. Five New Ways to Quit With Medicines | Quit Smoking | Tips From Former Smokers | CDC [cdc.gov]
Safety Operating Guide
Mastering the Safe Handling of Dexmecamylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Dexmecamylamine Hydrochloride. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Risk Mitigation
This compound is a potent compound that requires careful handling to minimize exposure risks. The primary hazards include toxicity if swallowed and the potential for skin and eye irritation.[1] A thorough risk assessment is the foundational step before any handling activities commence.
Key Considerations:
-
Toxicity: Acute oral toxicity is a significant concern.[1] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[2]
-
Irritation: The compound can cause skin and eye irritation upon contact.[1] Prolonged or repeated exposure should be avoided.
-
Aerosolization: As a solid, there is a risk of generating dust during weighing and transfer, which could be inhaled.
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and stringent operational protocols is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. It is advisable to wear two pairs of gloves ("double-gloving"). |
| Body | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[3] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Always inspect PPE for integrity before use and dispose of single-use items in designated hazardous waste containers.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details the procedural steps for safely handling this compound, from receiving the compound to its final disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, do not open and follow your institution's protocol for damaged chemical shipments.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Access to the storage area should be restricted to authorized personnel.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.
-
Pre-weighing Preparation: Before weighing, assemble all necessary equipment, including spatulas, weigh boats, and secondary containers. This minimizes movement and potential for spills.
-
Weighing Procedure:
-
Don all required PPE.
-
Carefully open the primary container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container immediately after weighing.
-
Transfer the weighed compound to a secondary container for transport to the experimental area.
-
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is critical.
Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill: For small spills, use an appropriate absorbent material, such as a chemical spill kit, to contain the substance.[5][7]
-
Neutralization (if applicable): For acidic or basic spills, neutralization may be necessary. Acids can be neutralized with sodium bicarbonate, and bases with citric acid.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.[4]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and EHS department and seek prompt medical evaluation.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect human health and the environment.
Waste Segregation and Labeling
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.
Decontamination of Glassware
-
Triple Rinse: Glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
Washing: After decontamination, glassware can be washed using standard laboratory procedures.
Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a certified hazardous waste contractor.[8][9]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. westlab.com [westlab.com]
- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
